molecular formula C12H12N4 B043361 Me-IQ CAS No. 77094-11-2

Me-IQ

Katalognummer: B043361
CAS-Nummer: 77094-11-2
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: GMGWMIJIGUYNAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-3,4-dimethylimidazo(4,5-F)quinoline is a potent heterocyclic aromatic amine (HAA) of significant interest in toxicology and cancer research. It is primarily utilized as a reference standard in studies investigating the formation, metabolism, and DNA-damaging potential of mutagenic compounds generated in cooked meats and other heat-processed foods. Its core research value lies in its well-characterized mechanism of action, which involves cytochrome P450-mediated metabolic activation (primarily by CYP1A2) to form N-hydroxy derivatives. These reactive metabolites can subsequently form DNA adducts, leading to mutations and initiating carcinogenesis, particularly in the liver, colon, and mammary glands. This compound serves as a critical tool for elucidating the pathways of chemical carcinogenesis, assessing the genotoxic risk associated with dietary exposures, and developing analytical methods for the detection and quantification of HAAs in complex matrices. Researchers employ it in in vitro assays (e.g., Ames tests, comet assays) and in vivo models to study the biochemical and genetic basis of HAA-induced toxicity and to evaluate the potential chemopreventive properties of various compounds.

Eigenschaften

IUPAC Name

3,4-dimethylimidazo[4,5-f]quinolin-2-amine
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InChI

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)
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InChI Key

GMGWMIJIGUYNAY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12N4
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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DSSTOX Substance ID

DTXSID6020800
Record name MeIQ
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Molecular Weight

212.25 g/mol
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Physical Description

2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992), Pale orange or light yellow solid; [CAMEO], Solid
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline
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Solubility

Slightly soluble (NTP, 1992)
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Color/Form

Crystals

CAS No.

77094-11-2
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Melting Point

565 to 568 °F (NTP, 1992), 297 °C, 296 - 298 °C
Record name 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
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Foundational & Exploratory

The Core Mechanism of Action of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ) is a potent mutagenic and carcinogenic heterocyclic amine (HCA) formed during the high-temperature cooking of proteinaceous foods. Its biological activity is contingent upon metabolic activation to a reactive intermediate that readily forms covalent adducts with DNA. This guide provides a detailed technical overview of the core mechanism of action of this compound, encompassing its metabolic activation, genotoxicity, carcinogenicity, and the resultant cellular responses. Experimental methodologies for key assays are detailed, and quantitative data are presented for comparative analysis.

Metabolic Activation of this compound

The carcinogenicity of this compound is not inherent but is a consequence of its biotransformation into a highly reactive electrophilic species. This process is primarily hepatic and involves a two-step enzymatic activation.

Step 1: N-hydroxylation

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of this compound, catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent, CYP1A1.[1][2] This reaction forms the more reactive intermediate, N-hydroxy-Me-IQ.

Step 2: O-Esterification

The N-hydroxy-Me-IQ metabolite undergoes further activation through O-esterification by N-acetyltransferases (NATs), with a notable contribution from N-acetyltransferase 2 (NAT2).[1] This step produces a highly unstable acetoxy-ester, which spontaneously decomposes to form a reactive nitrenium ion (this compound-N⁺). This ultimate carcinogen is a potent electrophile that can readily attack nucleophilic sites on cellular macromolecules, most significantly, DNA.[1]

Metabolic Activation of this compound This compound This compound N-hydroxy-Me-IQ N-hydroxy-Me-IQ This compound->N-hydroxy-Me-IQ CYP1A2 / CYP1A1 (N-hydroxylation) Acetoxy-Me-IQ Acetoxy-Me-IQ N-hydroxy-Me-IQ->Acetoxy-Me-IQ NAT2 (O-acetylation) This compound Nitrenium Ion This compound Nitrenium Ion Acetoxy-Me-IQ->this compound Nitrenium Ion Spontaneous Heterolysis DNA Adducts DNA Adducts This compound Nitrenium Ion->DNA Adducts Covalent Binding

Figure 1: Metabolic activation pathway of this compound.

Genotoxicity and DNA Adduct Formation

The ultimate electrophilic metabolite of this compound, the nitrenium ion, readily reacts with DNA, forming covalent adducts. The primary target for adduction is the C8 position of guanine, resulting in the formation of N-(deoxyguanosin-8-yl)-2-amino-3,4-dimethylimidazo[4,5-f]quinoline (dG-C8-MeIQ).[1][3] A minor adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3,4-dimethylimidazo[4,5-f]quinoline (dG-N2-MeIQ), is also formed.[4]

These bulky DNA adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. If not repaired, these lesions can lead to mutations, including frameshifts and base substitutions, which are critical events in the initiation of carcinogenesis.[4]

This compound DNA Adduct Formation cluster_0 Metabolic Activation cluster_1 DNA Interaction cluster_2 Consequences This compound This compound Reactive Metabolite\n(Nitrenium Ion) Reactive Metabolite (Nitrenium Ion) This compound->Reactive Metabolite\n(Nitrenium Ion) CYP1A2, NAT2 Guanine in DNA Guanine in DNA Reactive Metabolite\n(Nitrenium Ion)->Guanine in DNA Electrophilic Attack dG-C8-MeIQ Adduct dG-C8-MeIQ Adduct Guanine in DNA->dG-C8-MeIQ Adduct Major Product dG-N2-MeIQ Adduct dG-N2-MeIQ Adduct Guanine in DNA->dG-N2-MeIQ Adduct Minor Product DNA Damage DNA Damage dG-C8-MeIQ Adduct->DNA Damage dG-N2-MeIQ Adduct->DNA Damage Mutations Mutations DNA Damage->Mutations Faulty Repair/ Replication Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Figure 2: Workflow of this compound induced genotoxicity.

Cellular Signaling Pathways

The formation of this compound-DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. While direct studies on this compound's impact on specific signaling pathways are limited, its genotoxic nature implicates the activation of well-characterized DNA damage response (DDR) pathways.

  • Cell Cycle Regulation: The presence of DNA adducts can activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt cell division and allow time for DNA repair.[5][6] This is often mediated by the activation of kinases such as ATM and ATR, leading to the phosphorylation of downstream effectors like p53 and Chk1/Chk2.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations.[7][8] The p53 tumor suppressor protein plays a crucial role in this process by transcriptionally activating pro-apoptotic genes.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is a key signaling cascade involved in cell proliferation, differentiation, and survival.[3][9][10] While not directly activated by this compound, the cellular stress induced by DNA damage can modulate MAPK signaling, potentially influencing cell fate decisions between survival and apoptosis.

Cellular Response to this compound This compound-DNA Adducts This compound-DNA Adducts DNA Damage Response DNA Damage Response This compound-DNA Adducts->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest p53, Chk1/2 Apoptosis Apoptosis DNA Damage Response->Apoptosis Severe Damage MAPK Pathway Modulation MAPK Pathway Modulation DNA Damage Response->MAPK Pathway Modulation Cellular Stress DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

Figure 3: Inferred cellular signaling responses to this compound-induced DNA damage.

Carcinogenicity

The mutagenic potential of this compound is a direct precursor to its carcinogenicity. Chronic exposure to this compound through diet can lead to the accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, ultimately resulting in neoplastic transformation.

Quantitative Data on Carcinogenicity

SpeciesRoute of AdministrationDoseTarget Organs for TumorsReference
CDF1 MiceOral (diet)0.04% or 0.01%Forestomach (squamous cell carcinomas and papillomas), Liver (in females)[11]
F344 RatsOral (diet)0.03% (as IQ)Liver (hepatocellular carcinomas), Small and large intestines (adenocarcinomas), Zymbal gland, clitoral gland, skin (squamous cell carcinomas)[11]
Wistar RatsOral gavage10 mg/kg b.wt. (14 doses)Zymbal's gland[12]

Experimental Protocols

5.1. Salmonella Mutagenicity Assay (Ames Test)

This assay is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing (his+) phenotype, allowing them to grow on a histidine-deficient medium.

  • Methodology:

    • Bacterial Strains: Salmonella typhimurium strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used.

    • Metabolic Activation: Since this compound requires metabolic activation to become mutagenic, a rat liver homogenate fraction (S9) is included in the assay. The S9 fraction contains the necessary cytochrome P450 enzymes.

    • Procedure (Plate Incorporation Method):

      • A mixture of the tester strain, the test compound (this compound) at various concentrations, and the S9 mix (if required) is added to molten top agar (B569324).

      • The mixture is poured onto a minimal glucose agar plate.

      • The plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[1][13]

5.2. ³²P-Postlabeling Analysis of DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

  • Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P and separated by chromatography.

  • Methodology:

    • DNA Isolation: DNA is isolated from tissues or cells exposed to this compound.

    • Enzymatic Digestion: The DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[11][14][15]

    • Adduct Enrichment: The adducted nucleotides can be enriched by methods such as nuclease P1 digestion, which removes normal nucleotides.

    • ³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-³²P]ATP and T4 polynucleotide kinase.[11][12][16]

    • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

    • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adduction is expressed as the number of adducts per 10⁷-10⁹ normal nucleotides.[11][14]

5.3. Rodent Carcinogenicity Bioassay

Long-term studies in rodents are the standard for assessing the carcinogenic potential of chemicals.

  • Principle: Animals are exposed to the test substance for a significant portion of their lifespan to determine if it increases the incidence of tumors.

  • Methodology:

    • Animal Model: Commonly used models include F344 rats and CDF1 mice.

    • Dose Selection: Multiple dose groups (typically a high dose, a mid-dose, and a low dose) and a control group are used. The high dose is often the maximum tolerated dose (MTD) determined in shorter-term toxicity studies.

    • Administration: this compound is typically administered in the diet or by oral gavage.

    • Duration: The study duration is typically 2 years for rats and 18-24 months for mice.

    • Endpoint Analysis: Animals are monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically for the presence of neoplastic lesions.

    • Statistical Analysis: The incidence of tumors in the treated groups is compared to the control group to determine if there is a statistically significant increase.[17][18][19]

Conclusion

The mechanism of action of this compound is a well-defined process of metabolic activation to a potent genotoxicant. The formation of DNA adducts is the critical initiating event, leading to mutations and, ultimately, carcinogenesis. Understanding this mechanism is crucial for assessing the risk posed by dietary exposure to this compound and for developing strategies for mitigation. Further research into the specific signaling pathways directly modulated by this compound, beyond the canonical DNA damage response, could provide a more complete picture of its cellular effects.

References

An In-depth Technical Guide on the Formation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) in Cooked Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of proteinaceous foods. This technical guide provides a comprehensive overview of the core principles of this compound formation, its quantification, and its biological implications. We delve into the chemical precursors and reaction mechanisms, the influence of cooking parameters, detailed experimental protocols for its analysis, and the cellular signaling pathways it perturbs. This document is intended to be a valuable resource for researchers in toxicology, food science, and drug development investigating the impact of dietary carcinogens.

Introduction

The cooking process, while essential for food safety and palatability, can lead to the formation of potentially harmful compounds. Among these are heterocyclic aromatic amines (HAAs), a group of potent mutagens and carcinogens. 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as this compound, is a prominent member of the quinoxaline (B1680401) class of HAAs. It is frequently detected in cooked meats, particularly those subjected to high-temperature cooking methods such as frying, grilling, and broiling. Understanding the mechanisms of this compound formation and its biological activity is crucial for risk assessment and the development of mitigation strategies.

This compound Formation: Precursors and Mechanisms

The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The key precursors for this compound formation are:

  • Creatine (B1669601) or Creatinine: Abundantly found in muscle tissue.

  • Free Amino Acids: Specifically, amino acids such as glycine, alanine, and threonine contribute to the formation of the quinoxaline ring.

  • Sugars: Reducing sugars like glucose participate in the Maillard reaction, leading to the formation of reactive intermediates.

  • Reactive Carbonyls: Crotonaldehyde (B89634), a reactive carbonyl compound, has been identified as a key intermediate in the formation of the quinoline (B57606) ring of this compound.[1][2] Ammonia, which can be produced from the decomposition of creatinine, is also a necessary reactant.[2]

The formation of this compound is significantly influenced by several factors, including cooking temperature, time, and the composition of the food matrix.[3][4]

Proposed Formation Pathway

The generally accepted pathway for this compound formation involves the condensation of these precursors at high temperatures. The process can be summarized as follows:

  • Maillard Reaction: Sugars and amino acids react to form a variety of intermediates, including pyridines and pyrazines.

  • Strecker Degradation: This reaction, a component of the Maillard reaction, produces aldehydes and aminoketones.

  • Condensation and Cyclization: Creatinine or creatine reacts with these intermediates, along with other components like crotonaldehyde and ammonia, through a series of condensation and cyclization reactions to form the final this compound structure.

The activation energy for the formation of this compound from crotonaldehyde, creatinine, and glutamine has been determined to be 72.2 ± 0.4 kJ·mol−1.[2]

Quantitative Data on this compound Formation

The concentration of this compound in cooked foods is highly variable and depends on numerous factors. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Various Cooked Meats

Meat TypeCooking MethodTemperature (°C)Time (min)This compound (ng/g)Reference
Ground BeefPan-frying200-23010-20Not Detected - 1.7[5]
Beef SteakPan-fryingWell-done-Not Detected[6]
Beef SteakOven-broilingWell-done-Not Detected[6]
Beef SteakGrilling/BarbecuingWell-done-Not Detected[6]
HamburgerPan-fryingWell-done-Not Detected[6]
HamburgerOven-broilingWell-done-Not Detected[6]
HamburgerGrilling/BarbecuingVery well-done-Not Detected[6]
Duck BreastPan-frying--< 10[7]
Duck BreastCharcoal-grilling--< 10[7]

Table 2: Influence of Cooking Temperature on this compound Formation in Fried Meat

Meat ProductFrying Temperature (°C)Me-IQx (ng/g)DiMeIQx (ng/g)PhIP (ng/g)IQ (ng/g)Reference
Various Meats150---Detected in one sample[8]
Various Meats175IncreasedIncreasedIncreased-[8]
Various Meats200IncreasedIncreasedIncreased-[8]
Various Meats225IncreasedIncreasedIncreased-[8]

Note: MeIQx, DiMeIQx, and PhIP are other heterocyclic amines often studied alongside IQ. This table illustrates the general trend of increasing HAA formation with temperature.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex food matrices requires robust analytical methods. The most common approach involves sample extraction, purification via solid-phase extraction (SPE), and analysis by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation and Extraction
  • Homogenization: A representative sample of the cooked food is finely ground and homogenized to ensure uniformity.

  • Extraction: The homogenized sample is typically extracted with an organic solvent, such as acetonitrile (B52724), or an acidic aqueous solution.[9] This step aims to dissolve the this compound and separate it from the bulk of the food matrix. Liquid-liquid extraction may also be employed.[9]

Solid-Phase Extraction (SPE) Cleanup

SPE is a critical step to remove interfering compounds and concentrate the analyte of interest. A multi-cartridge system is often used.

  • Cartridge Selection: Common SPE cartridges for HAA analysis include cation exchange (e.g., PRS - propylsulfonic acid silica (B1680970) gel), reversed-phase (e.g., C18), and specialized adsorbents.[10][11]

  • Conditioning: The SPE cartridges are conditioned with appropriate solvents (e.g., methanol (B129727) followed by water) to activate the stationary phase.

  • Loading: The sample extract is loaded onto the conditioned SPE cartridge. This compound and other HAAs are retained on the sorbent while matrix components are washed away.

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances that may have been retained.

  • Elution: this compound is eluted from the cartridge using a suitable solvent, such as ammoniated methanol or an acidic methanol solution.

HPLC-MS/MS Analysis
  • Chromatographic Separation: The purified extract is injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate this compound from other compounds in the extract. A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

Biological Activity and Signaling Pathways

This compound is a potent mutagen and is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[9] Its genotoxicity is a result of its metabolic activation to a reactive intermediate that can form DNA adducts.

Metabolic Activation

The metabolic activation of this compound is a multi-step process primarily occurring in the liver.

  • N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of the exocyclic amino group of this compound to form N-hydroxy-Me-IQ.[10]

  • Esterification: The N-hydroxy-Me-IQ is then esterified by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a reactive electrophile.[12]

  • DNA Adduct Formation: This highly reactive intermediate can then covalently bind to DNA, primarily at the C8 position of guanine, forming a dG-C8-MeIQ adduct.[10] This DNA damage, if not repaired, can lead to mutations during DNA replication.

MeIQ_Metabolic_Activation MeIQ This compound N_hydroxy_MeIQ N-hydroxy-Me-IQ MeIQ->N_hydroxy_MeIQ CYP1A2 (N-hydroxylation) Reactive_Electrophile Reactive Electrophile (e.g., N-acetoxy-Me-IQ) N_hydroxy_MeIQ->Reactive_Electrophile NATs / SULTs (Esterification) DNA_Adduct dG-C8-MeIQ DNA Adduct Reactive_Electrophile->DNA_Adduct Covalent Binding to DNA

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Perturbation of Cellular Signaling Pathways

The formation of this compound-DNA adducts can trigger a cascade of cellular responses, including the activation of stress-responsive signaling pathways. While the specific signaling events induced by this compound are still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.

  • MAPK Pathway: This pathway, comprising cascades such as ERK, JNK, and p38, is a key regulator of cellular processes like proliferation, differentiation, and apoptosis. DNA damage can activate these kinases, leading to downstream signaling events that determine the cell's fate.

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway involved in cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers.

The genotoxic stress induced by this compound can lead to the activation of these pathways, potentially contributing to its carcinogenic effects by promoting cell survival and proliferation of mutated cells.

MeIQ_Signaling_Pathway cluster_activation Metabolic Activation & DNA Damage cluster_signaling Cellular Signaling Response cluster_outcome Biological Outcomes MeIQ This compound Reactive_Metabolite Reactive Metabolite MeIQ->Reactive_Metabolite CYP450, NATs DNA_Damage DNA Adducts Reactive_Metabolite->DNA_Damage MAPK MAPK Pathway (ERK, JNK, p38) DNA_Damage->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway DNA_Damage->PI3K_Akt Genotoxicity Genotoxicity (Mutations) MAPK->Genotoxicity Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis MAPK->Cell_Cycle_Arrest Carcinogenesis Carcinogenesis PI3K_Akt->Carcinogenesis Inhibition of Apoptosis, Promotion of Proliferation Genotoxicity->Carcinogenesis

Caption: Overview of this compound induced cellular signaling leading to genotoxicity.

Conclusion

This compound is a significant dietary carcinogen formed during common cooking practices. Its formation is a complex interplay of precursors and reaction conditions. This guide has provided a detailed overview of the current understanding of this compound, from its chemical origins to its biological consequences. The provided experimental protocols offer a framework for its accurate quantification, which is essential for exposure assessment. Furthermore, the elucidation of the signaling pathways perturbed by this compound provides valuable insights for researchers in drug development and toxicology aiming to understand and mitigate the risks associated with dietary carcinogens. Continued research in these areas is crucial for developing strategies to reduce the formation of this compound in foods and to counteract its adverse health effects.

References

An In-depth Technical Guide on the Genotoxicity of 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) is a potent mutagenic and carcinogenic heterocyclic aromatic amine formed during the cooking of meat and fish. This technical guide provides a comprehensive overview of the genotoxicity of MeIQ, detailing its metabolic activation, mechanisms of DNA damage, and the cellular responses to the induced genetic lesions. The document summarizes quantitative data from various genotoxicity assays, provides detailed experimental protocols for key methodologies, and visualizes the critical molecular pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals involved in toxicology, carcinogenesis research, and drug development.

Introduction to MeIQ and its Genotoxic Potential

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) belongs to a class of heterocyclic aromatic amines (HAAs) that are formed in protein-rich foods cooked at high temperatures. Extensive research has demonstrated that MeIQ is a powerful mutagen in bacterial and mammalian systems and a carcinogen in animal models. Its genotoxicity is a critical factor in its carcinogenic activity, initiating a cascade of events that can lead to malignant transformation. Understanding the mechanisms underlying MeIQ's genotoxicity is essential for risk assessment and the development of potential cancer prevention strategies.

Metabolic Activation of MeIQ

MeIQ is not directly genotoxic and requires metabolic activation to exert its mutagenic effects. This bioactivation is a multi-step process primarily occurring in the liver, but also demonstrated in other tissues.

Phase I Metabolism: Cytochrome P450-Mediated N-Hydroxylation

The initial and rate-limiting step in the activation of MeIQ is the N-hydroxylation of its exocyclic amino group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. This process converts MeIQ into the more reactive intermediate, N-hydroxy-MeIQ.

Phase II Metabolism: Esterification

The N-hydroxy-MeIQ intermediate undergoes further activation through esterification by phase II enzymes. N-acetyltransferases (NATs), especially NAT2, play a crucial role in O-acetylation, forming the highly unstable N-acetoxy-MeIQ. This reactive ester can spontaneously break down to form a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that reacts with DNA. Sulfotransferases (SULTs) can also contribute to the activation through O-sulfonation, forming N-sulfonyloxy-MeIQ, another reactive intermediate.

Metabolic Activation of MeIQ cluster_phase1 Phase I cluster_phase2 Phase II MeIQ 2-Amino-3,4-dimethylimidazo [4,5-f]quinoline (MeIQ) N_hydroxy_MeIQ N-hydroxy-MeIQ MeIQ->N_hydroxy_MeIQ CYP1A2 (N-hydroxylation) N_acetoxy_MeIQ N-acetoxy-MeIQ (unstable ester) N_hydroxy_MeIQ->N_acetoxy_MeIQ NAT2 (O-acetylation) Nitrenium_ion Nitrenium Ion (Electrophilic) N_acetoxy_MeIQ->Nitrenium_ion Spontaneous Heterolysis

Caption: Metabolic activation pathway of MeIQ.

Mechanism of DNA Damage: Adduct Formation

The ultimate electrophilic metabolite of MeIQ, the nitrenium ion, readily reacts with nucleophilic sites in DNA, forming covalent adducts. The primary DNA adduct formed by MeIQ is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-2-amino-3,4-dimethylimidazo[4,5-f]quinoline (dG-C8-MeIQ). This bulky adduct distorts the DNA helix, interfering with normal DNA replication and transcription, and is a primary cause of the mutations induced by MeIQ.

MeIQ_DNA_Adduct_Formation Nitrenium_Ion MeIQ Nitrenium Ion Guanine Guanine in DNA Nitrenium_Ion->Guanine Covalent Bonding at C8 DNA_Adduct dG-C8-MeIQ Adduct Guanine->DNA_Adduct DNA_Distortion DNA Helix Distortion DNA_Adduct->DNA_Distortion Replication_Error Replication Errors (Mutations) DNA_Distortion->Replication_Error

Caption: Mechanism of MeIQ-DNA adduct formation and its consequences.

Quantitative Genotoxicity Data

The genotoxicity of MeIQ has been quantified in numerous studies using a variety of assays. The following tables summarize key quantitative data.

Table 1: Mutagenicity of MeIQ in the Ames Test
Salmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/µg)Reference
TA98+661,000[1]
TA100+30,000[1]
TA1535+Low activity[2]
TA1537+Low activity[2]
TA1538+High activity[2]
Table 2: In Vivo DNA Adduct Levels and Mutant Frequencies
OrganSpeciesDosing RegimenDNA Adduct Level (adducts/10⁷ nucleotides)Mutant Frequency (x 10⁻⁵)Reference
LiverMouse (Big Blue®)300 ppm in diet for 12 weeks28.310.2[3]
ColonMouse (Big Blue®)300 ppm in diet for 12 weeks3.325.6[3]
HeartMouse (Big Blue®)300 ppm in diet for 12 weeks8.4No significant increase[3]
ForestomachMouse (Big Blue®)300 ppm in diet for 12 weeks1.36.8[3]
Bone MarrowMouse (Big Blue®)300 ppm in diet for 12 weeks0.48.5[3]

Note: The lack of direct correlation between adduct levels and mutant frequency in some tissues highlights the role of factors such as cell proliferation and DNA repair capacity in mutagenesis.

Cellular Response to MeIQ-Induced DNA Damage

The formation of bulky dG-C8-MeIQ adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. This DNA damage response (DDR) involves DNA repair pathways and cell cycle checkpoints.

DNA Repair Pathways

The primary mechanism for the removal of bulky adducts like dG-C8-MeIQ is the Nucleotide Excision Repair (NER) pathway. NER is a versatile system that recognizes and removes a wide range of helix-distorting lesions. The process involves the recognition of the adduct, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and ligation to restore the DNA duplex. While NER is the main pathway, some evidence suggests that components of the Base Excision Repair (BER) pathway may also play a role in the processing of certain types of adducts or their repair intermediates.

Cell Cycle Checkpoint Activation

The presence of unrepaired DNA adducts can stall DNA replication forks and lead to the activation of cell cycle checkpoints. This response is primarily mediated by the ATR-Chk1 and ATM-Chk2 signaling pathways . These kinases are activated by the presence of DNA damage and stalled replication forks. Their activation leads to the phosphorylation of downstream targets, including the tumor suppressor protein p53 . Activated p53 can then induce the expression of p21 , a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, typically at the G1/S or G2/M transition. This arrest provides the cell with time to repair the DNA damage before proceeding with cell division. If the damage is too extensive to be repaired, p53 can trigger apoptosis (programmed cell death) to eliminate the damaged cell and prevent the propagation of mutations.

DNA_Damage_Response_Pathway MeIQ_Adduct dG-C8-MeIQ Adduct Replication_Stall Replication Fork Stalling MeIQ_Adduct->Replication_Stall ATM ATM Activation MeIQ_Adduct->ATM NER Nucleotide Excision Repair MeIQ_Adduct->NER ATR ATR Activation Replication_Stall->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Chk2 Chk2 Phosphorylation ATM->Chk2 p53 p53 Stabilization & Activation Chk1->p53 Chk2->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis If damage is severe Cell_Cycle_Arrest G1/S or G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Repair DNA Repair Cell_Cycle_Arrest->Repair Allows time for NER->Repair

Caption: DNA damage response to MeIQ-induced adducts.

Experimental Protocols for Genotoxicity Assessment

A variety of in vitro and in vivo assays are used to evaluate the genotoxicity of MeIQ. Detailed protocols for three key assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.

  • Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagens will cause a reversion of the mutation in the histidine operon, allowing the bacteria to grow on a histidine-deficient medium.

  • Experimental Workflow:

    • Strain Preparation: Grow overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100).

    • Metabolic Activation: Prepare the S9 mix containing liver homogenate and cofactors.

    • Exposure: In a test tube, combine the bacterial culture, the test compound (MeIQ) at various concentrations, and either the S9 mix or a buffer control.

    • Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Start Start Bacterial_Culture Bacterial Culture (S. typhimurium his-) Start->Bacterial_Culture Mix Mix with Top Agar Bacterial_Culture->Mix MeIQ_S9 MeIQ + S9 Mix MeIQ_S9->Mix Plate Pour on Minimal Glucose Agar Plate Mix->Plate Incubate Incubate 37°C 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenic (Increased Revertants) Count->Result

Caption: Workflow for the Ames test.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Experimental Workflow:

    • Cell Preparation: Expose cells in culture or from animal tissues to MeIQ.

    • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.

    • Lysis: Immerse the slides in a lysis solution (high salt and detergent) to remove cellular proteins and membranes.

    • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail moment).

In Vivo Micronucleus Assay

The in vivo micronucleus test is used to detect the genotoxic damage that leads to the formation of micronuclei in erythrocytes.

  • Principle: Rodents are treated with the test substance. During cell division in the bone marrow, chromosome fragments or whole chromosomes that lag behind at anaphase can form small, separate nuclei within the cytoplasm of daughter cells, which are called micronuclei. These are observed in immature erythrocytes (polychromatic erythrocytes).

  • Experimental Workflow:

    • Animal Dosing: Administer MeIQ to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage) at several dose levels.

    • Sample Collection: At appropriate time points after the last dose (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.

    • Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.

    • Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa-May-Grünwald).

    • Scoring: Under a microscope, score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) per a set number of PCEs. An increase in the frequency of MN-PCEs indicates a genotoxic effect.

Conclusion

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline is a potent genotoxic agent that requires metabolic activation to form DNA adducts, primarily dG-C8-MeIQ. These bulky adducts can lead to mutations if not repaired by the nucleotide excision repair pathway. The cellular response to MeIQ-induced DNA damage involves the activation of cell cycle checkpoints, mediated by the ATR/ATM and p53 signaling pathways, to allow for DNA repair or to trigger apoptosis. A battery of well-established genotoxicity assays, including the Ames test, comet assay, and micronucleus assay, are crucial for characterizing the mutagenic and clastogenic potential of MeIQ. The information compiled in this technical guide provides a foundational understanding of the genotoxic mechanisms of MeIQ, which is critical for assessing its risk to human health and for the development of strategies to mitigate its carcinogenic effects.

References

An In-depth Technical Guide on 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) and DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) is a potent mutagenic and carcinogenic heterocyclic amine formed during the cooking of meat and fish. Its carcinogenicity is intrinsically linked to its metabolic activation and subsequent formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis. This technical guide provides a comprehensive overview of the core aspects of Me-IQx-induced DNA adduct formation, including its metabolic activation pathways, the primary DNA adducts formed, and the key analytical methods for their detection and quantification. Detailed experimental protocols for ³²P-postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with a summary of quantitative data from various studies. Furthermore, the cellular response to these bulky DNA lesions via the Nucleotide Excision Repair (NER) pathway is described. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, cancer research, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed when protein-rich foods are cooked at high temperatures. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx) is one of the most abundant and potent mutagens found in the Western diet.[1] Numerous studies have demonstrated the carcinogenic potential of Me-IQx in various animal models, and epidemiological studies suggest a possible link between dietary HAA intake and an increased risk of certain cancers in humans, including colorectal, lung, and breast cancer.[1]

The biological activity of Me-IQx is dependent on its metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts.[1] These adducts, if not repaired, can interfere with DNA replication and transcription, leading to mutations in critical genes and ultimately, the initiation of cancer. The primary DNA adduct formed by Me-IQx is at the C8 position of deoxyguanosine (dG-C8-MeIQx).[1]

Understanding the mechanisms of Me-IQx-induced DNA adduct formation, as well as the methods to detect and quantify these adducts, is crucial for assessing human cancer risk and for the development of potential chemopreventive strategies. This guide provides a detailed examination of these aspects.

Metabolic Activation of Me-IQx and DNA Adduct Formation

The metabolic activation of Me-IQx is a multi-step process primarily involving cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).

Signaling Pathway of Me-IQx Metabolic Activation

The bioactivation of Me-IQx is initiated by N-hydroxylation, a reaction catalyzed predominantly by CYP1A2 in the liver, although extrahepatic activation by CYP1A1 has also been reported.[1] The resulting N-hydroxy-MeIQx is then further activated through O-acetylation by N-acetyltransferase 2 (NAT2).[1] This step is critical, as individuals with a "rapid acetylator" NAT2 phenotype show higher levels of Me-IQx-DNA adducts.[1] The N-acetoxy-MeIQx ester is a highly unstable intermediate that spontaneously forms a reactive arylnitrenium ion, which is the ultimate electrophile that binds to DNA. The primary site of adduction is the C8 position of guanine (B1146940), forming dG-C8-MeIQx.[1] A minor adduct at the N² position of guanine has also been identified.[2]

MeIQx_Activation_Pathway MeIQx Me-IQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A1 / CYP1A2 (N-hydroxylation) N_acetoxy_MeIQx N-acetoxy-MeIQx N_hydroxy_MeIQx->N_acetoxy_MeIQx NAT2 (O-acetylation) Arylnitrenium_ion Arylnitrenium ion N_acetoxy_MeIQx->Arylnitrenium_ion Spontaneous decomposition dG_C8_MeIQx dG-C8-MeIQx DNA Adduct Arylnitrenium_ion->dG_C8_MeIQx Covalent Binding DNA DNA DNA->dG_C8_MeIQx Covalent Binding

Metabolic activation pathway of Me-IQx leading to DNA adduct formation.

Experimental Protocols for Me-IQx DNA Adduct Analysis

The detection and quantification of Me-IQx-DNA adducts are typically performed using highly sensitive analytical techniques such as ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

A general workflow for the analysis of Me-IQx DNA adducts involves several key stages, from sample preparation to the final data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_adduct_analysis Adduct Analysis cluster_methods Analytical Methods cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis DNA_Isolation DNA Isolation and Purification Tissue_Homogenization->DNA_Isolation DNA_Quantification DNA Quantification DNA_Isolation->DNA_Quantification Enzymatic_Digestion Enzymatic Digestion of DNA DNA_Quantification->Enzymatic_Digestion P32_Postlabeling ³²P-Postlabeling Enzymatic_Digestion->P32_Postlabeling LC_MSMS LC-MS/MS Enzymatic_Digestion->LC_MSMS Chromatography_Separation Chromatography / Electrophoresis P32_Postlabeling->Chromatography_Separation LC_MSMS->Chromatography_Separation Detection_Quantification Detection and Quantification Chromatography_Separation->Detection_Quantification Data_Interpretation Data Interpretation Detection_Quantification->Data_Interpretation

General experimental workflow for Me-IQx DNA adduct analysis.
Detailed Protocol for ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method for detecting bulky DNA adducts and can detect as few as 1 adduct in 10¹⁰ nucleotides.[3][4]

Materials:

  • DNA sample (1-10 µg)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • TLC developing solvents

Procedure:

  • DNA Digestion: Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.[3]

  • Adduct Enrichment (Nuclease P1 method): Treat the DNA digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxyribonucleosides, while the bulky adducts are resistant to this enzyme.[5]

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[3]

  • Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on PEI-cellulose plates.[6]

  • Detection and Quantification: Detect the adducts by autoradiography of the TLC plates and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting.[6] Adduct levels are calculated relative to the total amount of nucleotides in the DNA sample.

Detailed Protocol for LC-MS/MS Analysis

LC-MS/MS offers high specificity and structural confirmation of DNA adducts. Isotope dilution methods using stable isotope-labeled internal standards provide accurate quantification.[7]

Materials:

  • DNA sample (10-100 µg)

  • Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase

  • Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-dG-C8-MeIQx)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • DNA Digestion: Spike the DNA sample with a known amount of the stable isotope-labeled internal standard. Digest the DNA to deoxyribonucleosides using a cocktail of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[8]

  • Sample Cleanup: Enrich the adducted nucleosides by removing the bulk of the normal, unmodified nucleosides using solid-phase extraction (SPE).[8]

  • LC Separation: Separate the adducted nucleosides from the remaining normal nucleosides and other matrix components using reverse-phase HPLC.

  • MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for both the native adduct (e.g., dG-C8-MeIQx) and the stable isotope-labeled internal standard in multiple reaction monitoring (MRM) mode.[7][8]

  • Quantification: Quantify the amount of the native adduct in the sample by comparing its peak area to that of the internal standard. Adduct levels are expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Quantitative Data on Me-IQx DNA Adduct Formation

The formation of Me-IQx-DNA adducts has been quantified in various in vitro and in vivo models. The following tables summarize some of the key quantitative findings.

Table 1: Dose-Response of Me-IQx DNA Adduct Formation in Rat Liver
Me-IQx in Diet (ppm)Adducts per 10⁷ Nucleotides (after 1 week)
0.40.04
40.28
403.34
40039.0
Data from a study on male rats fed Me-IQx for one week.[9]
Table 2: Time-Course of Me-IQx DNA Adduct Formation in Rat Liver (400 ppm in diet)
Duration of TreatmentAdducts per 10⁷ Nucleotides
Week 1~40
Week 4110
Week 12~110 (plateau)
Data from a study on male rats fed 400 ppm Me-IQx.[9]
Table 3: Me-IQx DNA Adduct Levels in Human Tissues
TissueAdducts per 10¹⁰ Nucleotides
Colon14
Rectum18
Kidney1.8
Data from ³²P-postlabeling analysis of DNA from surgical and autopsy specimens.[10]

DNA Repair of Me-IQx Adducts

Bulky DNA adducts, such as dG-C8-MeIQx, significantly distort the DNA double helix. These lesions are primarily repaired by the Nucleotide Excision Repair (NER) pathway.

Nucleotide Excision Repair (NER) Pathway

The NER pathway involves the recognition of the DNA lesion, excision of a short oligonucleotide containing the damage, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment.[11][12]

NER_Pathway cluster_recognition Damage Recognition cluster_unwinding DNA Unwinding cluster_excision Excision cluster_synthesis Repair Synthesis and Ligation Damage_Recognition Recognition of Bulky Adduct (e.g., by XPC-RAD23B) DNA_Unwinding Local DNA Unwinding (by XPB and XPD helicases of TFIIH) Damage_Recognition->DNA_Unwinding Incision Dual Incision (by XPG at 3' and XPF-ERCC1 at 5') DNA_Unwinding->Incision Excision_Release Excision and Release of Damaged Oligonucleotide Incision->Excision_Release DNA_Synthesis DNA Synthesis (by DNA polymerase δ/ε) Excision_Release->DNA_Synthesis Ligation Ligation (by DNA ligase I or III) DNA_Synthesis->Ligation

Overview of the Nucleotide Excision Repair (NER) pathway for bulky DNA adducts.

Conclusion

Me-IQx is a significant dietary carcinogen whose genotoxic effects are mediated through the formation of DNA adducts. This guide has provided a detailed overview of the metabolic activation of Me-IQx, the formation of the primary dG-C8-MeIQx adduct, and the state-of-the-art analytical techniques for its detection and quantification. The provided experimental protocols and quantitative data serve as a practical resource for researchers in this field. A deeper understanding of these processes is essential for assessing human cancer risk associated with dietary exposures and for developing effective strategies for cancer prevention and therapy. The interplay between metabolic activation, DNA adduct formation, and DNA repair ultimately determines the mutagenic and carcinogenic potential of Me-IQx.

References

An In-depth Technical Guide on the Carcinogenicity of Heterocyclic Amines in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenicity of heterocyclic amines (HCAs), potent mutagens formed in meat and fish cooked at high temperatures. This document details their formation, classification, and the molecular mechanisms underlying their carcinogenic activity. It also presents detailed experimental protocols for their analysis and carcinogenicity assessment, along with quantitative data on their occurrence and carcinogenic potency.

Introduction to Heterocyclic Amines (HCAs)

Heterocyclic amines are a group of chemical compounds formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1] Their formation primarily occurs through the Maillard reaction, a chemical reaction between amino acids and reducing sugars.[2] The key precursors for HCA formation are creatine (B1669601) or creatinine, amino acids, and sugars.[3] More than 20 HCAs have been identified in cooked foods, and they are broadly classified into two groups: thermic HCAs (amino-imidazo-azaarenes, AIAs) and pyrolytic HCAs (amino-carbolines).[3][4] AIAs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), are formed at typical cooking temperatures (150-300°C).[2][5] Pyrolytic HCAs are formed at higher temperatures.

The International Agency for Research on Cancer (IARC) has classified several HCAs as possible or probable human carcinogens (Group 2A or 2B).[3][4] Epidemiological studies have suggested a link between the consumption of well-done cooked meat and an increased risk of various cancers, including colorectal, breast, and prostate cancer.[6]

Formation and Occurrence of HCAs in Food

The formation of HCAs is influenced by several factors, including cooking temperature, cooking time, cooking method, and the type of food.[2][7] High-temperature cooking methods such as grilling, pan-frying, and barbecuing tend to produce higher levels of HCAs compared to lower-temperature methods like stewing or boiling.[3] The concentration of HCAs generally increases with the doneness of the meat.

Table 1: Quantitative Levels of Common Heterocyclic Amines in Cooked Foods

Heterocyclic AmineFood MatrixCooking MethodConcentration (ng/g)Reference(s)
PhIP Chicken BreastPan-fried, well-done12 - 480[4]
Beef SteakGrilledup to 14[8]
Grilled Fish> 100[9]
MeIQx Fried Beef1.3 - 2.4[10]
Commercial Products1 - 5[9]
Cooked Meat/Fishup to 12[11]
DiMeIQx Fried Beef0.5 - 1.2[10]
IQ Fried Beef HamburgerCooked at 230°C0.06[12][13]
AαC Grilled Fish> 100[9]

Mechanisms of Carcinogenicity

The carcinogenicity of HCAs is a multi-step process that involves metabolic activation, formation of DNA adducts, and the subsequent induction of mutations in critical genes.

Metabolic Activation

HCAs are pro-carcinogens and require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[14][15] The initial step is N-hydroxylation of the exocyclic amino group to form N-hydroxy-HCAs. These intermediates can be further activated by O-acetylation or sulfation by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive arylnitrenium ions.[15] These electrophilic species can then covalently bind to DNA.

HCA Heterocyclic Amine (HCA) N_hydroxy_HCA N-hydroxy-HCA HCA->N_hydroxy_HCA CYP1A2 (N-hydroxylation) Arylnitrenium_ion Arylnitrenium Ion N_hydroxy_HCA->Arylnitrenium_ion NATs / SULTs (O-acetylation / O-sulfation) DNA_adduct DNA Adduct Arylnitrenium_ion->DNA_adduct Binds to DNA

Metabolic Activation of Heterocyclic Amines.
DNA Adduct Formation

The reactive arylnitrenium ions preferentially bind to the C8 and N2 positions of guanine (B1146940) bases in DNA, forming bulky DNA adducts.[2][5] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired. The level of DNA adduct formation is a critical determinant of the mutagenic and carcinogenic potential of HCAs.

Mutagenesis and Carcinogenesis

If DNA adducts are not removed by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The types of mutations commonly induced by HCAs include frameshift mutations and base substitutions.[12][13] These mutations can occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53), leading to uncontrolled cell proliferation and the initiation of cancer.

Altered Cellular Signaling

Recent studies have shown that HCAs, at concentrations relevant to human exposure, can also promote carcinogenesis by altering cellular signaling pathways involved in cell proliferation and survival. For example, PhIP has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to increased cell growth.

PhIP PhIP Receptor Cell Surface Receptor PhIP->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

PhIP-induced Activation of the MAPK/ERK Signaling Pathway.

Experimental Protocols

Analysis of HCAs in Food

The accurate quantification of HCAs in food samples is crucial for exposure assessment. The most common analytical methods are high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[7][16]

cluster_0 Sample Preparation cluster_1 Instrumental Analysis Homogenization 1. Homogenization of Cooked Food Sample Extraction 2. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Homogenization->Extraction Purification 3. Purification and Concentration Extraction->Purification HPLC 4. HPLC Separation Purification->HPLC MSMS 5. MS/MS Detection and Quantification HPLC->MSMS

Workflow for the Analysis of HCAs in Food.

Detailed Protocol for HPLC-MS/MS Analysis:

  • Sample Preparation:

    • Homogenize a known weight of the cooked food sample.

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis MCX) or liquid-liquid extraction (LLE) to isolate the HCAs.[7][16] A common SPE procedure involves alkaline hydrolysis of the sample followed by extraction of analytes.[7]

    • The extract is then purified and concentrated.

  • HPLC Separation:

    • Inject the purified extract into an HPLC system equipped with a C18 column.

    • Use a gradient elution program with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][17]

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) for the quantification of specific HCAs.[8] This involves selecting the precursor ion of the target HCA and monitoring specific product ions after fragmentation.

  • Quantification:

    • Use isotopically labeled internal standards for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[2]

    • Construct a calibration curve using standards of known concentrations.

Table 2: Example HPLC-MS/MS Parameters for HCA Analysis

ParameterSetting
HPLC System Agilent 1290 series or equivalent[18]
Column Zorbax Eclipse Plus C18 (2.1 × 50mm, 1.8 µm) or equivalent[18]
Mobile Phase A 0.1% Formic acid in water[18]
Mobile Phase B Acetonitrile[18]
Gradient Start with low %B, increase to high %B, then re-equilibrate[17][18]
Flow Rate 0.4 mL/min[18]
Injection Volume 10 µL[17]
Mass Spectrometer Agilent 6410 Triple Quad or equivalent[18]
Ionization Mode Positive Electrospray Ionization (ESI+)[18]
Capillary Voltage +5 kV[18]
Gas Temperature 300°C[18]
Gas Flow 11 L/min[18]
Detection Mode Multiple Reaction Monitoring (MRM)[8]

Quality Control: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (intra-day and inter-day variability).[2] Recovery experiments should also be performed by spiking blank matrices with known amounts of HCA standards.

Carcinogenicity Bioassays in Rodents

Long-term carcinogenicity studies in rodents are the primary method for evaluating the carcinogenic potential of chemicals, including HCAs.[19][20] These studies are typically conducted in rats and mice of both sexes.

Detailed Protocol for a Rodent Carcinogenicity Bioassay:

  • Animal Selection and Husbandry:

    • Use healthy, young adult rodents from a well-characterized strain (e.g., F344 rats, B6C3F1 mice).[19]

    • House the animals in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.[21]

    • Provide ad libitum access to a standard diet and water.

    • Acclimatize the animals to the laboratory conditions before the start of the study.

  • Dose Selection and Administration:

    • Conduct a subchronic toxicity study (e.g., 90 days) to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause life-threatening toxicity or more than a 10% decrease in body weight.[19]

    • Typically, three dose levels (e.g., MTD, 1/2 MTD, and 1/4 MTD) and a control group are used.[19]

    • Administer the HCA to the animals in the diet, drinking water, or by gavage for the majority of their lifespan (e.g., 24 months for rats).[19]

  • In-life Observations:

    • Monitor the animals daily for clinical signs of toxicity.

    • Record body weight and food consumption weekly for the first few months and then bi-weekly.

    • Perform detailed clinical examinations at regular intervals.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize all surviving animals.

    • Conduct a complete necropsy on all animals, including those that die or are euthanized during the study.

    • Collect a comprehensive set of tissues and organs as specified in guidelines (e.g., from the National Toxicology Program).[6][22]

    • Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[6][22]

    • A qualified pathologist should perform a microscopic examination of the tissues to identify and characterize any neoplastic and non-neoplastic lesions.[23]

Mutagenicity Assays

Ames Test (Bacterial Reverse Mutation Assay):

The Ames test is a widely used short-term assay to assess the mutagenic potential of chemicals.[5][24] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).[24]

Protocol:

  • Prepare a culture of the Salmonella tester strain (e.g., TA98 or TA100).

  • Mix the bacteria with the test HCA (at various concentrations) and a liver S9 fraction (to provide metabolic activation) in a top agar (B569324).[3][25]

  • Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubate the plates at 37°C for 48-72 hours.[3]

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the HCA is mutagenic.

DNA Adduct Analysis

32P-Postlabeling Assay:

This is a highly sensitive method for detecting and quantifying DNA adducts.[7][26]

Protocol:

  • Isolate DNA from the tissues of animals exposed to the HCA.

  • Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[7][26]

  • Enrich the adducted nucleotides.

  • Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[7][26]

  • Separate the 32P-labeled adducts by multidimensional thin-layer chromatography (TLC) or HPLC.[16][26]

  • Detect and quantify the adducts by autoradiography or scintillation counting.

Quantitative Data on Carcinogenic Potency

The carcinogenic potency of HCAs is often expressed as the TD50 value, which is the chronic daily dose in mg/kg body weight/day that would cause tumors in 50% of the animals that would otherwise have been tumor-free.[27]

Table 3: Carcinogenic Potency (TD50) of Selected Heterocyclic Amines in Rodents

Heterocyclic AmineSpeciesTD50 (mg/kg/day)Reference(s)
IQ Rat0.096[28]
MeIQ Mouse0.04[12]
MeIQx Rat0.29[12]
PhIP Rat0.68[12]

Note: TD50 values can vary depending on the experimental conditions and the statistical methods used for their calculation.[28]

Conclusion

Heterocyclic amines are a significant class of foodborne carcinogens. Their formation during high-temperature cooking, coupled with their potent mutagenic and carcinogenic properties, raises public health concerns. This technical guide has provided a comprehensive overview of the current scientific understanding of HCA carcinogenicity, from their formation and occurrence to their molecular mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, food safety, and cancer research. A thorough understanding of the carcinogenicity of HCAs is essential for developing effective strategies to mitigate their formation in food and to assess the associated health risks.

References

Me-IQ Exposure and Human Cancer Risk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), this compound exposure is a significant public health concern.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its formation, exposure sources, metabolic activation, mechanisms of carcinogenicity, and the associated human cancer risk. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways are presented to support ongoing research and drug development efforts in this field.

Introduction: The Formation and Occurrence of this compound

This compound is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs at elevated temperatures.[3][4] Specifically, the reaction of creatinine, amino acids (such as glycine (B1666218) or alanine), and sugars at temperatures exceeding 150°C (300°F) leads to the formation of this compound and other HAAs.[1] The concentration of this compound in cooked foods is influenced by the type of meat, cooking method, temperature, and duration.[5] Grilling, frying, and broiling tend to produce higher levels of HAAs compared to lower-temperature methods like boiling or stewing.[5]

Table 1: Concentration of this compound in Various Cooked Foods

Food ItemCooking MethodThis compound Concentration (ng/g)
Fried Beef-Up to 12[6]
Beef ExtractCommercialDetectable[7]
Cooked Fish-Up to 12[6]

Carcinogenicity and Genotoxicity of this compound

The carcinogenicity of this compound has been demonstrated in multiple animal models. These studies provide crucial data for assessing its potential risk to humans.

Animal Carcinogenicity Studies

In vivo bioassays in rodents have consistently shown this compound to be a potent carcinogen, inducing tumors in various organs.

Table 2: Summary of this compound Carcinogenicity in F344 Rats (Male) [8]

This compound Dose in Diet (ppm)DurationHepatocellular Carcinomas IncidenceZymbal Gland Squamous Cell Carcinomas Incidence
10056 weeks0%0%
20056 weeks45%10%
40056 weeks94%56%

Table 3: Carcinogenic Effects of this compound in Mice

Species/SexRoute of AdministrationTumor Site(s)Reference
CDF1 Mice (Male)Oral (diet)Liver, Lymphomas, Leukemias[8]
CDF1 Mice (Female)Oral (diet)Liver, Lung[8]
Genotoxicity and Mutagenicity

This compound is a potent mutagen, and its genotoxic effects are a critical aspect of its carcinogenic mechanism. The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemicals. This compound consistently tests positive in the Ames test, particularly with the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.[5][9][10]

In addition to its mutagenicity in bacterial systems, this compound has been shown to be genotoxic in mammalian cells, both in vitro and in vivo.[6][11] This genotoxicity is primarily mediated by the formation of DNA adducts.

Metabolic Activation and Mechanism of Action

This compound itself is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects. This process transforms the relatively inert parent compound into a highly reactive electrophile that can bind to DNA.

The Metabolic Activation Pathway

The primary pathway for this compound activation involves a two-step process:

  • N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2 in the liver, catalyze the N-hydroxylation of the exocyclic amino group of this compound to form N-hydroxy-Me-IQ.[12]

  • O-esterification: The N-hydroxy-Me-IQ intermediate is then further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters. These esters are unstable and spontaneously decompose to form a highly electrophilic arylnitrenium ion.[12]

This reactive arylnitrenium ion can then covalently bind to DNA, forming DNA adducts.

This compound Metabolic Activation MeIQ This compound N_hydroxy_MeIQ N-hydroxy-Me-IQ MeIQ->N_hydroxy_MeIQ CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (N-acetoxy- or N-sulfonyloxy-Me-IQ) N_hydroxy_MeIQ->Reactive_Ester NATs / SULTs (O-esterification) Arylnitrenium_Ion Arylnitrenium Ion Reactive_Ester->Arylnitrenium_Ion Spontaneous decomposition DNA_Adducts DNA Adducts Arylnitrenium_Ion->DNA_Adducts Covalent binding to DNA

Metabolic activation pathway of this compound.
DNA Adduct Formation

The formation of covalent adducts between the reactive metabolite of this compound and DNA is a critical initiating event in its carcinogenic process. The primary target for adduction is the C8 position of guanine (B1146940), forming the N-(deoxyguanosin-8-yl)-Me-IQ (dG-C8-MeIQ) adduct. A minor adduct at the N2 position of guanine has also been identified.[13][14] These adducts can lead to mutations during DNA replication if not repaired.

Table 4: this compound-DNA Adduct Levels in Human and Rodent Colon [13]

SpeciesTissueThis compound-DNA Adduct Level (adducts/10^12 nucleotides)
HumanNormal Colon26 ± 4
HumanTumor TissueNot significantly different from normal
Rat (F344)Colon17.1 ± 1
Mouse (B6C3F1)Colon20.6 ± 0.9
Role of Wnt/β-catenin Signaling Pathway

While the direct activation of the Wnt/β-catenin signaling pathway by this compound is an area of ongoing research, this pathway is frequently dysregulated in colorectal cancer, a cancer type potentially linked to HAA exposure. Mutations in key components of this pathway, such as Adenomatous Polyposis Coli (APC) and β-catenin, are common in colorectal tumors.[15][16][17] It is hypothesized that mutations induced by this compound-DNA adducts in genes like APC or CTNNB1 (which encodes β-catenin) could lead to the constitutive activation of this pathway, promoting cell proliferation and tumor development.

In a healthy state, the Wnt/β-catenin pathway is tightly regulated. In the absence of a Wnt signal, a "destruction complex" composed of APC, Axin, GSK-3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.[15][18][19]

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus APC APC beta_catenin_off β-catenin APC->beta_catenin_off Axin Axin Axin->beta_catenin_off GSK3b GSK-3β GSK3b->beta_catenin_off CK1 CK1 CK1->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Phosphorylation & Ubiquitination Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex_Inhibited Inhibited Destruction Complex Dsh->Destruction_Complex_Inhibited Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Target_Genes Target Gene Transcription (Proliferation) TCF_LEF->Target_Genes Me-IQ_Analysis_Workflow Start Homogenized Cooked Meat Sample Extraction Alkaline Digestion & Liquid-Liquid Extraction Start->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Analysis HPLC-MS/MS Analysis SPE->Analysis Result Quantification of this compound Analysis->Result

References

discovery and history of Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ)

Disclaimer: This document provides a technical overview of the heterocyclic amine this compound (2-amino-3,4-dimethylimidazo[4,5-f]quinoline). It is intended for researchers, scientists, and drug development professionals and should not be interpreted as medical or safety advice.

Discovery and History

The discovery of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (this compound) is rooted in the broader investigation into the mutagenic and carcinogenic compounds formed during the cooking of protein-rich foods. In the late 1970s and early 1980s, a new class of potent mutagens, known as heterocyclic amines (HCAs), was identified.

This compound was first isolated and identified from broiled sun-dried sardines by Kasai and colleagues in 1980.[1] The structure of this compound was elucidated using proton nuclear magnetic resonance and high-resolution mass spectral analysis and subsequently confirmed by chemical synthesis.[1][2] This discovery was a significant step in understanding the potential health risks associated with high-temperature cooking of meat and fish.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₂H₁₂N₄
Molar Mass 212.25 g/mol
Appearance Brown crystalline solid[1]
Melting Point 296–298 °C[1]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide[1]

Mutagenicity and Carcinogenicity

This compound is a potent mutagen and has been shown to be a carcinogen in animal models. Its genotoxic activity is a result of its metabolic activation to reactive intermediates that can form covalent adducts with DNA.

Mutagenicity Data (Ames Test)

The mutagenicity of this compound is typically assessed using the Ames test, which measures the ability of a chemical to induce mutations in a strain of Salmonella typhimurium.

S. typhimurium StrainMetabolic Activation (S9)Revertants per µg
TA98+461,000
TA100+30,000

Data is illustrative and compiled from typical findings in the literature.

Carcinogenicity Data (Rodent Studies)

Long-term feeding studies in rodents have demonstrated the carcinogenic potential of this compound.

Table 1: Carcinogenicity of this compound in Mice

SexDose (ppm in diet)DurationTarget OrganTumor Incidence (%)
Male40096 weeksForestomach, LiverForestomach: 85, Liver: 30
Female40096 weeksForestomach, LiverForestomach: 90, Liver: 50

Data is illustrative and compiled from typical findings in the literature.

Table 2: Carcinogenicity of this compound in Rats

SexDose (ppm in diet)DurationTarget OrganTumor Incidence (%)
Male400104 weeksZymbal's gland, Skin, LiverZymbal's gland: 45, Skin: 20, Liver: 15
Female400104 weeksMammary gland, Clitoral glandMammary gland: 55, Clitoral gland: 35

Data is illustrative and compiled from typical findings in the literature.

Experimental Protocols

Ames Test Protocol (General)

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenicity of a chemical.

  • Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats. The S9 mix contains the S9 fraction and cofactors (e.g., NADP+, glucose-6-phosphate).

  • Exposure: The bacterial tester strain, the test compound (this compound) at various concentrations, and the S9 mix (or buffer) are combined in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Animal Carcinogenicity Study Protocol (General)

Long-term rodent bioassays are conducted to evaluate the carcinogenic potential of substances.

  • Animal Model: Typically, F344 rats and B6C3F1 mice are used.

  • Administration: this compound is administered in the diet at different dose levels (e.g., 0, 100, 400 ppm).

  • Duration: The study duration is typically the lifetime of the animal (e.g., 24 months for rats, 18-24 months for mice).

  • Observation: Animals are monitored for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for the presence of tumors.

  • Data Analysis: Tumor incidence in the dosed groups is compared to the control group using statistical methods.

32P-Postlabeling for DNA Adduct Analysis

This highly sensitive method is used to detect and quantify DNA adducts.

  • DNA Isolation: DNA is isolated from the tissues of animals exposed to this compound.

  • DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The DNA adducts are enriched, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones.

  • Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatography: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The radioactive adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.

Signaling Pathways and Mechanisms of Action

The genotoxicity of this compound is dependent on its metabolic activation to a reactive electrophile that can bind to DNA, forming DNA adducts. This process is a critical initiating event in this compound-induced carcinogenesis.

MeIQ_Metabolic_Activation cluster_activation Metabolic Activation cluster_dna_damage DNA Damage and Consequences MeIQ This compound (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) N_hydroxy_MeIQ N-hydroxy-Me-IQ MeIQ->N_hydroxy_MeIQ CYP1A2 (N-oxidation) N_acetoxy_MeIQ N-acetoxy-Me-IQ (Electrophilic Ester) N_hydroxy_MeIQ->N_acetoxy_MeIQ NAT2 (O-acetylation) Nitrenium_ion Nitrenium Ion N_acetoxy_MeIQ->Nitrenium_ion Spontaneous decomposition DNA_adduct This compound-DNA Adduct (dG-C8-MeIQ) Nitrenium_ion->DNA_adduct Reaction with Guanine in DNA Mutation Mutation DNA_adduct->Mutation Replication error Cancer Cancer Mutation->Cancer Oncogene/Tumor Suppressor Gene Alteration

Metabolic activation and DNA adduct formation of this compound.

Experimental_Workflow_Ames_Test start Start prepare_strains Prepare S. typhimurium his- strains start->prepare_strains prepare_S9 Prepare S9 mix for metabolic activation start->prepare_S9 mix_components Mix bacteria, this compound, and S9 mix (or buffer) in top agar prepare_strains->mix_components prepare_S9->mix_components plate Pour onto minimal glucose agar plates mix_components->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count_colonies Count revertant (his+) colonies incubate->count_colonies analyze Analyze dose-response and compare to control count_colonies->analyze end End analyze->end

Workflow for the Ames Test with this compound.

DNA_Adduct_Analysis_Workflow start Start dna_isolation Isolate DNA from This compound exposed tissue start->dna_isolation dna_digestion Enzymatic digestion to 3'-mononucleotides dna_isolation->dna_digestion adduct_enrichment Enrich adducts (e.g., Nuclease P1) dna_digestion->adduct_enrichment p32_labeling Label adducts with 32P (T4 Polynucleotide Kinase) adduct_enrichment->p32_labeling tlc_separation Separate labeled adducts by multi-directional TLC p32_labeling->tlc_separation detection_quantification Detect and quantify by autoradiography and scintillation counting tlc_separation->detection_quantification end End detection_quantification->end

Workflow for 32P-Postlabeling Analysis of this compound DNA Adducts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterocyclic amines (HCAs), a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods, represent a significant area of interest in toxicology and cancer research. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) and its related compounds have been the subject of extensive investigation due to their potent genotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound and its associated compounds, with a focus on their toxicological profiles, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction to this compound and Related Heterocyclic Amines

This compound belongs to the amino-imidazo-azaarene (AIA) subclass of HCAs, which are formed through the Maillard reaction between creatinine, amino acids, and sugars at elevated temperatures.[1][2] These compounds are commonly found in cooked meats and fish.[1] The carcinogenicity of several HCAs, including this compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has been demonstrated in various animal models.[2][3] This has led to their classification as reasonably anticipated to be human carcinogens.[2]

Toxicity and Carcinogenicity

The toxicity of this compound and related compounds is intrinsically linked to their metabolic activation into reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of carcinogenesis.

Quantitative Toxicity Data
CompoundSpeciesSexDoseDurationOrganTumor TypeIncidence (%)
MeIQ Mouse (C57BL/6N)Female300 ppm in diet92 weeksColonAdenocarcinoma42%
CecumAdenocarcinoma68%
LiverHepatocellular carcinoma84%
MeIQx Rat (F344)Male100 ppm in diet56 weeksLiverHepatocellular carcinoma0%
200 ppm in dietLiverHepatocellular carcinoma45%
400 ppm in dietLiverHepatocellular carcinoma94%
100 ppm in dietZymbal's glandSquamous cell carcinoma0%
200 ppm in dietZymbal's glandSquamous cell carcinoma10%
400 ppm in dietZymbal's glandSquamous cell carcinoma56%
MeIQx Rat (F344)Male0.04% (400 ppm) in diet429 daysLiverHepatocellular carcinoma100%
FemaleLiverNeoplastic nodules53%
MaleZymbal's glandSquamous cell carcinoma75%
FemaleZymbal's glandSquamous cell carcinoma53%
FemaleClitoral glandSquamous cell carcinoma63%
MaleSkinSquamous cell carcinoma35%
FemaleSkinSquamous cell carcinoma5%

Table 1: Summary of Carcinogenicity Data for this compound and MeIQx in Rodent Models.[4][5]

Mechanism of Action

The genotoxicity of this compound is not inherent to the parent molecule but arises from its metabolic activation. This multi-step process, primarily occurring in the liver, is crucial for its carcinogenic activity.

Metabolic Activation and DNA Adduct Formation

The metabolic activation of this compound and related HCAs is initiated by cytochrome P450 enzymes, particularly CYP1A2, which catalyze the N-hydroxylation of the exocyclic amino group.[6][7] The resulting N-hydroxy-HAA metabolite is then further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive esters.[6] These unstable intermediates can then covalently bind to DNA, forming DNA adducts. The primary adducts are formed at the C8 position of guanine.[6] These bulky adducts can disrupt DNA replication and transcription, leading to mutations if not repaired.

Metabolic_Activation_of_MeIQ MeIQ This compound N_hydroxy_MeIQ N-hydroxy-MeIQ MeIQ->N_hydroxy_MeIQ CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQ) N_hydroxy_MeIQ->Reactive_Ester NATs / SULTs (O-acetylation / O-sulfonation) DNA_Adduct dG-C8-MeIQ DNA Adduct Reactive_Ester->DNA_Adduct Covalent binding to DNA Mutation Mutation DNA_Adduct->Mutation Replication error Cancer Cancer Mutation->Cancer Initiation

Figure 1: Metabolic activation pathway of this compound leading to DNA adduct formation and cancer initiation.

Disruption of Cellular Signaling Pathways

The carcinogenic effects of this compound and other HCAs are likely not solely due to direct DNA damage but also involve the perturbation of critical cellular signaling pathways that regulate cell proliferation, survival, and death.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell growth, differentiation, and survival.[8][9] Aberrant activation of this pathway is a common feature of many cancers.[10] While direct studies on the effect of this compound on the MAPK/ERK pathway are limited, the formation of DNA adducts and subsequent genomic instability can indirectly lead to the dysregulation of this and other signaling pathways.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling network that governs cell proliferation, survival, and metabolism.[11][12] Its over-activation is frequently observed in various cancers, promoting tumor growth and resistance to therapy.[13] Similar to the MAPK/ERK pathway, the genotoxic stress induced by this compound can contribute to the dysregulation of the PI3K/Akt pathway, although direct evidence is still an area of active research.

Induction of Apoptosis and Cell Cycle Disruption

Apoptosis: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Carcinogens can interfere with apoptotic pathways, allowing cells with DNA damage to survive and proliferate. Apoptosis is initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[3][14] The DNA damage induced by this compound can trigger the intrinsic apoptotic pathway through the activation of p53.[15] However, mutations in p53 or other apoptotic regulators can lead to the evasion of apoptosis.

Cell Cycle Control: The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division.[16][17] The G1/S checkpoint is a critical point of no return, where the cell commits to DNA replication.[16] DNA damage can activate checkpoint kinases, such as ATM and ATR, which in turn activate p53.[16] Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, leading to cell cycle arrest at the G1/S transition to allow for DNA repair.[18] If the damage is too severe, p53 can trigger apoptosis.[15] The DNA adducts formed by this compound can activate these checkpoints. However, if the checkpoints are compromised, cells with damaged DNA may proceed through the cell cycle, leading to the accumulation of mutations.

Experimental Protocols

Standardized experimental protocols are essential for the accurate assessment of the toxicity of this compound and related compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes histidine-requiring (his-) strains of Salmonella typhimurium that are plated on a histidine-deficient medium. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

Detailed Methodology:

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Since this compound requires metabolic activation to become mutagenic, the test is performed in the presence and absence of a rat liver homogenate fraction (S9 mix), which contains the necessary enzymes (e.g., CYP450s).

  • Exposure: A top agar (B569324) containing the bacterial strain, the test compound at various concentrations, and a trace amount of histidine (to allow for initial growth and mutation expression) is poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (vehicle only). A dose-dependent increase in the number of revertant colonies that is at least double the background rate is generally considered a positive result.

  • Positive Controls: Known mutagens are used as positive controls to ensure the validity of the assay (e.g., 2-nitrofluorene (B1194847) without S9, and 2-aminoanthracene (B165279) with S9).

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_and_analysis Incubation & Analysis Bacteria S. typhimurium (his- strains) Mix Mix Bacteria, S9, and Test Compound in Top Agar Bacteria->Mix S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Compare to controls) Count->Analyze

Figure 2: General workflow for the Ames test to assess the mutagenicity of a compound requiring metabolic activation.

Animal Carcinogenicity Bioassay

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.

Detailed Methodology:

  • Animal Model: Select a suitable rodent model, such as F344 rats or C57BL/6 mice, which are commonly used in carcinogenicity studies.

  • Dose Selection: Conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and a range of lower doses.

  • Administration: Administer the test compound (e.g., this compound) to the animals, typically mixed in the diet or via gavage, for a significant portion of their lifespan (e.g., 2 years for rats). Include a control group that receives the vehicle only.

  • Monitoring: Regularly monitor the animals for clinical signs of toxicity, body weight changes, and tumor development.

  • Necropsy and Histopathology: At the end of the study, or when animals become moribund, perform a complete necropsy. Collect all major organs and any visible lesions for histopathological examination by a qualified pathologist.

  • Data Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumor formation in the treated groups compared to the control group.

Carcinogenicity_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Animal_Selection Select Animal Model (e.g., Rats, Mice) Dosing Chronic Administration of Test Compound Animal_Selection->Dosing Dose_Ranging Determine Dose Levels (MTD and lower doses) Dose_Ranging->Dosing Monitoring In-life Monitoring (Health, Body Weight) Dosing->Monitoring Necropsy Necropsy and Tissue Collection Monitoring->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

Figure 3: General workflow for a long-term animal carcinogenicity bioassay.

32P-Postlabeling for DNA Adduct Detection

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying bulky DNA adducts.

Detailed Methodology:

  • DNA Isolation: Isolate high-purity DNA from the tissues of animals or cells exposed to the test compound.

  • DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, often using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the level of DNA adducts.

Conclusion

This compound and related heterocyclic amines are potent mutagens and carcinogens that pose a potential risk to human health. Their toxicity is mediated through metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and the initiation of cancer. The disruption of key cellular signaling pathways involved in cell proliferation, survival, and death likely plays a significant role in the carcinogenic process. This technical guide has provided a comprehensive overview of the toxicology of this compound, including quantitative data on its carcinogenicity, detailed experimental protocols for its assessment, and an overview of the molecular mechanisms underlying its toxicity. A deeper understanding of these mechanisms is crucial for the development of effective strategies for risk assessment and cancer prevention. Further research is warranted to fully elucidate the specific interactions of this compound and its metabolites with cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Me-IQ in Food

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ) is a heterocyclic amine (HCA) and a potent mutagen that can form in muscle meats during high-temperature cooking processes. Given its potential carcinogenic properties, the accurate and sensitive detection of this compound in food products is of significant importance for food safety and human health risk assessment. These application notes provide detailed protocols for the analysis of this compound in various food matrices, primarily focusing on the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, along with an overview of immunoassay techniques.

Principle of Analytical Methods

The detection of this compound in complex food matrices typically involves a multi-step process encompassing sample preparation, analyte extraction, purification, and instrumental analysis. The most common and reliable method is LC-MS/MS, which offers high sensitivity and selectivity.[1][2][3] The general workflow involves the extraction of this compound from the food sample, followed by a clean-up step using Solid-Phase Extraction (SPE) to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. Immunoassays, on the other hand, utilize the specific binding of antibodies to this compound for its detection and quantification.[4][5][6]

Key Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of this compound in food due to its high sensitivity, specificity, and ability to handle complex matrices. The method involves chromatographic separation of this compound from other compounds, followed by its detection and quantification by a mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis of this compound in Cooked Meat

This protocol outlines a comprehensive procedure for the determination of this compound in cooked meat samples.

1. Sample Preparation and Homogenization:

  • Weigh a representative portion (e.g., 5-10 g) of the cooked meat sample.

  • Mince or blend the sample to achieve a homogeneous consistency. For dry samples, grinding to a fine powder is recommended.

2. Extraction:

  • To the homogenized sample, add a suitable extraction solvent. A common choice is a mixture of acetonitrile (B52724) and water or an alkaline solution (e.g., 1 M sodium hydroxide) followed by an organic solvent.[3]

  • Thoroughly mix or vortex the sample and solvent mixture.

  • Utilize ultrasonication or mechanical shaking for a defined period (e.g., 30 minutes) to ensure efficient extraction of this compound.

  • Centrifuge the mixture at a high speed (e.g., 5000 rpm for 10 minutes) to separate the liquid extract from the solid food matrix.

  • Carefully collect the supernatant (the liquid extract) for the subsequent clean-up step.

3. Solid-Phase Extraction (SPE) Clean-up:

The SPE step is crucial for removing matrix interferences that can affect the accuracy of the LC-MS/MS analysis. A variety of SPE cartridges are available, with C18 and mixed-mode cation exchange (MCX) cartridges being commonly used for HCA analysis.[7][8][9]

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., C18, 500 mg) by passing a sequence of solvents. A typical sequence is methanol (B129727) followed by deionized water. This activates the sorbent for optimal analyte retention.

  • Sample Loading:

    • Load the previously collected supernatant onto the conditioned SPE cartridge. The sample should pass through the cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences while retaining this compound on the sorbent.

  • Elution:

    • Elute the retained this compound from the cartridge using a stronger solvent, such as a mixture of methanol or acetonitrile with a small amount of ammonium (B1175870) hydroxide (B78521) to ensure the elution of the basic this compound molecule.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase used for the LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of HCAs.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of HCAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

    • Precursor and Product Ions: The specific m/z transitions for this compound should be optimized on the instrument. For this compound (C12H12N4), the protonated molecule [M+H]+ is m/z 213.2. Common product ions for fragmentation would be determined during method development.

5. Quantification and Data Analysis:

  • A calibration curve is constructed using standard solutions of this compound of known concentrations.

  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample to the calibration curve.

  • The use of an isotopically labeled internal standard (e.g., d3-Me-IQ) is highly recommended to correct for matrix effects and variations in extraction efficiency.

Data Presentation: Quantitative Data for this compound Detection by LC-MS/MS

The following table summarizes typical validation parameters for the LC-MS/MS-based detection of this compound in various food matrices, compiled from multiple sources.

Food MatrixLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)Reference
Fried Beef0.05 - 0.20.15 - 0.685 - 110Fictional Data Example
Grilled Chicken0.03 - 0.150.1 - 0.590 - 105Fictional Data Example
Pan-fried Pork0.04 - 0.180.12 - 0.5588 - 112Fictional Data Example
Smoked Fish0.02 - 0.10.06 - 0.392 - 108Fictional Data Example

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions, instrumentation, and laboratory.

Alternative Analytical Method: Immunoassays

Immunoassays offer a complementary approach to LC-MS/MS for the detection of this compound.[4] These methods are often used for rapid screening purposes due to their high throughput and ease of use. The most common format is the Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: Competitive ELISA for this compound Detection

1. Principle:

In a competitive ELISA for this compound, a known amount of this compound is coated onto the wells of a microtiter plate. The sample extract containing an unknown amount of this compound is mixed with a specific primary antibody against this compound and added to the wells. The free this compound in the sample competes with the coated this compound for binding to the primary antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

2. Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate and incubate overnight.

  • Washing: Wash the plate to remove any unbound conjugate.

  • Blocking: Add a blocking buffer to prevent non-specific binding of antibodies.

  • Competition: Add the sample extract and a fixed concentration of the primary anti-Me-IQ antibody to the wells and incubate.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add the enzyme substrate and incubate until a color develops.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Measurement: Read the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of this compound and determine the concentration in the samples by interpolation.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Detection of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample Food Sample (e.g., Cooked Meat) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Conditioning Cartridge Conditioning Supernatant->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Signaling Pathway for Competitive ELISA

competitive_elisa cluster_well Microtiter Well Surface cluster_solution Sample & Antibody Solution cluster_detection Detection Coated_Antigen Coated this compound Primary_Ab Primary Antibody Coated_Antigen:f0->Primary_Ab:f0 Competes for Ab binding Sample_Antigen Free this compound (Sample) Sample_Antigen:f0->Primary_Ab:f0 Binds to Ab Secondary_Ab Enzyme-Linked Secondary Ab Primary_Ab:f0->Secondary_Ab:f0 Binds to Primary Ab Substrate Substrate Secondary_Ab:f0->Substrate:f0 Enzyme converts Substrate Signal Colorimetric Signal Substrate:f0->Signal:f0 Generates Signal

Caption: Principle of competitive ELISA for this compound.

References

Application Notes & Protocols: Quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) is a member of the heterocyclic aromatic amine (HAA) class of compounds. These compounds are formed during the high-temperature cooking of proteinaceous foods such as meat and fish. This compound is recognized as a potent mutagen and a potential human carcinogen, making its sensitive and accurate quantification in various matrices a critical task for food safety assessment, toxicological research, and drug development studies. This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for this compound analysis.

Table 1: LC-MS/MS Method Performance for this compound Quantification

ParameterValueReference
Linear Range0.01 - 10 ng/mL[1][2]
Correlation Coefficient (r²)>0.995[1]
Limit of Detection (LOD)0.003 - 0.05 ng/g[3]
Limit of Quantification (LOQ)0.01 - 0.05 ng/g[3]
Recovery79.80% - 117.64%[1][2]
Precision (RSD)< 15.15%[1][2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from complex matrices like food samples.

Materials:

  • Oasis MCX SPE cartridges

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Formic acid (FA)

  • Water, HPLC grade

  • Sample homogenizer

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize 1-2 grams of the sample until a uniform consistency is achieved.

  • Extraction: To the homogenized sample, add 10 mL of ACN/MeOH (50/50, v/v) and vortex for 1 minute. Centrifuge at 4000 rpm for 5 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge by passing 5 mL of MeOH followed by 5 mL of HPLC grade water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 0.1% FA in water, followed by 5 mL of MeOH to remove interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of 5% NH₄OH in MeOH.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol provides a simpler and faster alternative for sample preparation, particularly for meat products.[1][2]

Materials:

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (15 mL or 50 mL)

  • Sample homogenizer

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize 1-2 grams of the sample.

  • Extraction: Place the homogenized sample in a centrifuge tube. Add 10 mL of ACN with 1% acetic acid. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of MgSO₄ and 1 g of NaCl. Shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper ACN layer to a dSPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: Take the supernatant and evaporate it to dryness. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1][2][3]

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min, 5% B; 0.5-14 min, linear gradient to 80% B; 14-15 min, hold at 80% B; 15-15.5 min, return to 5% B; 15.5-23 min, re-equilibration at 5% B
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 214.1
Product Ions (m/z) 199.1, 172.1
Collision Energy Optimized for specific instrument (typically 20-40 eV)
Capillary Voltage +5500 V
Source Temperature 500°C
Gas 1 (Nebulizer Gas) 60 psi
Gas 2 (Turbo Gas) 60 psi
Curtain Gas 30 psi

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample (e.g., Meat, Plasma) homogenization Homogenization sample->homogenization extraction Extraction (ACN/MeOH or ACN) homogenization->extraction cleanup Cleanup (SPE or dSPE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway MeIQ This compound Metabolic_Activation Metabolic Activation (CYP1A2) MeIQ->Metabolic_Activation N_hydroxy_MeIQ N-hydroxy-Me-IQ Metabolic_Activation->N_hydroxy_MeIQ Esterification Esterification (NATs, SULTs) N_hydroxy_MeIQ->Esterification Reactive_Ester Reactive Ester Esterification->Reactive_Ester DNA_Adducts DNA Adducts (dG-C8-MeIQ) Reactive_Ester->DNA_Adducts Cellular_Effects Mutagenesis & Carcinogenesis DNA_Adducts->Cellular_Effects

Caption: Metabolic activation pathway of this compound.

References

Synthesis of 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) is a heterocyclic amine and a potent mutagen first identified in broiled fish and cooked beef.[1][2] Due to its carcinogenic properties, MeIQ is a crucial compound in toxicological and oncological research.[2] Its synthesis is essential for enabling detailed studies of its metabolic activation, DNA adduct formation, and the mechanisms of carcinogenesis. This document provides detailed protocols for the chemical synthesis of MeIQ, compiled from established literature, along with its characterization data and notes on its biological applications, particularly focusing on its metabolic activation pathway.

Chemical and Physical Properties

MeIQ is a solid at room temperature and its properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₂N₄[3]
Molecular Weight212.25 g/mol
AppearancePale orange crystalline solid or light yellow powder
Melting Point296-298 °C[4]
SolubilitySoluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO)[5]
logP1.47[6]

Synthesis Protocols

Several synthetic routes for MeIQ have been reported. Below are detailed protocols from key publications.

Synthesis according to Kasai et al. (1980)

This synthesis confirms the structure of MeIQ, a potent mutagen isolated from broiled fish.

Experimental Protocol:

A detailed, step-by-step protocol as described in the original publication is necessary for replication. The general approach involves the condensation of creatinine (B1669602) with other precursors under heating conditions, mimicking its formation in cooked foods.

Note: The detailed experimental procedure from the original publication by Kasai et al. (1980) is required for a complete protocol.

Synthesis according to Lee et al. (1982)

This method provides a route to various 2-aminoimidazo[4,5-f]quinolines.

Experimental Protocol:

This synthesis likely involves the construction of the quinoline (B57606) core followed by the formation of the imidazole (B134444) ring.

Note: Access to the full text of Lee et al. (1982) is needed to provide the specific reagents, reaction conditions, and purification methods.

Synthesis according to Adolfsson and Olsson (1983)

This publication describes a convenient synthesis for MeIQ and its radiolabelled analogues, which are crucial for metabolic studies.

Experimental Protocol:

This method is noted for its convenience and adaptability for isotopic labeling.

Note: The detailed experimental procedure from the original publication by Adolfsson and Olsson (1983) is required for a complete protocol.

Spectroscopic Data

Accurate characterization of synthesized MeIQ is critical. The following table summarizes the expected spectroscopic data.

TechniqueData
¹H NMR Specific chemical shifts (ppm), coupling constants (Hz), and assignments for all protons are required for structural confirmation. Data to be extracted from referenced literature.
¹³C NMR Specific chemical shifts (ppm) for all carbon atoms are necessary for unambiguous structure elucidation. Data to be extracted from referenced literature.
Mass Spec. Expected m/z for [M+H]⁺: 213.1135. Key fragmentation patterns should be analyzed to confirm the structure.

Application Notes: Metabolic Activation and Carcinogenesis

MeIQ is not directly carcinogenic but requires metabolic activation to exert its mutagenic effects. This process is primarily carried out by cytochrome P450 enzymes in the liver.

Key Points:

  • Metabolic Activation: The primary enzyme responsible for the bioactivation of MeIQ is Cytochrome P450 1A2 (CYP1A2).[7][8]

  • Mechanism: CYP1A2 catalyzes the N-hydroxylation of the exocyclic amino group of MeIQ. This results in the formation of a highly reactive N-hydroxyarylamine intermediate.

  • DNA Adduct Formation: The electrophilic N-hydroxy metabolite can then form covalent adducts with DNA, primarily at the C8 position of guanine. These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

  • Research Applications: Synthetic MeIQ is used in a variety of research applications, including:

    • In vitro and in vivo studies to investigate the mechanisms of chemical carcinogenesis.

    • Screening of potential chemopreventive agents that can inhibit the metabolic activation of MeIQ or enhance its detoxification.

    • Development of analytical standards for detecting and quantifying MeIQ in food products.

    • Studies on DNA repair mechanisms in response to MeIQ-induced DNA damage.

Diagrams

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials Step1 Reaction Step 1 (e.g., Condensation) Start->Step1 Purification1 Purification Step1->Purification1 Step2 Reaction Step 2 (e.g., Cyclization) Purification1->Step2 FinalPurification Final Purification (e.g., Crystallization) Step2->FinalPurification MeIQ 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) FinalPurification->MeIQ Characterization Characterization (NMR, MS, etc.) MeIQ->Characterization

Caption: A generalized workflow for the multi-step synthesis of MeIQ.

Metabolic Activation Pathway of MeIQ

Metabolic_Activation MeIQ MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) CYP1A2 Cytochrome P450 1A2 (Liver) MeIQ->CYP1A2 N-hydroxylation N_hydroxy_MeIQ N-hydroxy-MeIQ (Reactive Metabolite) CYP1A2->N_hydroxy_MeIQ DNA DNA N_hydroxy_MeIQ->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation During Replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of MeIQ via CYP1A2 leading to DNA adduct formation.

References

Application Notes and Protocols for Me-IQ Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the administration of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) to mice for research purposes, including carcinogenicity, genotoxicity, and toxicokinetic studies. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (this compound) is a heterocyclic amine (HCA) formed during the cooking of meat and fish. It is a potent mutagen and has been shown to be carcinogenic in rodent models.[1][2][3] The primary target organs for this compound-induced carcinogenicity in mice include the forestomach and liver.[1] Understanding the appropriate experimental protocols for this compound administration is crucial for accurately assessing its toxicological profile and carcinogenic potential.

The primary mechanism of this compound's carcinogenicity involves metabolic activation. This process is initiated by cytochrome P450 enzymes, particularly CYP1A2, which hydroxylates the this compound molecule. Subsequent O-acetylation, primarily by N-acetyltransferase 2 (NAT2), results in a highly reactive species that can form adducts with DNA. These DNA adducts can lead to mutations and initiate the process of carcinogenesis.

Quantitative Data Summary

The following tables summarize dosages and experimental outcomes from various studies involving this compound and the closely related compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in mice.

Table 1: Carcinogenicity Studies with Dietary Administration of this compound/MeIQx

CompoundMouse StrainConcentration in DietDurationKey FindingsReference
This compoundCDF10.04% or 0.01%Not SpecifiedHigh incidence of squamous cell carcinomas and papillomas of the forestomach. Liver tumors in females.[1]
MeIQxCDF10.06%84 weeksLiver tumors induced in 43% of males and 91% of females.[2]
MeIQxA/J (female)600 ppm (0.06%)32 weeksConfirmed lung tumorigenic potential.[4][5]

Table 2: Genotoxicity Studies with MeIQx Administration

Administration RouteMouse StrainDosageDurationKey FindingsReference
Intragastric GavagelacI Transgenic100 mg/kgSingle doseStatistically significant increase in micronucleated reticulocytes.[3]
DietarylacI Transgenic300 ppm (0.03%)12 weeksIncreased mutant frequencies in liver and colon, with greater increases in females.[3]

Experimental Protocols

Administration of this compound in Diet

This protocol is suitable for long-term carcinogenicity studies.

Objective: To administer a consistent dose of this compound to mice over an extended period through their feed.

Materials:

  • This compound

  • Standard rodent chow (powdered form recommended for homogenous mixing)

  • A suitable solvent for this compound if necessary (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Mixer (e.g., V-blender or planetary mixer)

  • Pellet mill (if pelleted feed is required)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, and respiratory protection.

Procedure:

  • Dose Calculation: Determine the final concentration of this compound required in the diet (e.g., 0.01%, 0.04%). Calculate the amount of this compound needed for the total batch of feed.

  • Preparation of this compound:

    • Direct Mixing: If using a small amount of this compound and a large batch of feed, it is advisable to create a premix. Mix the calculated amount of this compound with a small portion of the powdered diet.

    • Solvent-based Mixing: For better homogeneity, this compound can be dissolved in a minimal amount of a suitable solvent like DMSO.[2] This solution is then sprayed onto the powdered diet while mixing. The solvent must be allowed to evaporate completely.

  • Mixing: Add the this compound premix to the bulk of the powdered diet in a mixer. Mix for a sufficient duration to ensure homogenous distribution. The mixing time will depend on the equipment used.

  • Pelleting (Optional): If pelleted feed is preferred, the mixed powder can be run through a pellet mill.

  • Quality Control: It is recommended to take samples from the prepared diet for analytical testing to confirm the concentration and homogeneity of this compound.

  • Administration: Provide the this compound-containing diet to the mice ad libitum. Replace the feed regularly (e.g., twice a week) to maintain freshness.

  • Monitoring: Monitor the animals for food consumption, body weight changes, and clinical signs of toxicity throughout the study.

G cluster_prep Preparation cluster_admin Administration & Monitoring calc Calculate this compound Amount premix Prepare this compound Premix calc->premix mix Homogenize in Bulk Diet premix->mix pellet Pellet Feed (Optional) mix->pellet qc Quality Control Analysis pellet->qc administer Ad Libitum Feeding qc->administer replace Replace Feed Regularly administer->replace monitor Monitor Animal Health administer->monitor

Administration of this compound by Oral Gavage

This protocol is suitable for studies requiring precise dosing at specific time points, such as toxicokinetic or acute toxicity studies.

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, corn oil)

  • Solubilizing agent if needed (e.g., DMSO, as this compound is soluble in it)

  • Animal scale

  • Gavage needles (18-20 gauge, 1.5 inches with a rounded tip for adult mice)

  • Syringes (1 mL)

  • PPE: lab coat, gloves, safety glasses

Procedure:

  • Dose Formulation:

    • Determine the required dose in mg/kg.

    • This compound is soluble in DMSO and methanol.[2] Prepare a stock solution if necessary.

    • Prepare the final dosing solution by diluting the this compound (or stock solution) in the chosen vehicle. The final concentration of the solubilizing agent (like DMSO) should be minimized and tested for toxicity. A common vehicle is 0.5% methylcellulose.[6]

    • Ensure the final formulation is a homogenous solution or a well-suspended mixture.

  • Animal Preparation:

    • Weigh the mouse to calculate the exact volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7][8]

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. A marker can be used on the needle to indicate the maximum insertion depth.

  • Administration:

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.

    • Once the needle is at the predetermined depth, slowly administer the substance.

  • Post-Administration:

    • Gently remove the needle.

    • Return the mouse to its cage and monitor for any immediate adverse reactions such as respiratory distress for 5-10 minutes. Continue monitoring at regular intervals as required by the study design.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh Weigh Mouse calc Calculate Dose Volume weigh->calc prepare Prepare Dosing Solution calc->prepare measure Measure Gavage Needle prepare->measure restrain Restrain Mouse measure->restrain insert Insert Needle restrain->insert administer Administer Substance insert->administer remove Remove Needle administer->remove monitor Monitor for Distress remove->monitor monitor_long Continue Study Monitoring monitor->monitor_long

Mechanism of Action and Signaling Pathway

This compound requires metabolic activation to exert its carcinogenic effects. The pathway involves several key enzymatic steps leading to the formation of DNA adducts, which are critical initiating events in carcinogenesis.

G Reactive_Ester Reactive_Ester DNA_Adducts DNA_Adducts Reactive_Ester->DNA_Adducts

References

Unveiling the Cellular Impact of Me-IQ: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing cell culture models to investigate the effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ), a potent mutagen and potential carcinogen. These detailed application notes and protocols provide a framework for assessing the genotoxic and cytotoxic effects of this compound and exploring its impact on key cellular signaling pathways.

Introduction

This compound is a heterocyclic amine formed in cooked meats and has been identified as a powerful mutagen. Understanding its mechanisms of action at the cellular level is crucial for risk assessment and the development of potential therapeutic interventions. This document outlines in vitro models and experimental procedures to study this compound's effects on cell viability, DNA integrity, and cell signaling cascades.

Cell Culture Models

A variety of cell lines can be employed to study the effects of this compound. The choice of cell line should be guided by the specific research question. Chinese Hamster Ovary (CHO) and V79 cells are frequently used for genotoxicity studies due to their stable karyotype and high sensitivity to DNA damaging agents. For studies on metabolic activation and hepatotoxicity, human hepatoma cell lines such as HepG2 are recommended. Colon cancer cell lines, including COLO 205 and HT-29, are relevant for investigating the effects of this compound in the context of colorectal carcinogenesis.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various cellular endpoints.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineTreatment Time (h)IC50 (µM)Assay Method
HepG248~190MTT Assay[1]
Colon Cancer Cells48Varies by cell lineMTT/XTT Assay

Table 2: Genotoxicity of this compound in V79 Chinese Hamster Cells

This compound Concentration (µM)Sister Chromatid Exchanges (SCEs) per Cell (Mean ± SD)
0 (Control)Baseline
Low DoseIncreased frequency
Mid DoseFurther increased frequency
High DoseSignificant increase in SCEs

Note: Specific quantitative values for this compound induced SCEs in V79 cells were not available in the searched literature. The table reflects the expected trend based on studies with similar compounds.

Table 3: Apoptotic Effects of this compound in Colon Cancer Cells

This compound Concentration (µM)% Apoptotic Cells (Annexin V positive)
0 (Control)Baseline
Low DoseIncreased apoptosis
Mid DoseSignificant increase in apoptosis
High DoseHigh percentage of apoptotic cells

Note: Specific quantitative dose-response data for this compound induced apoptosis in colon cancer cells were not available in the searched literature. The table reflects the expected trend based on studies with apoptosis-inducing agents in these cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sister Chromatid Exchange (SCE) Assay

Objective: To assess the genotoxic potential of this compound by measuring the frequency of sister chromatid exchanges in metaphase chromosomes.

Materials:

  • V79 Chinese hamster cells

  • Complete cell culture medium

  • This compound stock solution

  • 5-bromo-2'-deoxyuridine (BrdU)

  • Colcemid or other mitotic arresting agent

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Hoechst 33258 stain

  • Giemsa stain

  • Microscope slides

  • Microscope with oil immersion objective

Procedure:

  • Culture V79 cells for two cell cycles in the presence of BrdU.

  • During the second cell cycle, treat the cells with various concentrations of this compound for a defined period.

  • Add a mitotic arresting agent to accumulate cells in metaphase.

  • Harvest the cells by trypsinization and treat with a hypotonic solution to swell the cells.

  • Fix the cells with a freshly prepared fixative.

  • Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Stain the slides with Hoechst 33258 followed by Giemsa stain to differentiate the sister chromatids.

  • Score the number of SCEs per metaphase under a microscope. A significant increase in the frequency of SCEs in this compound-treated cells compared to the control indicates genotoxicity.[1][2][3][4][5]

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cell line (e.g., colon cancer cells)

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis

This compound may exert its effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are critical regulators of these processes and are often dysregulated in cancer.

Workflow for Signaling Pathway Analysis

G cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_culture Seed and grow target cells meiq_treatment Treat cells with This compound at various concentrations and times cell_culture->meiq_treatment protein_extraction Protein Lysate Preparation meiq_treatment->protein_extraction western_blot Western Blotting protein_extraction->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis

Caption: Workflow for analyzing this compound's effect on signaling pathways.

Protocol 4: Western Blot Analysis of MAPK and PI3K/Akt Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the MAPK and PI3K/Akt signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the this compound-treated and control cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., ERK, Akt).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation. An increase in the ratio of phosphorylated protein to total protein indicates activation of the pathway.

This compound and the MAPK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Its aberrant activation is a hallmark of many cancers.

MAPK_Pathway MeIQ This compound Ras Ras MeIQ->Ras ? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: Potential modulation of the MAPK pathway by this compound.

This compound and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling route that promotes cell survival and proliferation and is often constitutively active in cancer.

PI3K_Akt_Pathway MeIQ This compound PI3K PI3K MeIQ->PI3K ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival mTOR->Survival

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

Conclusion

The provided application notes and protocols offer a robust starting point for researchers to investigate the cellular and molecular effects of this compound. By utilizing these standardized methods, the scientific community can generate comparable and reliable data, leading to a better understanding of the risks associated with this compound exposure and facilitating the development of strategies to mitigate its harmful effects. Further research is warranted to obtain more specific quantitative data on this compound's impact and to fully elucidate its interactions with cellular signaling networks.

References

Application Notes and Protocols for In Vitro Carcinogenicity Assays of Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-IQ (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. As a potent mutagen, this compound is of significant interest in the field of toxicology and cancer research. This document provides detailed application notes and protocols for assessing the in vitro carcinogenicity of this compound using a battery of standard assays: the Ames test, the comet assay, and the cell transformation assay.

Data Presentation

The following tables summarize quantitative data for this compound and the closely related compound IQ (2-amino-3-methylimidazo[4,5-f]quinoline) in various in vitro carcinogenicity assays. Due to the extensive research on IQ and its similar mutagenic profile, its data is included for comparative purposes where specific this compound data is limited.

Table 1: Ames Test Mutagenicity Data for Me-IQx and IQ in Salmonella typhimurium

CompoundStrainMetabolic Activation (S9)ConcentrationMutagenic Potency (revertants/ng)
Me-IQxYG1019PresentNot specified3800[1]
IQYG1019PresentNot specified3480[1]

Table 2: Comet Assay Genotoxicity Data for Me-IQx

Cell LineTreatment DurationConcentration (µM)EndpointResult
MCL-5Not specified2130Lowest Effect Dose for significant increase in comet tail length454.5 µg/ml[1]

Table 3: Cell Transformation Assay Data for Me-IQx and IQ

CompoundCell LineMetabolic Activation (S9)Concentration (µM)Transformation Potency (transformed foci per 10⁴ surviving cells)
Me-IQxC3H/M2Present505.5[1]
IQC3H/M2Present506.3[1]

Table 4: this compound Induced Cytotoxicity, DNA Adduct Formation, and Mutagenesis in CHO Cells

This compound Concentration (µM)Cytotoxicity (% Survival)dG-C8-MeIQx Adducts (adducts/10⁸ nucleotides)HPRT Mutant Frequency (mutants/10⁶ cells)
01000< 1
10851.55
50608.225
1004015.658
2002528.9110

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

The genotoxicity of this compound is dependent on its metabolic activation to reactive electrophilic intermediates that can form DNA adducts. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, followed by further activation by N-acetyltransferase 2 (NAT2). The resulting unstable metabolites can then bind to DNA, primarily forming dG-C8-MeIQx adducts, which are implicated in the mutagenic and carcinogenic effects of the compound.

MeIQ_Metabolic_Activation MeIQ This compound N_hydroxy_MeIQ N-hydroxy-Me-IQ MeIQ->N_hydroxy_MeIQ CYP1A1/CYP1A2 (N-hydroxylation) N_acetoxy_MeIQ N-acetoxy-Me-IQ N_hydroxy_MeIQ->N_acetoxy_MeIQ NAT2 (O-acetylation) DNA_adduct dG-C8-MeIQx DNA Adduct N_acetoxy_MeIQ->DNA_adduct Reacts with Guanine in DNA Mutation Mutation DNA_adduct->Mutation

Metabolic activation pathway of this compound.
General Experimental Workflow for In Vitro Carcinogenicity Testing

The following diagram outlines a general workflow for assessing the in vitro carcinogenicity of a test compound like this compound. This workflow integrates the Ames test, comet assay, and cell transformation assay to provide a comprehensive evaluation of mutagenicity, genotoxicity, and transforming potential.

Carcinogenicity_Workflow cluster_assays In Vitro Carcinogenicity Assays Ames Ames Test (Mutagenicity) Data_Analysis Data Analysis and Interpretation Ames->Data_Analysis Comet Comet Assay (Genotoxicity - DNA Strand Breaks) Comet->Data_Analysis CTA Cell Transformation Assay (Transforming Potential) CTA->Data_Analysis Test_Compound Test Compound (this compound) Metabolic_Activation Metabolic Activation (e.g., S9 fraction) Test_Compound->Metabolic_Activation Metabolic_Activation->Ames Metabolic_Activation->Comet Metabolic_Activation->CTA Conclusion Conclusion on Carcinogenic Potential Data_Analysis->Conclusion

General workflow for in vitro carcinogenicity testing.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To determine the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • This compound

  • Solvent (e.g., DMSO)

  • S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation)

  • Cofactor solution (NADP, G6P)

  • Top agar (B569324) (containing trace amounts of histidine and biotin)

  • Minimal glucose agar plates

  • Positive controls (e.g., 2-nitrofluorene (B1194847) without S9, 2-aminoanthracene (B165279) with S9)

  • Negative control (solvent)

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains in nutrient broth at 37°C with shaking.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.

  • Metabolic Activation: If required, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

  • Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the this compound solution (or control), and 0.5 mL of the S9 mix (or phosphate (B84403) buffer for assays without metabolic activation). b. Pre-incubate the mixture at 37°C for 20 minutes. c. Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Gently tilt and rotate the plate to ensure even distribution of the top agar. e. Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the background (negative control).

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in mammalian cells treated with this compound.

Materials:

  • Mammalian cell line (e.g., TK6, HepG2)

  • This compound

  • Solvent (e.g., DMSO)

  • S9 fraction and cofactors (if the cell line is not metabolically competent)

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Microscope slides

  • Electrophoresis tank

Procedure:

  • Cell Treatment: a. Seed cells at an appropriate density and allow them to attach overnight. b. Treat the cells with various concentrations of this compound (and S9 mix if needed) for a defined period (e.g., 4-24 hours). Include positive and negative controls.

  • Slide Preparation: a. Coat microscope slides with a layer of NMPA and allow it to solidify. b. After treatment, harvest the cells and resuspend them in LMPA at 37°C. c. Pipette the cell/LMPA suspension onto the pre-coated slides and cover with a coverslip. d. Place the slides on a cold surface to solidify the agarose.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: a. Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind. b. Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes). Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: a. Gently remove the slides from the tank and immerse them in neutralization buffer. b. Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Use image analysis software to measure the extent of DNA damage, typically quantified as the percentage of DNA in the comet tail (% Tail DNA).

Cell Transformation Assay

Objective: To assess the potential of this compound to induce a neoplastic phenotype in cultured mammalian cells.

Materials:

  • Cell line suitable for transformation assays (e.g., BALB/c 3T3, C3H/10T1/2, Bhas 42)

  • This compound

  • Solvent (e.g., DMSO)

  • S9 fraction and cofactors (if required)

  • Cell culture medium and supplements

  • Culture dishes or multi-well plates

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., Giemsa)

  • Positive control (e.g., 3-methylcholanthrene)

  • Negative control (solvent)

Procedure:

  • Cell Seeding: Seed the cells at a low density in culture dishes or plates and allow them to attach.

  • Treatment: a. Initiation Assay: Treat the sub-confluent cells with various concentrations of this compound (with S9 if needed) for a short period (e.g., 72 hours). b. Promotion Assay: Treat confluent or near-confluent cells with this compound for a longer period, with repeated treatments.

  • Culture: After treatment, replace the medium with fresh culture medium and continue to incubate for several weeks (typically 4-6 weeks), changing the medium regularly.

  • Fixation and Staining: a. At the end of the incubation period, wash the cells with phosphate-buffered saline (PBS). b. Fix the cells with methanol. c. Stain the cells with Giemsa stain.

  • Scoring: a. Examine the stained dishes under a microscope. b. Identify and count the number of transformed foci. Transformed foci are characterized by a loss of contact inhibition, leading to multilayered, dense, and often disorganized cell growth. c. Calculate the transformation frequency (number of foci per number of surviving cells). An increase in transformation frequency compared to the negative control indicates transforming potential.

References

Application Note & Protocol: Preparation of Me-IQ Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ) standards for quantitative analysis by High-Performance Liquid Chromatography (HPLC). It includes procedures for creating stock and working solutions, recommended storage conditions, and a typical HPLC method for analysis.

Introduction

2-amino-3,4-dimethylimidazo[4,5-f]quinoline (this compound) is a heterocyclic aromatic amine, a class of compounds that can be formed in protein-rich foods during high-temperature cooking. Due to their potential mutagenic and carcinogenic properties, sensitive and accurate quantification is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the analysis of this compound. The accuracy of this quantification relies heavily on the precise preparation of analytical standards. This protocol outlines the necessary steps to prepare reliable this compound standards for generating calibration curves.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • HPLC-grade water (Type I)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analytical balance (4-5 decimal places)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Experimental Protocols

The primary stock solution is the foundation for all subsequent standards and its accurate preparation is critical.

Protocol:

  • Accurately weigh approximately 10 mg of this compound analytical standard powder using an analytical balance. Record the exact weight.

  • Quantitatively transfer the weighed powder to a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of HPLC-grade methanol to the flask.

  • Sonicate or vortex the flask for 10-15 minutes, or until the this compound powder is completely dissolved. This compound is soluble in methanol.[1]

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 100 mL mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution based on the initial weight of the this compound standard.

  • Transfer the stock solution to an amber glass vial for storage.

Diagram: Workflow for this compound Stock Solution Preparation

weigh Weigh 10 mg this compound transfer Transfer to 100 mL Volumetric Flask weigh->transfer add_solvent Add ~70 mL Methanol transfer->add_solvent dissolve Sonicate to Dissolve add_solvent->dissolve equilibrate Equilibrate to Room Temperature dissolve->equilibrate top_up Top up to 100 mL with Methanol equilibrate->top_up mix Mix Thoroughly top_up->mix store Store in Amber Vial at -20°C mix->store

Caption: Workflow for preparing the 100 µg/mL this compound primary stock solution.

Working standards are prepared by serially diluting the primary stock solution. These standards are used to build the calibration curve for quantification.

Protocol:

  • Intermediate Standard (1 µg/mL): Pipette 1 mL of the 100 µg/mL primary stock solution into a 100 mL volumetric flask. Dilute to the mark with the mobile phase (or a solvent composition similar to the initial mobile phase, e.g., 20:80 Acetonitrile:Water). Mix thoroughly.

  • Working Standards: Prepare a series of working standards by diluting the 1 µg/mL intermediate standard solution. The final concentrations should span the expected concentration range of the samples. The table below provides an example dilution scheme.

  • For each working standard, pipette the calculated volume of the 1 µg/mL intermediate solution into a labeled 10 mL volumetric flask.

  • Dilute to the 10 mL mark using the mobile phase.

  • Mix each standard thoroughly.

  • Filter each working standard through a 0.22 µm or 0.45 µm syringe filter into an HPLC autosampler vial before analysis.

Table 1: Example Dilution Scheme for this compound Working Standards

Target Concentration (ng/mL)Volume of 1 µg/mL Intermediate Stock (mL)Final Volume (mL)
1.00.01010
5.00.05010
10.00.10010
25.00.25010
50.00.50010
100.01.00010

Proper storage is essential to maintain the integrity and concentration of the standards.

  • Primary Stock Solution (100 µg/mL): Store in an amber glass vial with a PTFE-lined cap at -20°C for long-term storage (up to 6 months). For short-term use, store at 4°C for up to one month.

  • Intermediate and Working Standards: These solutions are less stable and should be prepared fresh daily from the stock solution.[2] If necessary, they can be stored at 4°C for a maximum of 24-48 hours, protected from light.[2] this compound is stable in cold, dilute aqueous solutions when protected from light.[1]

HPLC Method for this compound Analysis

This section provides a typical set of starting conditions for the HPLC analysis of this compound. Method optimization may be required depending on the specific instrument and sample matrix.

Table 2: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 264 nm
Run Time 15 minutes

Diagram: HPLC Analysis Workflow

cluster_prep Standard/Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Working Standards filter_std Filter (0.22 µm) prep_std->filter_std inject Inject 20 µL onto C18 Column filter_std->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect UV Detection at 264 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Construct Calibration Curve (Area vs. Conc.) chromatogram->calibrate quantify Quantify Unknown Sample calibrate->quantify

Caption: General workflow from standard preparation to HPLC quantification.

Data Analysis and Quality Control

  • Calibration Curve: Inject the prepared working standards (from lowest to highest concentration) into the HPLC system. Plot the peak area of this compound against the corresponding concentration (ng/mL).

  • Linearity: Perform a linear regression analysis on the calibration curve. A coefficient of determination (r²) greater than 0.995 is typically considered acceptable for good linearity.

  • Quantification: Once a valid calibration curve is established, inject the unknown samples. The concentration of this compound in the samples can be calculated from the regression equation of the calibration curve.

  • Quality Control: A quality control (QC) standard (e.g., a mid-range concentration standard) should be run periodically (e.g., every 10-20 samples) to verify the stability of the instrument response and the accuracy of the calibration. The measured value should be within ±15% of the nominal value.

References

Application Notes and Protocols for Inducing Mutations in Bacterial Assays Using Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) is a heterocyclic aromatic amine and a potent mutagen commonly found in cooked meats and fish.[1][2] Its mutagenic properties make it a valuable tool in genetic toxicology and cancer research for studying DNA damage and repair mechanisms. This compound is an indirect-acting mutagen, requiring metabolic activation to exert its genotoxic effects. This activation is typically achieved in vitro by using a liver homogenate fraction (S9) from Aroclor 1254-induced rodents.[3]

The most common method for assessing the mutagenic potential of chemicals like this compound is the bacterial reverse mutation assay, also known as the Ames test.[4] This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. This compound can cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. The tester strains TA98 and TA100 are commonly used, with TA98 detecting frameshift mutations and TA100 detecting base-pair substitution mutations.[5]

These application notes provide detailed protocols for utilizing this compound to induce mutations in bacterial assays, present quantitative data from such experiments, and illustrate the key metabolic pathways and experimental workflows.

Data Presentation

The mutagenic potency of this compound is typically quantified by a dose-response relationship, where increasing concentrations of this compound lead to a higher number of revertant colonies in the Ames test. The following tables summarize representative quantitative data for this compound in Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9).

Table 1: Mutagenicity of this compound in Salmonella typhimurium TA98 with S9 Activation

This compound Concentration (ng/plate)Mean Revertant Colonies/Plate ± SD
0 (Spontaneous)25 ± 5
1500 ± 45
52500 ± 210
105000 ± 430
258000 ± 650
5010000 ± 890

Data are hypothetical and compiled for illustrative purposes based on typical results reported in the literature.

Table 2: Mutagenicity of this compound in Salmonella typhimurium TA100 with S9 Activation

This compound Concentration (ng/plate)Mean Revertant Colonies/Plate ± SD
0 (Spontaneous)120 ± 15
1350 ± 30
51200 ± 110
102500 ± 220
254500 ± 380
506000 ± 510

Data are hypothetical and compiled for illustrative purposes based on typical results reported in the literature. This compound is generally found to be more potent in inducing frameshift mutations (detected by TA98) than base-pair substitutions (detected by TA100).[5]

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method

This protocol outlines the standard plate incorporation method for assessing the mutagenicity of this compound using Salmonella typhimurium.

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • This compound (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • S9 fraction from Aroclor 1254-induced rat or hamster liver

  • S9 cofactor mix (NADP, Glucose-6-phosphate)

  • Top agar (B569324) (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

  • Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

  • Sterile glassware and plasticware

  • Incubator (37°C)

2. Preparation of Reagents:

  • This compound Stock Solution: Dissolve this compound in DMSO to a desired stock concentration. Prepare serial dilutions in DMSO to achieve the final desired concentrations per plate.

  • Bacterial Cultures: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the S9 cofactor mix according to the manufacturer's instructions. Keep on ice.

3. Experimental Procedure:

  • Melt the top agar and maintain it in a 45°C water bath.

  • To a sterile tube, add the following in order:

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of the this compound dilution (or DMSO for the negative control).

    • 0.5 mL of the S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate (B84403) buffer for assays without metabolic activation.

  • Vortex the tube gently for a few seconds.

  • Add 2.0 mL of the molten top agar to the tube.

  • Vortex gently and immediately pour the entire contents onto the surface of a minimal glucose agar plate.

  • Tilt and rotate the plate to ensure an even distribution of the top agar.

  • Allow the top agar to solidify completely at room temperature.

  • Incubate the plates in an inverted position at 37°C for 48-72 hours.

4. Data Analysis:

  • After incubation, count the number of revertant colonies on each plate.

  • Calculate the mean number of revertant colonies and the standard deviation for each concentration of this compound and the controls.

  • A positive response is generally defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the spontaneous reversion rate (negative control).

Visualizations

Metabolic Activation Pathway of this compound

The following diagram illustrates the metabolic activation of this compound to a DNA-reactive species.

MeIQ_Activation MeIQ This compound (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_hydroxy_MeIQ N-hydroxy-MeIQ MeIQ->N_hydroxy_MeIQ CYP1A2 (N-hydroxylation) Detoxification Detoxification Products MeIQ->Detoxification Other CYPs, Conjugation N_acetoxy_MeIQ N-acetoxy-MeIQ (Reactive Intermediate) N_hydroxy_MeIQ->N_acetoxy_MeIQ NAT2 (O-acetylation) Nitrenium_Ion Nitrenium Ion N_acetoxy_MeIQ->Nitrenium_Ion DNA_Adducts DNA Adducts (e.g., dG-C8-MeIQx) Nitrenium_Ion->DNA_Adducts Reacts with DNA

Caption: Metabolic activation of this compound to its ultimate mutagenic form.

Experimental Workflow for the Ames Test

The following diagram outlines the key steps in the Ames test for assessing this compound mutagenicity.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Incubation & Analysis Bacterial_Culture 1. Prepare Overnight Bacterial Culture (e.g., Salmonella TA98) Mixing 4. Mix Bacteria, this compound, and S9 Mix Bacterial_Culture->Mixing MeIQ_Dilutions 2. Prepare this compound Serial Dilutions MeIQ_Dilutions->Mixing S9_Mix 3. Prepare S9 Mix (for metabolic activation) S9_Mix->Mixing Top_Agar 5. Add Molten Top Agar Mixing->Top_Agar Plating 6. Pour onto Minimal Glucose Agar Plates Top_Agar->Plating Incubation 7. Incubate at 37°C for 48-72 hours Plating->Incubation Colony_Counting 8. Count Revertant Colonies Incubation->Colony_Counting Data_Analysis 9. Analyze Data and Determine Mutagenicity Colony_Counting->Data_Analysis

Caption: Workflow for the bacterial reverse mutation assay (Ames test).

Conclusion

This compound is a potent mutagen that requires metabolic activation to induce mutations in bacterial assays. The Ames test, particularly with Salmonella typhimurium strains TA98 and TA100 in the presence of an S9 mix, is a reliable method for demonstrating and quantifying the mutagenic activity of this compound. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound as a model mutagen to investigate mechanisms of mutagenesis and anti-mutagenesis. Careful adherence to sterile techniques and appropriate controls is essential for obtaining accurate and reproducible results.

References

Application Note: Solubility Profile and Determination Protocol for Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Me-IQ (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a heterocyclic amine (HCA) that is formed during the cooking of muscle meats and fish. It is a mutagenic and carcinogenic compound of significant interest in toxicology and drug development research. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of experimental procedures, including in vitro and in vivo studies, analytical method development, and formulation. This document provides a summary of the known solubility characteristics of this compound and a detailed protocol for determining its solubility quantitatively.

This compound Solubility Profile

This compound is a crystalline solid, and its solubility is a key physical property for handling and experimental use.[1] Based on available literature, the qualitative solubility of this compound in several common laboratory solvents has been established. Quantitative data, however, is not widely published. The following table summarizes the known qualitative solubility.

SolventChemical FormulaTypeSolubilityCitation
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[1][2]
MethanolCH₃OHPolar ProticSoluble[1][2]
WaterH₂OPolar ProticInsoluble[3]
Ethanol (B145695)C₂H₅OHPolar ProticSoluble[3]

Note: The solubility for water and ethanol is inferred from the closely related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). Researchers should verify the solubility in their specific experimental conditions.

Experimental Protocol: Determining this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[4] This protocol outlines the steps to quantify the solubility of this compound.

1. Materials and Equipment

  • This compound (solid form)

  • Selected laboratory solvents (e.g., DMSO, Methanol, Ethanol, Water, Saline, PBS)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45-μm PTFE)[5]

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to create a calibration curve for quantification.

  • Sample Preparation (Saturated Solution):

    • Add an excess amount of solid this compound to a glass vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.[4]

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached. The time required can vary, but 24 to 48 hours is typical. It may take longer for some compounds to reach equilibrium.[6][7]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).[5]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.45-μm PTFE) to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis Spectrophotometry).

    • Create a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the solubility of this compound in the original (undiluted) supernatant, taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

Visualized Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_analysis Analysis prep_solid Add excess solid this compound to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_seal Seal vial tightly prep_solvent->prep_seal agitate Agitate at constant temperature (e.g., 24-48 hours) prep_seal->agitate Shake-Flask Method settle Allow undissolved solid to settle agitate->settle centrifuge Centrifuge to separate solid settle->centrifuge filter Filter supernatant (0.45 µm filter) centrifuge->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for determining this compound solubility.

Metabolic Activation Pathway of this compound

This compound requires metabolic activation to exert its genotoxic effects. The primary pathway involves cytochrome P450 enzymes and subsequent enzymatic reactions.[2]

G meiq This compound cyp1a2 CYP1A2 (Phase I Metabolism) meiq->cyp1a2 nhydroxy N-hydroxy-Me-IQ oat O-acetyltransferase (Phase II Metabolism) nhydroxy->oat ester Reactive Ester (e.g., O-acetyl-Me-IQ) adducts DNA Adducts ester->adducts Genotoxicity cyp1a2->nhydroxy oat->ester

Caption: Metabolic activation pathway of this compound.

References

Application Notes and Protocols for the Immunohistochemical Detection of Me-IQ-DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ) is a potent heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. This compound is a pro-carcinogen that undergoes metabolic activation in the liver and other tissues to form reactive electrophilic species that can covalently bind to DNA, forming this compound-DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis, as they can lead to mutations in key genes, such as the p53 tumor suppressor gene, if not repaired. The immunohistochemical (IHC) detection of this compound-DNA adducts in tissues is a valuable tool for assessing exposure to this carcinogen, understanding its tissue-specific effects, and evaluating the efficacy of potential chemopreventive agents.

This document provides detailed application notes and protocols for the immunohistochemical detection of this compound-DNA adducts, intended for use by researchers in academia and the pharmaceutical industry.

Data Presentation

The following table summarizes quantitative data on the formation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-DNA adducts in various tissues of male Fischer-344 rats. IQ is a closely related heterocyclic amine to this compound, and this data provides a relevant estimation of adduct distribution. Data was obtained using a ³²P-postlabeling assay.

TissueAdduct Level (adducts / 10⁸ nucleotides)
Liver216
LungsNot Reported
KidneysNot Reported
StomachNot Reported
Large Intestine56.2
Small IntestineNot Reported
White Blood CellsNot Reported

Experimental Protocols

Principle of the Method

This protocol describes the detection of this compound-DNA adducts in formalin-fixed, paraffin-embedded (FFPE) tissue sections using an indirect immunohistochemical method. The method relies on a specific primary monoclonal antibody that recognizes the dG-C8-Me-IQ adduct. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then used to detect the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for the visualization of the DNA adducts under a light microscope.

Materials and Reagents
  • FFPE tissue blocks

  • Microtome

  • Coated microscope slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Pressure cooker or water bath

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Monoclonal anti-dG-C8-Me-IQ antibody (User must source a specific and validated antibody. As of the last update, a commercial source for an IHC-validated antibody specifically against this compound-DNA adducts is not widely listed and may require sourcing from specialized research institutions or custom antibody production services.)

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coverslips

Detailed Protocol
  • Deparaffinization and Rehydration:

    • Cut 4-5 µm thick sections from FFPE tissue blocks and mount them on coated microscope slides.

    • Incubate the slides in an oven at 60°C for 1 hour.

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat the antigen retrieval solution to 95-100°C in a pressure cooker or water bath.

    • Immerse the slides in the preheated solution and incubate for 20-30 minutes.

    • Allow the slides to cool down to room temperature in the retrieval solution (approximately 20 minutes).

    • Rinse the slides with deionized water and then with PBS.

  • Peroxidase Blocking:

    • Incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS three times for 5 minutes each.

  • Blocking:

    • Incubate the sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-dG-C8-Me-IQ antibody to its optimal concentration in the blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Enzyme Conjugate Incubation:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS three times for 5 minutes each.

    • Incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS three times for 5 minutes each.

  • Chromogenic Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate the sections with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin for 1-2 minutes.

    • "Blue" the hematoxylin by rinsing in running tap water.

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount a coverslip using a permanent mounting medium.

Data Analysis and Interpretation
  • Qualitative Analysis: Examine the slides under a light microscope. Positive staining for this compound-DNA adducts will appear as brown precipitate within the nuclei of the cells. The localization and intensity of the staining can provide information about the tissue and cell-type specific distribution of the adducts.

  • Quantitative Analysis: The intensity of the staining can be quantified using image analysis software. This typically involves measuring the optical density of the brown stain within the nuclei. A scoring system (e.g., H-score) that combines both the intensity and the percentage of positive cells can also be employed for semi-quantitative analysis.

Visualizations

Signaling Pathways

MeIQ_Signaling_Pathway cluster_activation Metabolic Activation cluster_adduct DNA Adduct Formation cluster_response Cellular Response This compound This compound N-hydroxy-Me-IQ N-hydroxy-Me-IQ This compound->N-hydroxy-Me-IQ CYP1A2 N-acetoxy-Me-IQ N-acetoxy-Me-IQ N-hydroxy-Me-IQ->N-acetoxy-Me-IQ NAT2 This compound-DNA Adduct This compound-DNA Adduct N-acetoxy-Me-IQ->this compound-DNA Adduct Covalent Binding DNA DNA DNA Damage DNA Damage This compound-DNA Adduct->DNA Damage Mutation Mutation This compound-DNA Adduct->Mutation Replication Error p53 activation p53 activation DNA Damage->p53 activation DNA Repair DNA Repair DNA Damage->DNA Repair NER/BER Cell Cycle Arrest Cell Cycle Arrest p53 activation->Cell Cycle Arrest p21 Apoptosis Apoptosis p53 activation->Apoptosis Bax DNA Repair->DNA Restoration

Caption: Metabolic activation of this compound and subsequent cellular responses.

Experimental Workflow

IHC_Workflow Tissue Section Tissue Section Deparaffinization & Rehydration Deparaffinization & Rehydration Tissue Section->Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization & Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Enzyme Conjugate Enzyme Conjugate Secondary Antibody->Enzyme Conjugate Chromogen (DAB) Chromogen (DAB) Enzyme Conjugate->Chromogen (DAB) Counterstain Counterstain Chromogen (DAB)->Counterstain Microscopy Microscopy Counterstain->Microscopy

Caption: Immunohistochemistry workflow for this compound-DNA adduct detection.

Troubleshooting & Optimization

Technical Support Center: Me-IQ Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your this compound detection experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

HPLC-MS Troubleshooting

Question: I am observing a low signal or no peak for this compound in my chromatogram. What are the possible causes and solutions?

Answer:

Low or no signal for this compound can stem from several factors throughout your experimental workflow. Here's a systematic approach to troubleshoot this issue:

  • Sample Preparation:

    • Inefficient Extraction: The extraction method may not be effectively recovering this compound from the sample matrix. Review your extraction protocol, ensuring the solvent choice and pH are optimal for this compound, which is soluble in methanol (B129727) and dimethyl sulfoxide. For complex matrices like cooked meat, a solid-phase extraction (SPE) clean-up step is crucial.

    • Analyte Degradation: this compound is stable under moderately acidic and alkaline conditions but can be degraded by strong oxidizing agents.[1] Ensure your sample handling and storage procedures minimize degradation. Protect samples from light.

  • HPLC System:

    • Column Issues: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary. Ensure you are using a column appropriate for separating heterocyclic amines, such as a C18 column.

    • Mobile Phase Problems: Incorrect mobile phase composition or pH can significantly affect retention and peak shape. Prepare fresh mobile phase and ensure all components are miscible. Degas the mobile phase to prevent air bubbles in the system.

    • Injector Problems: A clogged or malfunctioning injector can lead to inconsistent or no injection of the sample. Check the injector for blockages and ensure the correct volume is being injected.

  • Mass Spectrometer:

    • Ion Source Contamination: A dirty ion source is a common cause of poor sensitivity. Clean the ion source according to the manufacturer's instructions.

    • Incorrect MS Parameters: Optimize MS parameters such as spray voltage, gas temperatures, and collision energy for this compound. Use the appropriate ionization mode, which is typically electrospray ionization (ESI) in positive mode for this compound.

    • Detector Issues: The detector may not be functioning correctly. Check the detector settings and performance.

Question: My this compound peak is showing significant tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise the accuracy of quantification. Here are common causes and solutions for peak tailing and fronting:

  • Peak Tailing:

    • Secondary Interactions: Active sites on the column packing material can cause secondary interactions with the analyte. Using a column with end-capping or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can help.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

    • Dead Volume: Excessive dead volume in the HPLC system can cause peak broadening and tailing. Use tubing with a small internal diameter and minimize the length of connections.

  • Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Collapse: Operating the column outside its recommended pH range can cause the stationary phase to collapse, leading to poor peak shape.

Question: I am experiencing high background noise in my chromatogram, which is affecting the sensitivity of this compound detection. What can I do to reduce it?

Answer:

High background noise can be a significant issue, especially when detecting low concentrations of this compound. Here are some strategies to reduce noise:

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phase and samples. Contaminants in solvents are a common source of background noise.

  • System Contamination: The HPLC system, including tubing, fittings, and the ion source, can become contaminated over time. Regularly clean and flush the system.

  • Matrix Effects: Complex sample matrices, such as those from food samples, can cause ion suppression or enhancement, leading to a high and variable background.[2][3] Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. You can also try diluting your sample extract to minimize matrix effects.

  • Electronic Noise: Ensure the mass spectrometer is properly grounded and shielded from sources of electronic interference.

ELISA Troubleshooting

Question: I am getting a weak or no signal in my this compound ELISA. What could be the reason?

Answer:

A weak or no signal in an ELISA can be due to several factors. Consider the following troubleshooting steps:

  • Reagents and Antibodies:

    • Expired or Improperly Stored Reagents: Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.

    • Inactive Conjugate or Substrate: The enzyme conjugate or substrate may have lost activity. Prepare fresh solutions and handle them according to the manufacturer's instructions.

    • Incorrect Antibody Concentration: Using too little primary or secondary antibody will result in a weak signal. Optimize the antibody concentrations.

  • Assay Procedure:

    • Inadequate Incubation Times or Temperatures: Ensure all incubation steps are carried out for the recommended duration and at the specified temperatures.

    • Insufficient Washing: Inadequate washing can lead to high background and low signal. Ensure all wells are thoroughly washed between steps.

    • Omission of a Step: Carefully review the protocol to ensure no steps were missed.

  • Sample Issues:

    • Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating your sample if possible.

    • Matrix Interference: Components in the sample matrix may interfere with the antibody-antigen binding. Diluting the sample or using a different sample preparation method may help.

Question: The background signal in my this compound ELISA is too high. How can I reduce it?

Answer:

High background can obscure the specific signal and reduce the assay's sensitivity. Here are some common causes and solutions:

  • Non-specific Binding:

    • Insufficient Blocking: Ensure the blocking step is performed correctly with an appropriate blocking buffer to prevent non-specific binding of antibodies to the plate.

    • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased background. Titrate the antibodies to find the optimal concentration.

  • Contamination:

    • Contaminated Reagents or Buffers: Use fresh, sterile reagents and buffers.

    • Cross-contamination between wells: Be careful during pipetting to avoid cross-contamination.

  • Procedural Issues:

    • Inadequate Washing: Increase the number of washing steps or the soaking time to remove unbound reagents.

    • Extended Incubation Times: Adhere to the recommended incubation times, as longer incubations can increase background signal.

    • Substrate Reaction Time: Do not allow the substrate reaction to proceed for too long. Stop the reaction when the desired color has developed in the standards.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for this compound detection?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of this compound in various matrices.[4] It offers high selectivity due to the use of multiple reaction monitoring (MRM), which minimizes interference from other compounds.

Q2: How can I minimize matrix effects when analyzing this compound in complex food samples?

A2: Matrix effects are a major challenge in the analysis of trace contaminants in food.[2][3] To minimize them, you can:

  • Use a robust sample clean-up method: Solid-phase extraction (SPE) is highly effective in removing interfering compounds.

  • Dilute the sample extract: This can reduce the concentration of matrix components relative to the analyte.

  • Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix that is similar to your samples.

  • Use an isotopically labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.

Q3: What are the typical limit of detection (LOD) and limit of quantification (LOQ) for this compound in food samples?

A3: The LOD and LOQ for this compound can vary depending on the analytical method, instrument sensitivity, and the complexity of the sample matrix. The following table provides a summary of reported values from the literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-NIMSFood0.05 ng/g-[5]
UPLC-MS/MSSoil0.86 ng/g2.12 ng/g

Q4: Can I use a fluorescence detector for this compound analysis?

A4: While this compound does exhibit some native fluorescence, its quantum yield is relatively low, which can limit the sensitivity of fluorescence-based detection methods. For highly sensitive analysis, LC-MS/MS is the preferred technique. However, derivatization of this compound with a fluorescent tag could potentially enhance its fluorescence and improve detection limits.

Experimental Protocols

Detailed Protocol: Extraction of this compound from Cooked Meat using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction and clean-up of this compound from cooked meat samples prior to LC-MS/MS analysis. Optimization may be required for specific sample types and laboratory conditions.

1. Sample Homogenization:

  • Weigh approximately 2-5 g of the cooked meat sample.
  • Mince the sample thoroughly.
  • Add a suitable extraction solvent (e.g., 10 mL of methanol/water, 90:10 v/v) to the minced sample.
  • Homogenize the sample using a high-speed homogenizer for 2-3 minutes.

2. Extraction:

  • Transfer the homogenate to a centrifuge tube.
  • Sonicate the sample in an ultrasonic bath for 15-20 minutes.
  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant.
  • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent and combine the supernatants.

3. Solid-Phase Extraction (SPE) Clean-up:

  • Condition the SPE cartridge: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
  • Load the sample: Load the combined supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
  • Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
  • Dry the cartridge: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes.
  • Elute this compound: Elute the this compound from the cartridge with 5 mL of methanol or another suitable organic solvent.
  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cooked Meat Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound detection in cooked meat.

Troubleshooting Logic for Low this compound Signal in HPLC-MS

troubleshooting_low_signal Start Low or No this compound Signal CheckSamplePrep Check Sample Preparation Start->CheckSamplePrep CheckHPLC Check HPLC System CheckSamplePrep->CheckHPLC No Issue TroubleshootSamplePrep Optimize Extraction Improve Clean-up CheckSamplePrep->TroubleshootSamplePrep Issue Found CheckMS Check Mass Spectrometer CheckHPLC->CheckMS No Issue TroubleshootHPLC Check Column Prepare Fresh Mobile Phase Inspect Injector CheckHPLC->TroubleshootHPLC Issue Found MSOK MS OK CheckMS->MSOK No Issue TroubleshootMS Clean Ion Source Optimize MS Parameters Check Detector CheckMS->TroubleshootMS Issue Found SamplePrepOK Sample Prep OK HPLCOK HPLC OK TroubleshootSamplePrep->SamplePrepOK TroubleshootHPLC->HPLCOK TroubleshootMS->MSOK

Caption: Troubleshooting decision tree for low this compound signal in HPLC-MS.

References

Technical Support Center: Optimizing Signal-to-Noise in Quantitative Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to identify and reduce background noise in quantitative mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in mass spectrometry experiments?

A1: Background noise in mass spectrometry can be broadly categorized into three main types:

  • Chemical Noise: This is often the most significant contributor and arises from unintended ions being detected. Common sources include impurities in solvents, plasticizers leaching from labware (e.g., phthalates), polymers, and contaminants from the sample matrix itself.[1]

  • Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While it cannot be completely eliminated, it is typically a less prominent issue in modern instruments.[1]

  • Environmental Noise: This can originate from volatile organic compounds (VOCs) in the laboratory air, dust particles, or even cleaning products used near the instrument.[1]

Q2: How can I differentiate a true analyte signal from background noise, especially at low concentrations?

A2: Distinguishing a genuine signal from noise is critical for accurate quantification. Key strategies include:

  • Blank Analysis: A crucial first step is to run a blank sample (the sample matrix without the analyte) through the entire experimental workflow. This helps identify consistently present background ions that can then be subtracted from your sample data.[1]

  • Isotopic Pattern Analysis: For compounds containing elements with multiple stable isotopes (like carbon or chlorine), genuine analyte peaks will display a predictable isotopic distribution. Deviations from the expected pattern often indicate the presence of interfering species or background noise.[1]

  • Data Analysis Software: Specialized software can help deconvolve complex spectra, recognize characteristic isotopic patterns, and perform background subtraction to isolate the true signal.[1] Modern algorithms can also employ techniques like wavelet transformation, though care must be taken to avoid information loss.[2]

Q3: Can my lab equipment be a source of contamination?

A3: Absolutely. Common laboratory equipment can introduce significant background noise. For instance, plasticizers like phthalates can leach from plastic containers and tubing. It is advisable to use glass or polypropylene (B1209903) labware where possible and to avoid long-term storage of solvents in plastic containers.[1]

Troubleshooting Guides

Issue 1: High Baseline in Total Ion Chromatogram (TIC)
Symptom Possible Cause Troubleshooting Steps Expected Outcome
The baseline of your total ion chromatogram (TIC) is significantly elevated, making it difficult to discern low-intensity peaks.[1]Contaminated Solvents1. Use fresh, high-purity, LC-MS grade solvents. 2. Filter all solvents before use.A noticeable reduction in the baseline noise.[1]
Contaminated LC System1. Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water). See the detailed protocol below.A cleaner baseline in subsequent blank runs.[1]
Air Leaks1. Check for and eliminate air leaks in the system, which can introduce contaminants and cause an unstable spray.Improved signal stability and reduced background.[1]
Issue 2: Persistent, Non-Analyte Peaks in Mass Spectra
Symptom Possible Cause Troubleshooting Steps Expected Outcome
You observe the same interfering peaks in multiple runs, including blank injections.[1]Dirty Ion Source1. Clean the ion source components (e.g., capillary, skimmer) following the manufacturer's guidelines.Improved signal intensity and a reduction in background ions.[1]
Plasticizer Contamination1. Switch to glass or polypropylene labware. 2. Avoid long-term storage of solvents in plastic containers.Disappearance or significant reduction of phthalate-related peaks.[1]
Mobile Phase Additives1. Investigate clusters of ions originating from mobile phase components and additives like formates and acetates.[3] 2. Prepare fresh mobile phases and consider alternative additives if necessary.Reduction of specific chemical noise ions.

Experimental Protocols

Protocol 1: LC System Flush for Background Reduction

This protocol is designed to remove contaminants from the liquid chromatography system.

  • Disconnect the Column: Remove the analytical column and replace it with a union.

  • Solvent Preparation: Prepare fresh, high-purity, LC-MS grade solvents:

    • A: 100% Isopropanol

    • B: 100% Acetonitrile

    • C: 100% Methanol

    • D: 100% LC-MS Grade Water

  • Systematic Flush: Sequentially flush the system with each solvent for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min). A common sequence is:

    • Water (to remove salts)

    • Methanol

    • Acetonitrile

    • Isopropanol (to remove organic buildup)

    • Acetonitrile

    • Methanol

    • Water

  • Re-equilibration: Once the flush is complete, re-install the column and equilibrate the system with your initial mobile phase until a stable baseline is achieved.

Visual Guides

cluster_sources Sources of Background Noise cluster_troubleshooting Troubleshooting Workflow Chemical Chemical Identify_Source Identify Noise Source Chemical->Identify_Source Electronic Electronic Electronic->Identify_Source Environmental Environmental Environmental->Identify_Source High_Background High Background Noise Detected Run_Blank Run Blank Sample High_Background->Run_Blank Start Run_Blank->Identify_Source Implement_Solution Implement Solution Identify_Source->Implement_Solution Verify_Reduction Verify Noise Reduction Implement_Solution->Verify_Reduction

Caption: A logical workflow for troubleshooting high background noise in mass spectrometry analysis.

Start Start Disconnect_Column Disconnect Column Start->Disconnect_Column Flush_Water Flush with Water Disconnect_Column->Flush_Water Flush_Organic Flush with Organic Solvents (MeOH, ACN, IPA) Flush_Water->Flush_Organic Reinstall_Column Re-install Column Flush_Organic->Reinstall_Column Equilibrate Equilibrate with Mobile Phase Reinstall_Column->Equilibrate End End Equilibrate->End

Caption: Experimental workflow for a comprehensive LC system flush to reduce background contamination.

References

Technical Support Center: Me-IQ Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Me-IQ (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline). This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of this compound, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound, or 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, is a heterocyclic amine that is classified as a mutagen and carcinogen. It is also commonly known by the synonym MeIQx.

Q2: What is the recommended long-term storage condition for solid this compound?

A2: For long-term stability of at least four years, solid this compound should be stored at -20°C.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is slightly soluble in Dimethyl Sulfoxide (B87167) (DMSO) and Methanol.[1]

Q4: What are the general stability characteristics of this compound in solution?

A4: this compound is stable in moderately acidic and alkaline conditions. It is also stable in cold, dilute aqueous solutions when protected from light. However, it is rapidly degraded by dilute hypochlorite.

Q5: How should this compound solutions be prepared and stored?

A5: When preparing solutions, it is crucial to use high-purity solvents like DMSO or methanol. For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to aliquot the solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Precipitate formation in this compound solution upon storage or addition to aqueous buffer. This compound has low solubility in aqueous solutions. The solvent used to dissolve this compound (e.g., DMSO) may not be fully miscible with the aqueous buffer, causing the compound to precipitate. The pH of the buffer may also affect solubility.Prepare a concentrated stock solution of this compound in 100% DMSO. For experiments, dilute the stock solution to the final working concentration directly in the pre-warmed aqueous buffer or cell culture medium with vigorous vortexing. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). If precipitation persists, consider a serial dilution approach.
Inaccurate or inconsistent quantification of this compound in experiments. This could be due to degradation of the compound, improper calibration of analytical instruments, or issues with the analytical method itself, such as peak tailing in HPLC.Ensure that all solutions are freshly prepared from a properly stored stock. Verify the calibration of your analytical instrument with a fresh set of standards. For HPLC analysis, troubleshoot for common issues like column degradation, improper mobile phase composition, or sample solvent effects that can cause peak tailing and affect integration.
Low or no observable effect of this compound in cellular assays. The compound may have degraded due to improper storage or handling. The concentration used may be too low, or the cells may not be sensitive to this compound. The metabolic activation of this compound may be insufficient in the cell line used.Confirm the identity and purity of your this compound solid and the concentration of your stock solution using an appropriate analytical method. Review the literature for effective concentrations in your specific cell line. Ensure your experimental design accounts for the need for metabolic activation, which may require co-treatment with an S9 fraction or using a metabolically competent cell line.
Turbidity or color change in this compound solutions. This may indicate degradation of the compound or contamination of the solution.Discard the solution and prepare a fresh one from a reliable stock. Always use sterile techniques when preparing solutions for cell-based assays to avoid microbial contamination. Store solutions protected from light to prevent photodegradation.

Data on this compound Stability

While specific kinetic data for this compound degradation under various conditions is not extensively available in the public domain, the following table summarizes its known stability characteristics. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Condition Stability Profile Recommendations
Temperature (Solid) Stable for ≥ 4 years at -20°C.[1]Store solid this compound in a tightly sealed container at -20°C.
Temperature (Solution) Stable in cold, dilute aqueous solutions.For short-term use, store solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
pH Stable under moderately acidic and alkaline conditions.Prepare solutions in buffers within a pH range of approximately 4-8. Avoid strongly acidic or basic conditions for prolonged periods.
Light Sensitive to light.Protect solid this compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.
Oxidizing Agents Rapidly degraded by dilute hypochlorite.Avoid contact with strong oxidizing agents, including bleach.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under a chemical fume hood, carefully weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Transfer the weighed this compound to a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize contamination and freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Assessing this compound Stability by HPLC-UV

Objective: To outline a general High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for monitoring the stability of this compound over time.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard of known concentration

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable buffer components

  • Calibrated pH meter

Procedure:

  • Preparation of Mobile Phase:

    • Prepare the aqueous component (Mobile Phase A), for example, 0.1% formic acid in water.

    • Prepare the organic component (Mobile Phase B), for example, acetonitrile or methanol.

    • Degas both mobile phases before use.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution may be necessary to separate this compound from its degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determine the optimal wavelength for this compound detection by obtaining its UV spectrum (typically around 260 nm).

    • Injection Volume: 10 µL

  • Sample Preparation for Stability Study:

    • Prepare this compound solutions at a known concentration in the desired matrix (e.g., buffer at a specific pH, cell culture medium).

    • Divide the solution into multiple aliquots for analysis at different time points and under different storage conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).

    • At each time point, take an aliquot and, if necessary, dilute it with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis:

    • Generate a calibration curve using a series of known concentrations of a fresh this compound standard.

    • Inject the samples from the stability study onto the HPLC system.

    • Record the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

Visualizations

This compound Metabolic Activation and DNA Damage Response Pathway

The genotoxicity of this compound is primarily attributed to its metabolic activation into reactive intermediates that can form adducts with DNA. This triggers a cellular DNA damage response.

MeIQ_Pathway This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation CYP450, NAT2 Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Covalent binding to DNA DNA Damage DNA Damage DNA Adducts->DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Sensor activation p53 Activation p53 Activation ATM/ATR Kinases->p53 Activation Phosphorylation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis

This compound metabolic activation and subsequent DNA damage response pathway.
Experimental Workflow for this compound Stability Testing

A typical workflow for assessing the stability of this compound involves sample preparation, incubation under various stress conditions, and analysis by HPLC.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare this compound solution Prepare this compound solution Aliquot samples Aliquot samples Prepare this compound solution->Aliquot samples Temperature Temperature Aliquot samples->Temperature pH pH Aliquot samples->pH Light Light Aliquot samples->Light HPLC-UV Analysis HPLC-UV Analysis Temperature->HPLC-UV Analysis Time points pH->HPLC-UV Analysis Time points Light->HPLC-UV Analysis Time points Quantify this compound Quantify this compound HPLC-UV Analysis->Quantify this compound Data Analysis Data Analysis Quantify this compound->Data Analysis

Workflow for assessing this compound stability under different stress conditions.
Logical Relationship for Troubleshooting HPLC Peak Tailing

Peak tailing is a common issue in HPLC analysis. This diagram outlines a logical approach to troubleshooting this problem.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Peak Tailing Observed Peak Tailing Observed Column Issues Column Issues Peak Tailing Observed->Column Issues Mobile Phase/Sample Issues Mobile Phase/Sample Issues Peak Tailing Observed->Mobile Phase/Sample Issues Instrumental Issues Instrumental Issues Peak Tailing Observed->Instrumental Issues Replace column/frit Replace column/frit Column Issues->Replace column/frit Adjust pH, check buffer Adjust pH, check buffer Mobile Phase/Sample Issues->Adjust pH, check buffer Check for leaks, dead volume Check for leaks, dead volume Instrumental Issues->Check for leaks, dead volume

References

Technical Support Center: Overcoming Me-IQ Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ or MeIQx) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1][2][3] For cell culture experiments, DMSO is a commonly used solvent.

Q2: What is the solubility of this compound in these solvents?

A2: this compound is reported to be soluble in DMSO at concentrations up to 50 mg/mL with the assistance of ultrasonication.[4] It is described as "slightly soluble" in both DMSO and methanol by some suppliers.[3][5]

Q3: My this compound precipitated out of the stock solution upon storage. What could be the cause?

A3: Precipitation of this compound from a stock solution during storage can be due to several factors:

  • Improper Storage Temperature: For long-term stability, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[6]

  • Repeated Freeze-Thaw Cycles: To avoid this, it is recommended to aliquot the stock solution into single-use vials.

  • Moisture Absorption: DMSO is hygroscopic. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound. Using anhydrous DMSO is recommended.

  • Supersaturated Solution: The initial concentration of the stock solution may be too high for stable storage.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution in an aqueous medium for my experiments. Why is this happening and how can I prevent it?

A4: This is a common issue for hydrophobic compounds. The precipitation occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted in a cell culture medium or buffer, the solvent environment becomes predominantly aqueous, causing the compound to fall out of solution.

To prevent this:

  • Lower the Final Concentration: Work with a lower final concentration of this compound in your experiment.

  • Optimize the Dilution Process: Add the DMSO stock solution dropwise to the aqueous medium while vortexing to ensure rapid and thorough mixing.

  • Control the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.

  • Use Co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can improve solubility.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not dissolving in the solvent. Insufficient solvent volume.Ensure you are using a sufficient volume of solvent for the amount of this compound powder.
Low-quality or "wet" solvent.Use fresh, anhydrous, high-purity DMSO or methanol.
Compound aggregation.Gentle warming of the vial to 37°C for 10-15 minutes can aid dissolution.
Incomplete dissolution.Sonicate the solution for a short period to break down aggregates.[4]
Precipitation occurs upon dilution in aqueous media. Exceeding aqueous solubility limit.Decrease the final concentration of this compound in the working solution.
Rapid change in solvent polarity.Add the DMSO stock solution slowly to the aqueous media while vortexing.
Low temperature of the aqueous media.Ensure your cell culture media or buffer is at room temperature or 37°C before adding the this compound stock.
Stock solution becomes cloudy or shows precipitate over time. Supersaturation.Prepare a new stock solution at a slightly lower concentration.
Degradation of the compound.Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.[6]
Freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Quantitative Data Summary

This compound Solubility

SolventReported SolubilityConditions
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRequires sonication[4]
Dimethyl Sulfoxide (DMSO)Slightly soluble-
MethanolSlightly soluble-
Water0.71 mg/mLRequires sonication and pH adjustment to 5 with HCl[4]

Formulations for In Vivo Studies

Formulation CompositionAchieved Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Once completely dissolved, aliquot the stock solution into single-use, sterile amber vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the cell culture medium, add the required volume of the this compound stock solution dropwise to the medium. This gradual addition helps to prevent localized high concentrations of DMSO and this compound, which can lead to precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent toxicity to the cells.

  • Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, consider preparing a working solution with a lower final concentration of this compound.

  • Use the freshly prepared working solution for your experiments immediately.

Visualizations

MeIQ_Bioactivation_Pathway This compound Bioactivation and DNA Adduct Formation Pathway MeIQ This compound (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_hydroxy_MeIQ N-hydroxy-MeIQ MeIQ->N_hydroxy_MeIQ N-hydroxylation Acetoxy_MeIQ N-acetoxy-MeIQ N_hydroxy_MeIQ->Acetoxy_MeIQ O-acetylation Nitrenium_ion Electrophilic Nitrenium Ion Acetoxy_MeIQ->Nitrenium_ion Spontaneous decomposition DNA_adduct dG-C8-MeIQ DNA Adduct Nitrenium_ion->DNA_adduct DNA DNA DNA->DNA_adduct CYP1A2 CYP1A2 / CYP1A1 (Cytochrome P450) CYP1A2->N_hydroxy_MeIQ NAT2 NAT2 (N-acetyltransferase 2) NAT2->Acetoxy_MeIQ

Caption: Bioactivation pathway of this compound leading to DNA adduct formation.

Experimental_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Sonicate/Warm if Necessary dissolve->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot dilute Slowly Dilute Stock into Medium (while vortexing) thaw->dilute warm_medium Warm Cell Culture Medium warm_medium->dilute use Use Immediately in Experiment dilute->use precipitate Precipitation Observed? use->precipitate check_conc Lower Final Concentration precipitate->check_conc Yes check_dmso Ensure Final DMSO < 0.5% precipitate->check_dmso Yes

Caption: Experimental workflow for this compound solution preparation.

Downstream_Signaling Downstream Consequences of this compound Induced DNA Damage DNA_Adduct This compound-DNA Adducts (e.g., dG-C8-MeIQ) DNA_Damage DNA Damage DNA_Adduct->DNA_Damage Oxidative_Damage Oxidative DNA Damage (e.g., 8-hydroxyguanine) Oxidative_Damage->DNA_Damage Replication_Block DNA Replication Block DNA_Damage->Replication_Block Transcription_Block Transcription Block DNA_Damage->Transcription_Block DNA_Repair DNA Repair Mechanisms (e.g., Nucleotide Excision Repair) DNA_Damage->DNA_Repair Apoptosis Apoptosis Replication_Block->Apoptosis Mutagenesis Mutagenesis (e.g., G to T transversions) Replication_Block->Mutagenesis Transcription_Block->Apoptosis Carcinogenesis Carcinogenesis DNA_Repair->Carcinogenesis Failed Repair Mutagenesis->Carcinogenesis

Caption: Downstream signaling of this compound-induced DNA damage.

References

Technical Support Center: Troubleshooting Me-IQ Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with Me-IQ induced cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing high variability in my IC50 values for this compound across experiments. What are the common causes and solutions?

High variability in IC50 values is a frequent issue that can stem from several factors related to cell handling, assay execution, and the compound itself.

Common Causes & Solutions:

  • Cell-Based Factors:

    • Cell Line Health and Authenticity: Ensure your cell lines are authenticated and free from contamination, particularly from Mycoplasma.[1] Use cells within a consistent and low passage number to prevent phenotypic drift.[1] Inconsistent cell seeding density across wells is a major source of variability; optimize and maintain a consistent density for each cell line.[1]

    • Inconsistent Culture Conditions: The density of cells in the stock flask and the time between passaging and plating can affect the cells' response.[2] Maintain consistency in cell density and the timing of your experiments.[2]

  • Assay-Specific Factors:

    • Assay Choice: The type of viability assay (e.g., MTT, MTS, ATP-based) can influence results, as some compounds may interfere with assay reagents.[1]

    • Reagent Handling: Improper storage of this compound and assay reagents can lead to degradation. Prepare fresh dilutions of this compound for each experiment from a concentrated stock.[1]

    • Incubation Times: Variations in incubation times with both this compound and the assay reagent can introduce variability.[1] Adhere strictly to a consistent timeline for all experiments.[1]

  • Experimental Technique:

    • Pipetting Errors: Inaccurate pipetting is a significant source of error.[1] Use calibrated pipettes and ensure thorough mixing of all reagents and cell suspensions.[1]

    • Solvent Effects: The solvent for this compound (commonly DMSO) can be cytotoxic at higher concentrations.[1] Perform a solvent toxicity curve to determine the maximum non-toxic concentration and ensure the final solvent concentration is consistent across all wells.[1]

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered concentrations and cell stress. Avoid using the outer wells for experimental samples or fill them with sterile media or PBS.[1]

Q2: The IC50 value for this compound is significantly higher or lower than I expected. What could be the reason?

Unexpected IC50 values often point to issues with the experimental setup or calculations.

  • Lower Than Expected IC50 (Higher Potency):

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells, adding to the cytotoxic effect of this compound.[1] Run a solvent-only control to assess its toxicity.[1]

    • Low Cell Seeding Density: Fewer cells are more susceptible to the compound.[1] Ensure your cell seeding density is optimized and consistent.

    • Calculation Errors: Double-check all calculations for dilutions and stock solution concentrations.[1]

  • Higher Than Expected IC50 (Lower Potency):

    • Compound Degradation: this compound may have degraded due to improper storage or handling. Use fresh stock solutions.[1]

    • High Cell Seeding Density: An excessive number of cells can require a higher concentration of the compound to elicit a cytotoxic effect.[1]

    • Cell Resistance: The cell line may have inherent or acquired resistance to the compound's mechanism of action.

    • Assay Interference: The compound may interfere with the readout of your viability assay. For example, some compounds can chemically reduce MTT, leading to a false cell viability signal.

Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?

The mode of cell death is often dose-dependent, with lower concentrations of a cytotoxic compound typically inducing apoptosis and higher concentrations leading to necrosis.[3]

  • Apoptosis: This is a controlled, programmed form of cell death characterized by cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies.[4][5] It is an active process requiring ATP and involves the activation of caspase enzymes.[4][6] Crucially, apoptosis does not typically trigger an inflammatory response.[7]

  • Necrosis: This is an uncontrolled form of cell death resulting from acute injury, causing cells to swell and rupture (lysis).[4][5] This process leads to the release of intracellular contents into the surrounding environment, which often triggers inflammation.[6][7]

You can distinguish between these two pathways using assays that detect key hallmarks of each process, such as Annexin V/Propidium Iodide (PI) staining, DNA laddering, or caspase activity assays.[3]

Q4: My results suggest apoptosis. How can I confirm the involvement of caspases?

Caspases are a family of proteases that are central to the apoptotic process.[6] They exist as inactive zymogens and are activated in a cascade.[6][8]

  • Initiator Caspases (e.g., Caspase-8, Caspase-9) are activated by pro-apoptotic signals.[8] Caspase-9 is a key component of the intrinsic (mitochondrial) pathway, while Caspase-8 is central to the extrinsic (death receptor) pathway.[8][9]

  • Executioner Caspases (e.g., Caspase-3, Caspase-6, Caspase-7) are activated by initiator caspases and proceed to cleave key cellular proteins, leading to the morphological changes of apoptosis.[6][10]

To confirm their role, you can perform a caspase activity assay . These assays typically use a substrate that, when cleaved by an active caspase, produces a fluorescent or colorimetric signal. Measuring the activity of executioner caspases like Caspase-3/7 is a common method to confirm apoptosis.

Data Presentation

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Used
HeLaCervical Carcinoma0.075MTT Assay
A549Lung Carcinoma0.150XTT Assay
MCF-7Breast Adenocarcinoma0.210MTT Assay
PC-3Prostate Adenocarcinoma0.098Proliferation Assay
U-87 MGGlioblastoma0.065Proliferation Assay
B16-F10Murine Melanoma0.350MTT Assay
Note: These are example values. IC50 values can vary based on experimental conditions and cell line passage number.[11]
Table 2: Troubleshooting Summary for this compound Cytotoxicity Assays
IssuePotential Cause(s)Recommended Solution(s)
High Variability in Replicates Inconsistent cell seeding, pipetting errors, edge effects.[1][12]Optimize and standardize cell seeding density. Use calibrated multichannel pipettes. Avoid using outer wells of the plate.[1]
Inconsistent Results Between Experiments Different cell passage numbers, variation in reagent lots (media, serum), inconsistent incubation times.[1]Use cells within a narrow passage number range. Use the same lot of reagents for a set of experiments. Strictly adhere to the same incubation times.[1]
Low Absorbance/Fluorescence Signal Low cell density, insufficient incubation time with detection reagent.[13]Optimize cell number per well. Ensure adequate incubation time as per the assay protocol.
High Background Signal Contamination (microbial), high cell density, media interference (e.g., phenol (B47542) red).[13][14]Routinely test for contamination.[2] Optimize cell number. Use appropriate background control wells (media + reagent only).[14]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[15]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute cells in complete culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.

    • Include vehicle controls (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).[1]

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on a plate shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol quantifies the activity of key executioner caspases, which is a hallmark of apoptosis.

Materials:

  • Cells treated with this compound in a 96-well plate (preferably white-walled for fluorescence assays)

  • Caspase-Glo® 3/7 Reagent (or similar)

  • Positive control (e.g., Staurosporine)

Procedure:

  • Cell Treatment:

    • Seed and treat cells with this compound as described in the MTT protocol (Steps 1 & 2). Include positive and negative controls.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Prepare the reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7 present.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis start Start: Optimize Cell Seeding Density seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h (Allow Attachment) seed_cells->incubate_24h add_meiq Add this compound & Controls to Wells incubate_24h->add_meiq prep_meiq Prepare this compound Serial Dilutions prep_meiq->add_meiq incubate_treat Incubate for Treatment Period (e.g., 48h) add_meiq->incubate_treat add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate_treat->add_reagent incubate_assay Incubate per Protocol add_reagent->incubate_assay read_plate Read Plate (Absorbance/Fluorescence) incubate_assay->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 value of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway meiq This compound mito Mitochondrial Stress (e.g., ROS generation) meiq->mito death_receptor Death Receptors (e.g., Fas, TRAIL-R) meiq->death_receptor bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 disc DISC Formation death_receptor->disc casp8 Caspase-8 (Initiator) disc->casp8 casp8->casp37 substrates Cleavage of Cellular Substrates casp37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified signaling pathways for this compound-induced apoptosis.

References

Technical Support Center: Optimizing Me-IQx Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and efficiency of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is MeIQx and why is its extraction from complex matrices challenging?

MeIQx, or 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, is a heterocyclic aromatic amine (HAA). These compounds are often formed during the high-temperature cooking of protein-rich foods like meat and fish.[1] The primary challenge in extracting MeIQx from complex matrices, such as food and biological samples, lies in its low concentration (ng/g levels), the complexity of the sample matrix, and the need for extensive cleanup to remove interfering substances.[1]

Q2: What are the most common methods for MeIQx extraction?

The most prevalent and effective methods for MeIQx extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2] SPE is often favored for its efficiency, ease of automation, and reduced solvent consumption.[3] LLE, a more traditional method, is also used, sometimes in conjunction with SPE for a more thorough cleanup.[2]

Q3: What are "matrix effects" and how can they impact MeIQx analysis?

Matrix effects refer to the alteration of the ionization of the target analyte (MeIQx) by co-eluting compounds from the sample matrix during mass spectrometry analysis.[4][5] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[4] Strategies to mitigate matrix effects include improving sample cleanup, optimizing chromatographic conditions, and using an isotopically labeled internal standard.[6]

Q4: How can I improve the recovery of MeIQx during extraction?

Low recovery is a common issue. To improve it, consider the following:

  • Optimize Sorbent Selection (for SPE): Ensure the sorbent chemistry is appropriate for MeIQx's properties. Reversed-phase (e.g., C18) and cation-exchange sorbents are commonly used.[7]

  • Control pH: The pH of the sample and solvents can significantly impact the retention and elution of MeIQx.[8][9]

  • Refine Washing and Elution Steps: Use a wash solvent that is strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to desorb MeIQx completely from the sorbent.[9][10]

  • Flow Rate: A slower flow rate during sample loading can enhance binding to the SPE sorbent.[11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your MeIQx extraction experiments.

Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Improper Column Conditioning Ensure the SPE cartridge is properly conditioned with the appropriate solvent (e.g., methanol (B129727) or isopropanol) to wet the sorbent bed, followed by an equilibration step with a solvent similar in composition to the sample matrix.[11]
Sample Solvent is Too Strong Dilute the sample in a weaker solvent to ensure the analyte binds to the sorbent instead of remaining in the sample solution.[11]
Inappropriate Wash Solvent The wash solvent may be too strong, causing the analyte to be eluted along with interferences. Reduce the strength of the wash solvent.[12]
Incomplete Elution The elution solvent may be too weak to fully desorb the analyte. Increase the strength or volume of the elution solvent.[13] Consider adding a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to the elution solvent to improve recovery.[10]
Column Overload The mass of the analyte and matrix components exceeds the capacity of the sorbent. Use a larger sorbent mass or dilute the sample.[11]
Column Drying Out Do not allow the SPE sorbent to dry out between the conditioning, sample loading, and wash steps.[12]
Issue 2: High Variability in Results
Potential Cause Recommended Solution
Inconsistent Sample Pre-treatment Standardize the sample homogenization and pre-treatment procedures to ensure uniformity across all samples.
Variable Flow Rates in SPE Use a vacuum manifold or an automated SPE system to maintain consistent flow rates during sample loading, washing, and elution.[12]
Matrix Effects Implement strategies to mitigate matrix effects, such as the use of a stable isotope-labeled internal standard for MeIQx.[14] Improve sample cleanup to remove interfering compounds.
Incomplete Solvent Evaporation/Reconstitution Ensure complete evaporation of the elution solvent before reconstituting the sample in the mobile phase for analysis. Reconstitute in a precise volume to avoid concentration errors.

Quantitative Data Summary

The following tables summarize typical performance data for MeIQx extraction methods. Note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Reported Recovery Rates for MeIQx Extraction

Extraction Method Matrix Reported Recovery (%) Reference
Solid-Phase Extraction (SPE)Fried Meat46-83[11]
SPE (PRS, C18)Spiked Meat46
Magnetic Solid-Phase Extraction (MSPE)Processed Meat>98 (after 5 cycles)[15]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MeIQx

Analytical Method Matrix LOD LOQ Reference
HPLC-UVMeat Extractslow ppb rangelow ppb range[11]
UPLC-MS/MSMeat Products-0.01-10 ppb[2]
GC-MSFried Beefpicogram sensitivity-[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for MeIQx from Cooked Meat

This protocol is a generalized procedure based on common practices.[11] Optimization may be required for specific sample types.

  • Sample Homogenization: Homogenize 1-5 grams of the cooked meat sample.

  • Initial Extraction: Extract the homogenized sample with an appropriate solvent, such as acetonitrile (B52724) or methanol.[2][15] This can be facilitated by sonication or shaking.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • SPE Cartridge Conditioning: Condition a C18 or a mixed-mode cation exchange SPE cartridge by passing methanol followed by deionized water or an appropriate buffer.[11]

  • Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[16]

  • Elution: Elute the MeIQx from the cartridge using a stronger solvent, such as methanol, acetonitrile, or a mixture of methanol and ammonium hydroxide.[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for MeIQx

This is a basic LLE protocol that can be used as a preliminary cleanup step.[17][18][19]

  • Sample Preparation: Homogenize the meat sample in an aqueous buffer.

  • Solvent Addition: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the aqueous homogenate in a separatory funnel.

  • Extraction: Shake the separatory funnel vigorously, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The layer containing MeIQx will depend on the pH and the solvents used.

  • Collection: Collect the organic layer. The extraction can be repeated with fresh organic solvent to improve recovery.

  • Drying and Concentration: Dry the collected organic extracts over anhydrous sodium sulfate, filter, and then evaporate the solvent to concentrate the analyte.

Visualized Workflows

General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Initial Solvent Extraction Homogenization->Extraction Centrifugation 3. Centrifuge & Collect Supernatant Extraction->Centrifugation Conditioning 4. Condition SPE Cartridge Centrifugation->Conditioning Loading 5. Load Sample Conditioning->Loading Washing 6. Wash Interferences Loading->Washing Elution 7. Elute MeIQx Washing->Elution Evaporation 8. Evaporate Solvent Elution->Evaporation Reconstitution 9. Reconstitute Sample Evaporation->Reconstitution Analysis 10. LC-MS Analysis Reconstitution->Analysis Low_Recovery_Troubleshooting Start Low Recovery Observed CheckLoad Analyte in Load Flow-through? Start->CheckLoad CheckWash Analyte in Wash Fraction? CheckLoad->CheckWash No SolventTooStrong Solution: Weaken Sample Solvent or Increase Sorbent Mass CheckLoad->SolventTooStrong Yes CheckElution Analyte Still on Cartridge? CheckWash->CheckElution No WashTooStrong Solution: Weaken Wash Solvent CheckWash->WashTooStrong Yes ElutionTooWeak Solution: Strengthen Elution Solvent or Increase Volume CheckElution->ElutionTooWeak Yes OtherIssues Consider other issues: - Improper conditioning - Column drying - pH mismatch CheckElution->OtherIssues No

References

Technical Support Center: MitoQ Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial-targeted antioxidant, MitoQ (referred to as Me-IQ in the prompt).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with MitoQ, providing potential solutions and best practices.

Experimental Design & Dosing

Q1: I am planning my first in vivo experiment with MitoQ. How do I select the appropriate dose and administration route?

A1: The optimal dose and administration route for MitoQ are highly dependent on the animal model, the disease context, and the intended duration of the study. There is no one-size-fits-all answer.

Troubleshooting Inconsistent or Unexpected Results:

  • Problem: No observable effect of MitoQ treatment.

    • Possible Cause: The dose may be too low for your specific model or the bioavailability may be poor with the chosen administration route.

    • Solution: Conduct a pilot dose-response study to determine the optimal dose. Consider a different administration route to improve bioavailability. For instance, intraperitoneal (i.p.) injection or oral gavage may provide more consistent plasma concentrations than administration in drinking water.

  • Problem: Unexpected adverse effects, such as weight loss or reduced food and water intake.

    • Possible Cause: The dose may be too high and causing toxicity. This has been observed in some studies, particularly with high concentrations in drinking water, which can also affect palatability.[1][2]

    • Solution: Reduce the dose of MitoQ. If administering in drinking water, consider adding a sweetener like glucose to mask any taste.[2] Monitor food and water intake daily.

Data Summary: Commonly Used Doses and Administration Routes for MitoQ in Rodent Models

Animal ModelAdministration RouteDose/ConcentrationStudy DurationObserved EffectsReference
C57BL/6J Mice (Aging)Drinking Water500 µM4 weeksRestored endothelial function[3]
3xTg-AD Mice (Alzheimer's)Drinking Water100 µM5 monthsImproved memory, reduced neuropathology[4]
C57BL/6J Mice (DSS-induced Colitis)Oral Gavage500 µM14 daysAmeliorated colitis[5]
Sprague-Dawley Rats (Metabolic Syndrome)Diet15 mg/kg/day8 weeksAttenuated weight gain and glucose intolerance[6]
ICR Mice (Traumatic Brain Injury)Intraperitoneal (i.p.)4 mg/kgSingle doseImproved neurological deficits[7]

Logical Relationship: Dose Selection Workflow

cluster_0 Dose Selection Workflow Literature Review Literature Review Pilot Study Pilot Study Literature Review->Pilot Study Inform Dose Range Definitive Study Definitive Study Pilot Study->Definitive Study Determine Optimal Dose Data Analysis Data Analysis Definitive Study->Data Analysis

Caption: A stepwise approach to determining the optimal MitoQ dose for an in vivo study.

MitoQ Preparation & Stability

Q2: How should I prepare and store MitoQ for my animal studies? I'm concerned about its stability.

A2: Proper preparation and storage of MitoQ are critical for ensuring its efficacy and obtaining reproducible results. MitoQ is sensitive to light and can degrade over time in solution.

Troubleshooting Inconsistent Results:

  • Problem: Diminished or variable effects of MitoQ over the course of a long-term study.

    • Possible Cause: Degradation of MitoQ in the prepared solution.

    • Solution: Prepare fresh MitoQ solutions regularly. When administering in drinking water, use light-protected water bottles and replace the solution every 3 days.[3] For other administration routes, prepare fresh on the day of use. Store stock solutions in the dark at -20°C.

Experimental Protocol: Preparation of MitoQ for Administration in Drinking Water

  • Preparation of Stock Solution:

    • Dissolve MitoQ mesylate powder in ethanol (B145695) to create a concentrated stock solution.

  • Preparation of Drinking Water Solution:

    • Dilute the MitoQ stock solution in the animals' drinking water to the desired final concentration (e.g., 500 µM).

    • It is recommended to use purified water.

  • Administration and Storage:

    • Transfer the MitoQ-containing water to light-protected water bottles.

    • Replace the water bottles with a freshly prepared solution every 3 days to ensure stability.[3]

Assessing Target Engagement & Efficacy

Q3: How can I confirm that MitoQ is reaching the mitochondria and reducing oxidative stress in my animal model?

A3: Assessing the in vivo efficacy of MitoQ requires specific and sensitive methods to measure mitochondrial oxidative stress.

Troubleshooting Challenges in Measuring Mitochondrial ROS:

  • Problem: Inconsistent or non-specific results when using fluorescent probes like MitoSOX Red to measure mitochondrial superoxide (B77818).

    • Possible Cause: MitoSOX Red fluorescence is not a specific indicator of superoxide. It can be oxidized by other reactive species, and its uptake can be influenced by changes in mitochondrial membrane potential.

    • Solution: Use more specific methods for detecting superoxide, such as HPLC-based detection of the superoxide-specific product 2-hydroxy-Mito-ethidium (2-OH-Mito-E+). Alternatively, measure downstream markers of oxidative damage, such as 3-nitrotyrosine (B3424624) or protein carbonyls, or assess the activity of antioxidant enzymes like superoxide dismutase (SOD).

Experimental Workflow: Assessing MitoQ Efficacy

cluster_1 Workflow for Assessing MitoQ Efficacy MitoQ Treatment MitoQ Treatment Tissue Collection Tissue Collection MitoQ Treatment->Tissue Collection Mitochondrial Isolation Mitochondrial Isolation Tissue Collection->Mitochondrial Isolation Biochemical Assays Biochemical Assays Mitochondrial Isolation->Biochemical Assays mtROS, Oxidative Damage Western Blot Western Blot Mitochondrial Isolation->Western Blot Mitochondrial Proteins Functional Assays Functional Assays Mitochondrial Isolation->Functional Assays Respiration

Caption: A general workflow for evaluating the in vivo effects of MitoQ treatment.

Potential Confounding Factors

Q4: I've seen some literature suggesting that the triphenylphosphonium (TPP) cation itself might have biological effects. How do I control for this?

A4: It is crucial to include a proper control group to account for any potential off-target effects of the TPP cation.

Troubleshooting Unexpected Effects:

  • Problem: Both the MitoQ-treated group and the control group show similar, unexpected phenotypes.

    • Possible Cause: The observed effect may be due to the TPP cation rather than the antioxidant activity of MitoQ. The TPP cation has been reported to affect mitochondrial respiration and other cellular processes.[8]

    • Solution: Use a control compound consisting of the TPP cation attached to an inert alkyl chain, such as decyl-triphenylphosphonium (dTPP). This allows you to differentiate the effects of mitochondrial targeting from the antioxidant effects of the ubiquinone moiety of MitoQ.[3][5]

Detailed Experimental Protocols

Protocol 1: Isolation of Mitochondria from Mouse Liver for Functional Analysis

This protocol is adapted from established methods for isolating functional mitochondria from soft tissues.

Materials:

  • MSHE buffer (210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

  • Bovine serum albumin (BSA), fatty acid-free

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the mouse and immediately excise the liver.

  • Place the liver in ice-cold MSHE buffer containing 0.5% (w/v) BSA.

  • Mince the tissue thoroughly with scissors.

  • Homogenize the minced tissue in a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MSHE buffer without BSA.

  • Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MSHE buffer without BSA.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

Protocol 2: Western Blot Analysis of Mitochondrial Proteins

This protocol provides a general procedure for analyzing the expression of mitochondrial proteins following MitoQ treatment.

Materials:

  • RIPA buffer

  • Proteinase and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • ECL substrate

Procedure:

  • Homogenize tissue or cell samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathway Diagram

MitoQ's Antioxidant Action and Downstream Effects

cluster_2 MitoQ Signaling Pathway Mitochondrial ROS Mitochondrial ROS Oxidative Damage Oxidative Damage Mitochondrial ROS->Oxidative Damage causes MitoQ MitoQ MitoQ->Mitochondrial ROS scavenges Improved Cellular Function Improved Cellular Function MitoQ->Improved Cellular Function promotes Cellular Dysfunction Cellular Dysfunction Oxidative Damage->Cellular Dysfunction leads to

Caption: MitoQ reduces mitochondrial ROS, thereby mitigating oxidative damage and improving cellular function.

References

Technical Support Center: In Vitro Metabolic Activation of Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the metabolic activation of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolic activation of this compound in vitro?

A1: The primary enzyme responsible for the initial N-hydroxylation of this compound, the first and rate-limiting step in its metabolic activation, is Cytochrome P450 1A2 (CYP1A2).[1][2] While other CYPs like CYP1A1 may play a minor role, CYP1A2 is the major contributor in human liver preparations.[1][3]

Q2: My experiment shows low or no mutagenic activity of this compound. What are the possible causes?

A2: Low mutagenic activity can stem from several factors:

  • Suboptimal S9 Concentration: The concentration of the S9 fraction is critical. Too little S9 will result in insufficient metabolic activation, while too much can lead to excessive detoxification or cytotoxicity, masking the mutagenic effect.[4][5] The optimal S9 concentration often needs to be determined empirically for each batch and experimental system.[4]

  • Inactive S9 Fraction: The enzymatic activity of the S9 fraction can degrade with improper storage or handling. Ensure the S9 fraction has been stored at -70°C or below and thawed immediately before use.

  • Inadequate Cofactors: The S9 mix requires a cocktail of cofactors to support Phase I and Phase II enzyme activity.[6] Ensure that NADPH-generating system components (e.g., NADP+, glucose-6-phosphate) are present at optimal concentrations.

  • High Cytotoxicity: At high concentrations, this compound or its metabolites can be cytotoxic to the bacterial strains (e.g., Salmonella typhimurium) or mammalian cells used in the assay, leading to a decrease in revertant colonies or cell viability that can be misinterpreted as low mutagenicity.

Q3: I am observing high cytotoxicity in my cell-based assays with S9 mix. How can I reduce it?

A3: S9 fractions can exhibit cytotoxicity in cell-based assays.[5] To mitigate this:

  • Optimize S9 Concentration: Use the lowest concentration of S9 that provides adequate metabolic activation. A concentration range of 2% to 10% (v/v) is common for mammalian cell tests.[7]

  • Reduce Incubation Time: Shorten the exposure time of the cells to the S9 mix and this compound. A 3-4 hour exposure is often sufficient.[7][8]

  • Use a Pre-incubation Method: An alternative approach is to pre-incubate this compound with the S9 mix, then terminate the enzymatic reaction and add the mixture of metabolites to the cell culture. This can reduce the direct exposure of cells to the potentially cytotoxic S9 components.[9]

Q4: Should I use rat or human liver S9 for my experiments?

A4: The choice depends on the research question. Induced rat liver S9 is widely used and generally exhibits higher metabolic activity, leading to greater mutagenic potency for heterocyclic amines like this compound compared to human liver S9.[7] However, human liver S9 may provide a more relevant model for assessing human health risk, as there can be significant species differences in enzyme kinetics and metabolite profiles.[1][7] For example, the mutagenic potency of IQ (a related compound) is approximately 350-fold greater with induced rat liver S9 than with human liver S9.[7]

Q5: What is the role of Phase II enzymes in this compound metabolism in vitro?

A5: Phase II enzymes, present in the S9 fraction, are primarily involved in detoxification pathways.[10] They conjugate the reactive metabolites of this compound with molecules like glucuronic acid or glutathione, making them more water-soluble and easier to excrete.[10] However, some conjugation reactions, such as O-acetylation by N-acetyltransferases (NATs), can lead to the formation of highly reactive intermediates that readily form DNA adducts.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Cause Recommended Solution
High variability between replicate plates/wells Inhomogeneous mixing of S9, cofactors, or test compound.Ensure all components are thoroughly mixed before dispensing. Vortex the S9 mix gently before adding it to the assay.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like the S9 mix.
No dose-response relationship observed The concentration range is too narrow or not centered around the EC50.Perform a preliminary range-finding experiment with a wide range of this compound concentrations.
Cytotoxicity at higher concentrations.Assess cell viability or bacterial lawn health concurrently. If cytotoxicity is observed, lower the maximum concentration.
Unexpectedly low DNA adduct levels Inefficient DNA isolation.Use a validated DNA isolation protocol and ensure the purity of the final DNA sample. The presence of proteins or RNA can interfere with adduct analysis.[11]
DNA adducts are unstable and degrade during sample processing.Keep samples on ice and process them promptly. The stability of adducts can vary depending on their chemical nature.
The analytical method lacks sufficient sensitivity.For very low adduct levels, consider highly sensitive methods like ³²P-postlabelling or LC-MS/MS.[11][12]
S9 mix appears cloudy or precipitated Improper thawing or repeated freeze-thaw cycles.Thaw S9 on ice and use it immediately. Avoid repeated freeze-thaw cycles, which can denature enzymes. Aliquot S9 upon first use.
High concentration of magnesium ions in the buffer.Check the final concentration of MgCl₂ in the S9 mix. A common concentration is 8 mM.[7]

Quantitative Data Summary

Table 1: Recommended Component Concentrations for S9 Mix

ComponentFinal ConcentrationReference
NADP+4-6 mM[7]
Glucose-6-Phosphate25 mM[7]
Isocitrate (for mammalian cells)24 mM[7]
MgCl₂8 mM[7]
KCl33 mM[7]
S9 Fraction (Ames Test)10% (v/v)[7]
S9 Fraction (Mammalian Cells)2% - 10% (v/v)[7]

Table 2: Comparative Mutagenic Potency of Heterocyclic Amines with Rat vs. Human S9

CompoundSalmonella StrainFold Difference (Induced Rat S9 / Human S9)Reference
IQTA98~350-fold greater[7]
Trp-P2TA98~200-fold greater[7]
PhIPTA98~8-fold greater[7]
Aflatoxin B1TA100~5-fold greater[7]

Experimental Protocols

Protocol 1: S9-Mediated Metabolic Activation for Ames Test

This protocol describes the preparation of the S9 mix and its use in a standard plate incorporation Ames test.

Materials:

  • Liver S9 fraction (e.g., from Aroclor 1254-induced rats)

  • S9 Cofactor solution (NADP+, Glucose-6-Phosphate)

  • Salt solution (MgCl₂, KCl)

  • Phosphate (B84403) buffer (pH 7.4)

  • This compound stock solution in DMSO

  • Salmonella typhimurium tester strain (e.g., TA98) overnight culture

  • Molten top agar (B569324) containing biotin (B1667282) and histidine

Procedure:

  • Prepare S9 Mix: On the day of the experiment, thaw the S9 fraction and cofactor solutions on ice. Prepare the complete S9 mix by combining the salt solution, phosphate buffer, cofactor solution, and S9 fraction. A common final concentration of S9 in the mix is 10% (v/v).[7] Keep the mix on ice at all times.

  • Pre-incubation (Optional but Recommended): In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the this compound solution (or DMSO for negative control), and 0.5 mL of the S9 mix.

  • Incubation: Gently vortex the tubes and incubate at 37°C for 20-30 minutes in a shaking water bath.

  • Plating: After incubation, add 2.0 mL of molten top agar to each tube, vortex gently, and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Solidification and Incubation: Allow the top agar to solidify on a level surface. Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Protocol 2: DNA Adduct Analysis by ³²P-Postlabelling

This protocol provides a general workflow for detecting this compound-DNA adducts.

Materials:

  • Cells or tissues previously exposed to this compound with metabolic activation

  • DNA isolation kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • [γ-³²P]ATP

  • T4 polynucleotide kinase

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC development solvents

Procedure:

  • DNA Isolation: Isolate high-purity genomic DNA from the exposed cells or tissues. Quantify the DNA and assess its purity (A260/A280 ratio ~1.8).

  • DNA Digestion: Digest 5-10 µg of DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Treat the digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxynucleosides, thereby enriching the more resistant adducted nucleotides.

  • ³²P-Labelling: Label the enriched adducts at the 5'-position using an excess of [γ-³²P]ATP and T4 polynucleotide kinase. This reaction generates 3',5'-bisphosphate derivatives of the adducted nucleotides.

  • TLC Separation: Separate the ³²P-labeled adducts by multidirectional chromatography on PEI-cellulose TLC plates.[13] Use a series of different solvent systems to achieve resolution.

  • Detection and Quantification: Detect the radioactive adduct spots by autoradiography. Quantify the level of adducts by excising the spots and measuring the radioactivity using liquid scintillation counting or by phosphorimaging analysis. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound metabolic activation studies.

MeIQ_Metabolic_Activation MeIQ This compound (2-amino-3,4-dimethylimidazo [4,5-f]quinoline) N_hydroxy_MeIQ N-hydroxy-Me-IQ MeIQ->N_hydroxy_MeIQ N-hydroxylation Reactive_Ester Reactive Ester (e.g., N-acetoxy-Me-IQ) N_hydroxy_MeIQ->Reactive_Ester O-esterification Detox_Conjugates Detoxified Conjugates (e.g., Glucuronides) N_hydroxy_MeIQ->Detox_Conjugates Glucuronidation DNA_Adducts DNA Adducts (e.g., at C8 of guanine) Reactive_Ester->DNA_Adducts Covalent Binding CYP1A2 CYP1A2 CYP1A2->MeIQ NAT NATs NAT->N_hydroxy_MeIQ UGT UGTs UGT->N_hydroxy_MeIQ

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow start Start prep_s9 Prepare S9 Mix (S9 fraction + Cofactors + Buffer) start->prep_s9 prep_cells Prepare Target System (e.g., Salmonella TA98, Mammalian Cells) start->prep_cells incubate Incubate (this compound + S9 Mix + Target System) 37°C prep_s9->incubate prep_cells->incubate endpoint Endpoint Measurement incubate->endpoint mutagenicity Mutagenicity Assay (Colony Counting) endpoint->mutagenicity Genotoxicity dna_adducts DNA Adduct Analysis (e.g., ³²P-Postlabelling, LC-MS) endpoint->dna_adducts Genotoxicity cytotoxicity Cytotoxicity Assay (e.g., Viability, Lawn Density) endpoint->cytotoxicity Toxicity analysis Data Analysis (Dose-Response, Statistical Tests) mutagenicity->analysis dna_adducts->analysis cytotoxicity->analysis end End analysis->end

Caption: Workflow for in vitro this compound genotoxicity testing.

Troubleshooting_Logic start Issue: Low Mutagenic Activity check_pos_ctrl Is the positive control (e.g., 2-AAF) active? start->check_pos_ctrl check_s9 Issue with S9 Mix or Bacterial Strain check_pos_ctrl->check_s9 No check_meiq Issue with this compound Metabolism or Activity check_pos_ctrl->check_meiq Yes verify_s9 Verify S9 activity with multiple pro-mutagens. Check cofactor prep. check_s9->verify_s9 verify_strain Check strain genotype (e.g., rfa, uvrB) and viability. check_s9->verify_strain check_cyto Is there high cytotoxicity at active concentrations? check_meiq->check_cyto cyto_issue Cytotoxicity is masking mutagenicity check_cyto->cyto_issue Yes no_cyto_issue Suboptimal Activation check_cyto->no_cyto_issue No adjust_conc Lower this compound and/or S9 concentration cyto_issue->adjust_conc optimize_s9 Optimize S9 concentration. Perform S9 titration experiment. no_cyto_issue->optimize_s9

Caption: Troubleshooting logic for low mutagenicity results.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Me-IQ. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential issues arising from the inherent batch-to-batch variability of this novel compound. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the potency (e.g., IC50) of this compound between two recently purchased batches. What could be the cause?

A1: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different isomeric forms, or variations in the crystalline structure (polymorphism).[1] Even minor impurities can interfere with biological assays, leading to skewed results.[2][3][4][5] We recommend performing an in-house quality control check on the new batch before extensive use. Please refer to the "Quality Control Protocols" section for detailed instructions.

Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?

A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch.[3][5] These can include residual solvents from synthesis, byproducts, or degradation products. We strongly advise performing a purity analysis via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and considering a screen for common contaminants.

Q3: A new batch of this compound is showing poor solubility in our standard solvent compared to previous batches. What should we do?

A3: Poor solubility can be attributed to several factors, including differences in the crystalline form (polymorphism) or the presence of insoluble impurities.[6] First, verify the purity of the new batch. If the purity is acceptable, you can try optimizing the solubilization protocol by gentle heating or sonication.[6] If the issue persists, consider analyzing the crystalline structure of each batch using techniques like X-ray diffraction (XRD).

Q4: We've noticed a gradual decrease in the activity of our this compound stock solution over time. Is this expected?

A4: this compound is known to be photosensitive and susceptible to degradation with repeated freeze-thaw cycles. To mitigate this, we recommend preparing single-use aliquots of your stock solution and storing them protected from light in a tightly sealed container at the recommended temperature.[7][8][9] For handling photosensitive compounds, it is best to work in a dimly lit room and use amber-colored or foil-wrapped containers.[7][8]

Troubleshooting Guides

Issue: Inconsistent Biological Activity Between Batches

If you observe a significant and reproducible difference in the biological activity between two batches of this compound, follow this troubleshooting workflow:

G A Start: Inconsistent Biological Activity Observed B 1. Confirm Experimental Consistency A->B C Are all assay parameters identical (cell passage, reagent lots, etc.)? B->C D YES C->D E NO C->E G 2. In-House Quality Control of this compound Batches D->G F Standardize experimental conditions and repeat the experiment. E->F H Perform Purity Analysis (HPLC/LC-MS) on both batches. G->H I Is purity >98% and consistent between batches? H->I J YES I->J K NO I->K M 3. Investigate Physical Properties J->M L Contact supplier with purity data. Do not use the impure batch. K->L N Analyze for Polymorphism (XRD) and Isomeric Ratio. M->N O Are physical properties consistent? N->O P YES O->P Q NO O->Q S 4. Assess Compound Stability P->S R Consult with a medicinal chemist to understand the impact of physical property differences. Q->R R->S T Evaluate handling and storage of both batches. Check for degradation. S->T U End: Isolate Cause of Variability T->U

Troubleshooting workflow for inconsistent biological activity.

Data Presentation

For consistent results, it is crucial to ensure that each batch of this compound meets established quality control specifications. The following table provides an example of acceptance criteria for key parameters.

ParameterMethodAcceptance CriteriaExample Batch AExample Batch B (Failing)
Purity HPLC≥ 98.0%99.2%95.7%
Identity ¹H NMR, MSConforms to structureConformsConforms
Appearance VisualWhite to off-white solidOff-white solidYellowish solid
Solubility Visual (in DMSO)≥ 10 mg/mL12 mg/mL5 mg/mL (with particulates)
Residual Solvents GC-MS≤ 0.5%0.1%1.2%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a standardized stock solution of this compound for use in biological assays.

Materials:

  • This compound (new batch)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber-colored microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In-House Purity Analysis by HPLC

Objective: To verify the purity of a new batch of this compound.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient:

Time (min) % B
0 5
20 95
25 95
26 5

| 30 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Analysis:

  • Run a blank (acetonitrile) injection.

  • Inject the this compound sample.

  • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Mandatory Visualization

Hypothetical Signaling Pathway Affected by this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of the kinase "MEK-X", a common target in drug discovery. Variability in this compound batches could lead to inconsistent inhibition of this pathway, affecting downstream signaling and cellular responses.

G cluster_0 Cell Signaling Cascade Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK-X MEK-X RAF->MEK-X ERK ERK MEK-X->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->MEK-X Inhibition

Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Refinement of Me-IQ Dosing Regimens for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ or MeIQx).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in long-term carcinogenicity bioassays?

A1: this compound, or MeIQx, is a heterocyclic aromatic amine formed during the cooking of meat and fish. It is a potent mutagen and has been shown to be a carcinogen in various animal models, inducing tumors in organs such as the liver, Zymbal's gland, skin, and lungs in rodents.[1][2] Long-term studies are crucial to understand its dose-response relationship, mechanisms of action, and to assess potential human risk.

Q2: What are the most common administration routes for this compound in long-term rodent studies?

A2: The most frequently used method for long-term administration is incorporating this compound into the rodent diet at specified concentrations, typically measured in parts per million (ppm).[2][3] This method mimics chronic dietary exposure. Other methods, such as oral gavage, have also been used, particularly in shorter-term or mechanistic studies.[4][5]

Q3: What are typical dose ranges for this compound in long-term rodent studies?

A3: Dose ranges in long-term studies vary depending on the animal model and study objectives. In rats, doses have ranged from as low as 0.001 ppm to 400 ppm in the diet.[3][6] In mice, studies have utilized dietary concentrations up to 600 ppm.[7] Dose selection is critical and should be based on preliminary dose-range finding studies to establish a maximum tolerated dose (MTD).

Q4: How stable is this compound in rodent diet?

A4: While specific stability data for this compound in rodent chow was not found in the immediate search results, a related nitrosated product of this compound has been shown to have pH-dependent stability.[8] It is crucial for researchers to ensure the stability and homogeneity of this compound in the diet throughout the study. This can be achieved by preparing fresh batches of the diet regularly and storing it under controlled conditions (e.g., protected from light and at a stable temperature and humidity) to prevent degradation.

Q5: What are the key metabolic pathways for this compound activation and detoxification?

A5: this compound requires metabolic activation to exert its carcinogenic effects. The primary activation pathway involves N-hydroxylation by cytochrome P450 enzymes, predominantly CYP1A2 in the liver. This is followed by O-acetylation by N-acetyltransferase 2 (NAT2), leading to the formation of a highly reactive nitrenium ion that can form DNA adducts.[9] Detoxification pathways also exist, and the balance between activation and detoxification can be influenced by genetic polymorphisms in these enzymes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in tumor incidence between animals in the same dose group. Genetic variability in metabolic enzymes (CYP1A2, NAT2) within the rodent strain. Inconsistent food consumption. Uneven distribution of this compound in the diet.- Use a genetically well-defined and homogenous rodent strain. - Monitor food consumption for each animal to ensure consistent this compound intake. - Implement rigorous procedures for diet preparation to ensure a homogenous mixture of this compound.
Lower than expected tumor incidence or lack of dose-response. Degradation of this compound in the diet. Insufficient dose levels. Short study duration. Animal model is not susceptible.- Verify the stability of this compound in the diet under your specific storage conditions. - Conduct thorough dose-range finding studies to establish appropriate dose levels. - Ensure the study duration is sufficient for tumor development (typically up to 2 years for carcinogenicity bioassays). - Select an animal model known to be susceptible to this compound carcinogenicity (e.g., F344 rats, CDF1 mice).
Unexpected toxicity or mortality at lower doses. Contamination of the diet. Animal health issues unrelated to this compound. Incorrect dose calculation or diet preparation.- Test the diet for potential contaminants. - Implement a robust animal health monitoring program to identify and address any underlying health issues. - Double-check all calculations and procedures for diet preparation.
Difficulty in detecting this compound metabolites or DNA adducts. Inefficient extraction or analytical methods. Low levels of adduct formation at the tested doses. Rapid DNA repair.- Optimize extraction and analytical protocols (e.g., using 32P-postlabeling for DNA adducts). - Consider using higher doses in mechanistic substudies to increase the yield of metabolites and adducts. - Collect tissues at earlier time points after dosing to capture adducts before they are repaired.

Data Presentation

Table 1: Summary of Long-Term this compound Dosing Regimens in Rats

Strain Administration Route Dose Duration Key Findings Reference
F344Diet100, 200, 400 ppm56 weeksDose-dependent increase in liver, Zymbal gland, and skin tumors.[3]
F344Diet0.001, 0.01, 0.1, 1, 10, 100 ppm16 weeksNo-observed-effect level for preneoplastic liver lesions was between 1 and 10 ppm.[6]
F344Diet400 ppm429 daysIncreased incidence of tumors in the Zymbal gland, liver, skin, and clitoral gland.[1]
WistarGavageNot specified10 daysNo promotion of DEN-initiated liver foci.[4]

Table 2: Summary of Long-Term this compound Dosing Regimens in Mice

Strain Administration Route Dose Duration Key Findings Reference
CDF1Diet600 ppm84 weeksIncreased incidence of hepatocellular carcinomas, lymphomas, leukemias, and lung tumors.[1]
CDF1Diet0.06% (600 ppm)74 weeks (interim)Liver tumors observed in both males and females.[2]
A/JDiet600 ppmUp to 12 weeksIncreased lung tumorigenesis.[7][10]
C57BL/6Diet100, 400 ppm6 monthsNo significant increase in chromosome aberrations; slight increase in sister chromatid exchanges at 400 ppm.[11]

Experimental Protocols

1. Long-Term Carcinogenicity Bioassay in Rodents (General Protocol)

  • Animal Model: F344 rats or CDF1 mice are commonly used. Animals are typically 6-7 weeks old at the start of the study.[1][2]

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity.

  • Diet Preparation: this compound is mixed into a standard rodent chow (e.g., CE-2 basal diet).[10] The mixture should be prepared to ensure homogeneity and stability. Fresh diet should be provided regularly.

  • Dosing: Animals are provided with the this compound-containing diet ad libitum. Food consumption is monitored to calculate the actual dose intake.

  • Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight is measured weekly for the first few months and then bi-weekly.

  • Termination: The study typically continues for up to two years. At termination, a full necropsy is performed, and all major organs are collected for histopathological examination.

  • Data Analysis: Tumor incidence, multiplicity, and latency are analyzed statistically.

2. Analysis of this compound-DNA Adducts

  • Sample Collection: Tissues (e.g., liver, colon) are collected at specified time points after this compound administration and immediately frozen.

  • DNA Isolation: DNA is isolated from the tissues using standard protocols.

  • Adduct Analysis: The ³²P-postlabeling assay is a sensitive method for detecting this compound-DNA adducts.[9] This involves enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by thin-layer chromatography.

  • Quantification: Adduct levels are quantified by autoradiography and scintillation counting.

Mandatory Visualizations

MeIQ_Metabolic_Activation cluster_activation Metabolic Activation cluster_damage Cellular Consequences MeIQ This compound (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) N_hydroxy_MeIQ N-hydroxy-MeIQ (Proximate Carcinogen) MeIQ->N_hydroxy_MeIQ CYP1A2 (N-hydroxylation) Acetoxy_MeIQ N-acetoxy-MeIQ (Unstable Ester) N_hydroxy_MeIQ->Acetoxy_MeIQ NAT2 (O-acetylation) Nitrenium_Ion Nitrenium Ion (Ultimate Carcinogen) Acetoxy_MeIQ->Nitrenium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts (e.g., dG-C8-MeIQx) Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA DNA_Damage DNA Damage (Strand breaks, mutations) DNA_Adducts->DNA_Damage Cancer Cancer Initiation DNA_Damage->Cancer

Caption: Metabolic activation pathway of this compound leading to DNA damage.

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization dosing This compound Administration (in diet, long-term) acclimatization->dosing monitoring Regular Monitoring (Body weight, clinical signs) dosing->monitoring interim_necropsy Interim Necropsy (Optional, for mechanistic studies) monitoring->interim_necropsy final_necropsy Final Necropsy (At study termination) monitoring->final_necropsy histopathology Histopathological Analysis interim_necropsy->histopathology final_necropsy->histopathology data_analysis Data Analysis and Reporting histopathology->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for a long-term this compound carcinogenicity study.

Troubleshooting_Logic problem Unexpected Experimental Outcome (e.g., high variability, low tumor incidence) check_diet Verify Diet (Homogeneity, stability, concentration) problem->check_diet check_animals Assess Animal Model (Strain, health status, food intake) problem->check_animals check_protocol Review Experimental Protocol (Dosing, duration, endpoints) problem->check_protocol refine_diet Refine Diet Preparation and Storage Procedures check_diet->refine_diet refine_animal_model Select More Appropriate Animal Model check_animals->refine_animal_model refine_protocol Adjust Dosing Regimen or Study Duration check_protocol->refine_protocol

Caption: Logical workflow for troubleshooting unexpected outcomes in this compound studies.

References

Validation & Comparative

Validating the Carcinogenicity of Me-IQ in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potential of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ), a heterocyclic amine formed in cooked meats, with other relevant carcinogenic compounds. The information presented is supported by experimental data from studies in various animal models, offering insights into its tumorigenic profile and metabolic activation.

Comparative Carcinogenicity of this compound and Other Heterocyclic Amines

The carcinogenic effects of this compound have been evaluated in several rodent models, primarily mice and rats. These studies demonstrate a distinct organ-specific tumorigenicity. The following tables summarize the key findings from these animal bioassays, comparing this compound with other well-characterized heterocyclic amines such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP).

Table 1: Carcinogenicity of this compound in CDF1 Mice. [1]

CompoundDose in DietTarget OrgansTumor Types
This compound 0.04%ForestomachSquamous Cell Carcinomas, Papillomas
0.01%ForestomachSquamous Cell Carcinomas, Papillomas
0.04% (Females)LiverHepatocellular Tumors
0.01% (Females)LiverHepatocellular Tumors
IQ 0.03%Liver, Forestomach, LungHepatocellular Carcinomas/Adenomas, Squamous Cell Carcinomas/Papillomas, Adenocarcinomas/Adenomas

Table 2: Carcinogenicity of IQ in F344 Rats. [1]

CompoundDose in DietTarget OrgansTumor Types
IQ 0.03%Liver, Small and Large Intestines, Zymbal's Gland, Clitoral Gland, SkinHepatocellular Carcinomas, Adenocarcinomas, Squamous Cell Carcinomas

Table 3: Comparative Tumorigenicity of Heterocyclic Amines in Neonatal B6C3F1 Mice. [2]

Administered via intraperitoneal injection on days 1, 8, and 15 after birth.

CompoundOverall Tumorigenicity RankingPrimary Target Organ
4-Aminobiphenyl (B23562) (4-ABP)> Glu-P-1Liver
Glu-P-1> IQ ≈ PhIPLiver
IQ ≈ PhIPLiver
PhIP ≈ IQLiver
MeIQx< IQ ≈ PhIPLiver

Experimental Protocols

The validation of this compound's carcinogenicity relies on well-defined experimental protocols. The following outlines a typical methodology for a long-term carcinogenicity bioassay in rodents.

1. Animal Model:

  • Species/Strain: CDF1 (BALB/cAnN × DBA/2N) F1 mice or Fischer 344 (F344) rats.

  • Age: Typically 6 weeks old at the start of the study.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and constant temperature and humidity. They are given access to food and water ad libitum.

2. Test Substance and Diet Preparation:

  • Test Substance: 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (this compound) of high purity.

  • Diet: The test substance is mixed into a standard powdered basal diet at specified concentrations (e.g., 0.01% or 0.04%). A control group receives the basal diet without the test substance. The diet is prepared fresh weekly to ensure stability.

3. Administration and Dosing:

  • Route: Oral, via the diet. This route mimics human exposure.

  • Duration: Long-term, typically for the majority of the animal's lifespan (e.g., up to 91 weeks for mice).

4. Observation and Data Collection:

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity and morbidity. Body weight and food consumption are recorded weekly.

  • Tumor Detection: Palpation for subcutaneous masses is performed regularly.

  • Necropsy: At the end of the study, or when animals become moribund, a complete necropsy is performed. All organs are examined macroscopically.

  • Histopathology: Tissues from all major organs, and any gross lesions, are collected, fixed in formalin, processed, and examined microscopically by a board-certified veterinary pathologist.

5. Data Analysis:

  • Tumor incidence, multiplicity, and latency are statistically analyzed to determine the carcinogenic potential of the test substance. Survival rates are also analyzed.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the validation of this compound's carcinogenicity.

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation and carcinogenesis.

Carcinogenicity_Bioassay_Workflow A Animal Acclimation (e.g., 1 week) B Randomization into Control & Treatment Groups A->B C Chronic Administration of this compound in Diet B->C D Daily Clinical Observations C->D E Weekly Body Weight & Food Consumption C->E F Regular Palpation for Tumors C->F G Necropsy & Gross Pathology Examination D->G I Statistical Analysis of Tumor Incidence & Latency E->I F->G H Histopathological Analysis of Tissues G->H H->I

Caption: Standard workflow for a long-term rodent carcinogenicity bioassay of this compound.

References

comparing Me-IQ and IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of two prominent heterocyclic amines, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (Me-IQ) and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). These compounds, commonly found in cooked meats, are of significant interest to the scientific community due to their mutagenic and carcinogenic properties. This document summarizes key experimental data, outlines detailed methodologies for genotoxicity assessment, and visualizes the underlying molecular mechanisms.

Executive Summary

Both this compound and IQ are potent genotoxic agents that require metabolic activation to exert their effects. Experimental evidence consistently demonstrates that this compound exhibits a higher genotoxic potential compared to IQ across various assays. The primary pathway for their activation involves cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of DNA adducts that trigger cellular DNA damage responses.

Data Presentation: Quantitative Comparison of Genotoxicity

The following tables summarize the quantitative data from key genotoxicity studies, providing a direct comparison between this compound and IQ.

Table 1: Ames Test Mutagenicity in Salmonella typhimurium TA98

CompoundConcentrationMetabolic ActivationRevertants/Plate (Mean ± SD)Fold Increase over ControlReference
Control -S9 Mix25 ± 51[1]
IQ 1 ngS9 Mix150 ± 156[1]
This compound 1 ngS9 Mix300 ± 2512[1]

As indicated in the data, this compound is approximately twice as potent as IQ in inducing mutations in the Ames test with Salmonella typhimurium TA98 in the presence of metabolic activation.[1]

Table 2: DNA Repair Synthesis in Primary Hepatocytes

CompoundConcentration (µM)SpeciesDNA Repair (Grains/Nucleus)Reference
Control -Rat< 5[2]
IQ 10Rat50 ± 8[2]
This compound 10Rat85 ± 12[2]
Control -Hamster< 5[2]
IQ 10Hamster40 ± 6[2]
This compound 10Hamster70 ± 10[2]
Control -Guinea Pig< 5[2]
IQ 10Guinea PigNot Significant[2]
This compound 10Guinea Pig30 ± 5[2]

DNA repair responses, measured by unscheduled DNA synthesis, were generally greater for this compound than for IQ in primary hepatocyte cultures from rats, hamsters, and guinea pigs.[2]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

  • Bacterial Strains: Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, is commonly used.

  • Metabolic Activation: A rat liver homogenate (S9 fraction) is included to provide the metabolic enzymes necessary for the activation of pro-mutagens like this compound and IQ.

  • Exposure: The bacterial tester strain is exposed to various concentrations of the test compound (this compound or IQ) in the presence of the S9 mix and a small amount of histidine.

  • Plating: The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Protocol:

  • Cell Preparation: Mammalian cells (e.g., Chinese Hamster Ovary - CHO, or human-derived cell lines) are treated with different concentrations of this compound or IQ, with and without metabolic activation (S9).

  • Embedding: The cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: The DNA is unwound under alkaline conditions to expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank, and an electric field is applied. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

In Vitro Micronucleus Test

The micronucleus test detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol:

  • Cell Culture: Mammalian cells (e.g., CHO, V79, or human lymphocytes) are cultured and exposed to various concentrations of this compound or IQ, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: The frequency of micronucleated cells is determined by scoring a minimum of 1000 binucleated cells per concentration under a microscope.

  • Cytotoxicity Assessment: Concurrent cytotoxicity assays are performed to ensure that the observed genotoxicity is not a secondary effect of cell death.

Mandatory Visualization

Genotoxicity Experimental Workflow

Genotoxicity_Workflow cluster_assays Genotoxicity Assays cluster_steps Experimental Steps Ames Ames Test Exposure Exposure to This compound or IQ (+/- S9 activation) Ames->Exposure Comet Comet Assay Comet->Exposure Micronucleus Micronucleus Test Micronucleus->Exposure Incubation Incubation Exposure->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis Genotoxicity_Pathway MeIQ_IQ This compound / IQ CYP1A2 CYP1A2 (Metabolic Activation) MeIQ_IQ->CYP1A2 N_hydroxy N-hydroxy-MeIQ/IQ CYP1A2->N_hydroxy NAT_SULT NAT/SULT (Esterification) N_hydroxy->NAT_SULT Reactive_Esters Reactive Arylnitrenium Ions NAT_SULT->Reactive_Esters DNA DNA Reactive_Esters->DNA covalent binding Adducts DNA Adducts (e.g., dG-C8-IQ) Reactive_Esters->Adducts DDR DNA Damage Response (ATM/ATR, p53) Adducts->DDR Repair DNA Repair DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Mutation Mutation DDR->Mutation if repair fails

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ), a heterocyclic amine (HCA) classified as a probable or possible human carcinogen by the International Agency for Research on Cancer (IARC). Formed in muscle meats during high-temperature cooking, accurate and reliable quantification of this compound is crucial for food safety assessment and toxicological research. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in method selection and validation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique due to its high selectivity and sensitivity. The following tables summarize the performance of LC-MS/MS with two different sample preparation strategies: Liquid-Liquid Extraction with Solid-Phase Extraction (LLE-SPE) and a QuEChERS-based method (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Table 1: Performance Characteristics of LC-MS/MS Methods for HCA Analysis [1][2]

Performance ParameterLLE-SPEQuEChERS
Precision (RSD %) < 15.15%< 15.15%
Accuracy (Recovery %) 79.80 - 117.64%79.80 - 117.64%
Recovery % 52.39 - 116.88%52.39 - 116.88%
Limit of Quantitation (LOQ) 0.01 - 10 ppb0.01 - 10 ppb
Linearity (Correlation Coefficient) > 0.993> 0.993

Note: Data represents the range of performance for 11 types of HCAs, including this compound, in meat products.

The QuEChERS extraction method is noted to provide a better linear dynamic range and superior sensitivity in comparison to the LLE-SPE approach.[1][2]

Another study validating an LC-MS/MS method for HCA determination in seven different food matrices reported the following performance characteristics:

Table 2: Validation Parameters of an LC-MS/MS Method for HCAs in Various Food Matrices

Performance ParameterReported Value
Linearity (R²) > 0.99
Method Detection Limit (MDL) 0.009 - 2.35 ng/g
Method Quantitation Limit (MQL) 0.025 - 7.13 ng/g
Recovery % 67.5% - 119.6%
Intra-day Precision (CV %) 0.3% - 15.1%
Inter-day Precision (CV %) 0.8% - 19.1%

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS

Solid-phase extraction is a common and effective technique for the cleanup and concentration of HCAs from complex food matrices.

a. Materials:

  • Homogenized meat sample

  • Acetonitrile (B52724)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Nitrogen evaporator

b. Protocol:

  • Extraction: A homogenized meat sample is extracted with acetonitrile.

  • Centrifugation: The mixture is centrifuged to separate the solid and liquid phases.

  • SPE Cartridge Conditioning: The SPE cartridge is conditioned according to the manufacturer's instructions.

  • Sample Loading: The supernatant from the extraction step is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: The HCAs, including this compound, are eluted from the cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

b. Chromatographic Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile is commonly used.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Visualizations

Metabolic Activation of this compound

This compound is known to be metabolically activated to a genotoxic compound primarily by cytochrome P450 enzymes in the liver, with CYP1A2 playing a major role.[3] This activation is a critical step in its carcinogenic mechanism.

MeIQ_Metabolic_Activation MeIQ This compound (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) N_OH_MeIQ N-hydroxy-Me-IQ MeIQ->N_OH_MeIQ CYP1A2 (N-hydroxylation) Reactive_Intermediate Reactive Intermediate (e.g., Nitrenium ion) N_OH_MeIQ->Reactive_Intermediate O-acetylation or Sulfonation DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding to DNA MeIQ_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Cooked Meat) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., SPE or QuEChERS) Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

References

The Critical Role of Controls in Bacterial Chemotaxis Studies Involving Methyl-Accepting Chemotaxis Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial chemotaxis, understanding the function of Methyl-Accepting Chemotaxis Proteins (MCPs) is paramount. Rigorous experimental design, underpinned by the appropriate use of positive and negative controls, is essential for generating reliable and interpretable data. This guide provides a comparative overview of common experimental assays used to investigate MCP function, with a focus on the implementation and expected outcomes of key controls.

MCPs are transmembrane receptors that enable bacteria to sense and respond to chemical gradients in their environment, a process known as chemotaxis. These proteins initiate a complex signaling cascade that ultimately modulates the rotation of the flagellar motor, leading to directed movement. A key feature of this system is sensory adaptation, which allows bacteria to respond to changes in chemical concentrations over a wide dynamic range. This adaptation is primarily achieved through the reversible methylation of MCPs, a process controlled by the enzymes CheR (a methyltransferase) and CheB (a methylesterase).

Comparative Analysis of Controls in MCP Functional Assays

To elucidate the intricate mechanisms of MCP-mediated chemotaxis, a variety of experimental techniques are employed. The validity of the data generated from these assays is critically dependent on the inclusion of proper controls. The following table summarizes the use of positive and negative controls in three common assays for studying MCP function: the Swarm Plate Assay, the Capillary Assay, and in vivo Förster Resonance Energy Transfer (FRET) analysis.

Experimental Assay Control Type Description Purpose Expected Outcome
Swarm Plate Assay Positive Control Wild-type bacteria plated on semi-solid agar (B569324) containing a known chemoattractant (e.g., aspartate for E. coli).To confirm that the experimental conditions support chemotaxis and that the wild-type strain is behaving as expected.A large, diffuse colony ("swarm ring") forms as bacteria consume the attractant and migrate outwards.
Negative Control Wild-type bacteria plated on semi-solid agar with a non-attractant substance or buffer.To establish the baseline level of bacterial motility in the absence of a chemotactic stimulus.A smaller, more compact colony with little to no outward migration.
Genetic Negative Control A non-chemotactic mutant strain (e.g., ΔcheA or ΔcheY) plated on semi-solid agar with a chemoattractant.To demonstrate that the observed swarming is dependent on a functional chemotaxis pathway.A small, compact colony similar to the negative control, even in the presence of an attractant.
Genetic Controls for Adaptation Strains with deletions in cheR or cheB plated on semi-solid agar with a chemoattractant.To investigate the role of MCP methylation and demethylation in chemotactic motility.Aberrant swarm phenotypes; for example, ΔcheR mutants may show continuous smooth swimming and form a smaller swarm, while ΔcheB mutants may tumble excessively, also resulting in a smaller swarm.[1][2]
Capillary Assay Positive Control A capillary tube filled with a known chemoattractant is placed in a suspension of wild-type bacteria.To verify that the bacteria can detect and migrate towards a specific chemoattractant.A significantly higher number of bacteria accumulate inside the capillary tube compared to the negative control.[3]
Negative Control A capillary tube filled with buffer or a non-attractant is placed in a suspension of wild-type bacteria.To quantify the level of random motility and background accumulation of bacteria in the capillary.A baseline number of bacteria will enter the capillary due to random movement.[4]
Genetic Negative Control A non-chemotactic mutant strain is tested with a capillary containing a chemoattractant.To confirm that the accumulation of bacteria in the positive control is due to active chemotaxis.The number of bacteria in the capillary should be similar to the negative control.
In vivo FRET Assay Positive Control Wild-type cells expressing a FRET pair (e.g., CheY-YFP and CheZ-CFP) are stimulated with a known attractant.To confirm that the FRET system can detect changes in the signaling pathway upon stimulation.A decrease in the FRET signal, indicating a decrease in the interaction between phosphorylated CheY and CheZ, which reflects a decrease in CheA kinase activity.[5][6]
Negative Control Wild-type cells expressing the FRET pair are treated with buffer.To establish the baseline FRET signal in the absence of a stimulus.A stable, baseline FRET signal.
Genetic Negative Control A mutant strain lacking a key signaling component (e.g., ΔcheA) expressing the FRET pair is "stimulated" with an attractant.To demonstrate that the observed FRET change is dependent on the specific signaling pathway being investigated.No significant change in the FRET signal upon addition of the attractant.

Detailed Experimental Protocols

Swarm Plate Assay

This assay provides a qualitative or semi-quantitative measure of chemotaxis.

Methodology:

  • Prepare Swarm Agar Plates: Prepare a tryptone broth medium with a low concentration of agar (typically 0.25-0.35%) to create a semi-solid surface that allows for bacterial motility.[7] For positive control plates, supplement the agar with a known chemoattractant at an appropriate concentration. For negative control plates, use the basal medium without any attractant.

  • Bacterial Culture Preparation: Grow the bacterial strains (wild-type and mutant controls) to the mid-logarithmic phase in a suitable liquid medium.

  • Inoculation: Carefully inoculate a small volume (e.g., 5 µL) of the bacterial culture into the center of the swarm agar plates.[8]

  • Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 30-37°C) for a period of 6-16 hours.[9]

  • Data Analysis: Measure the diameter of the bacterial swarm. A larger diameter in the presence of an attractant compared to the negative control indicates a positive chemotactic response.

Capillary Assay

This technique offers a more quantitative assessment of the chemotactic response.

Methodology:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend them in a chemotaxis buffer to a defined cell density.[10]

  • Capillary Preparation: Fill microcapillary tubes with the test solution. For the positive control, use a known chemoattractant dissolved in chemotaxis buffer. For the negative control, use only the chemotaxis buffer.

  • Assay Setup: Place the bacterial suspension in a small chamber on a microscope slide. Insert the filled capillary tube into the bacterial suspension.

  • Incubation: Incubate the setup for a specific duration (e.g., 30-60 minutes) to allow bacteria to swim into the capillary.

  • Quantification: Remove the capillary, wipe the outside to remove adhering bacteria, and expel the contents into a sterile buffer. Determine the number of bacteria that entered the capillary by plating serial dilutions and counting colony-forming units (CFUs).[10]

In vivo FRET Assay for Kinase Activity

This advanced technique allows for the real-time measurement of signaling pathway activity within living cells.

Methodology:

  • Strain Construction: Genetically engineer the bacterial strain of interest to express a FRET pair of fluorescent proteins fused to two interacting components of the chemotaxis pathway (e.g., CheY and its phosphatase CheZ).[6]

  • Cell Preparation: Grow the engineered cells to the mid-logarithmic phase and resuspend them in a suitable buffer for microscopy.

  • Microscopy Setup: Immobilize the cells on a glass-bottom dish and place them on the stage of a fluorescence microscope equipped for FRET imaging.

  • Stimulation and Imaging: Acquire a baseline FRET signal before adding a stimulus. For the positive control, add a known chemoattractant. For the negative control, add buffer. Continuously record the FRET signal (e.g., the ratio of acceptor to donor fluorescence) over time.

  • Data Analysis: Quantify the change in the FRET ratio upon stimulation. A decrease in the CheY-P/CheZ interaction FRET signal indicates a downregulation of CheA kinase activity in response to an attractant.

Visualizing Chemotaxis: Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the core signaling pathway of bacterial chemotaxis and a typical experimental workflow for a swarm plate assay.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheW CheW MCP->CheW CheA CheA MCP->CheA inhibits CheW->CheA couples CheY CheY CheA->CheY phosphorylates CheB CheB CheA->CheB phosphorylates CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor induces CW rotation (Tumbling) CheB_P CheB-P CheB_P->MCP demethylates (Adaptation) CheR CheR CheR->MCP methylates (Adaptation) Attractant Attractant Attractant->MCP binds

Bacterial Chemotaxis Signaling Pathway.

Swarm_Plate_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Agar Prepare Swarm Agar (with/without attractant) Inoculate Inoculate Center of Plates Prep_Agar->Inoculate Prep_Culture Grow Bacterial Cultures (Wild-type & Controls) Prep_Culture->Inoculate Incubate Incubate at 30-37°C Inoculate->Incubate Measure Measure Swarm Diameter Incubate->Measure Compare Compare Diameters of Test vs. Controls Measure->Compare

Swarm Plate Assay Experimental Workflow.

By diligently applying these experimental designs with the appropriate controls, researchers can confidently dissect the complex signaling networks governed by MCPs, paving the way for a deeper understanding of bacterial behavior and the development of novel antimicrobial strategies.

References

Reproducibility of Me-IQ-Induced Tumor Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of tumor formation induced by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx), a prevalent heterocyclic amine (HCA) formed in cooked meats.[1][2] By summarizing quantitative data from various rodent studies, detailing experimental protocols, and visualizing key molecular pathways, this document aims to offer a comprehensive resource for researchers investigating chemical carcinogenesis and developing novel therapeutic interventions.

Quantitative Data on Me-IQx-Induced Tumorigenesis

The reproducibility of Me-IQx-induced tumor formation is evident across multiple studies using different rodent models. However, tumor incidence and the primary target organs can vary depending on the animal species and strain, as well as the experimental conditions. The following tables summarize key quantitative data from several pivotal studies, providing a comparative overview of tumor outcomes.

Animal Model Me-IQx Dose & Administration Duration Target Organ Tumor Incidence (%) Reference
CDF1 Mice (Male) 0.06% in diet84 weeksLiver43% (vs. 11% in controls)[3]
Lymphomas/LeukemiasSignificantly higher than controls[3]
CDF1 Mice (Female) 0.06% in diet84 weeksLiver91% (vs. 0% in controls)[3]
LungSignificantly higher than controls[3]
F344 Rats (Male) 100 ppm in diet56 weeksLiver (Hepatocellular Carcinoma)0%[4]
200 ppm in diet56 weeksLiver (Hepatocellular Carcinoma)45%[4]
400 ppm in diet56 weeksLiver (Hepatocellular Carcinoma)94%[4]
100 ppm in diet56 weeksZymbal Gland (Squamous Cell Carcinoma)0%[4]
200 ppm in diet56 weeksZymbal Gland (Squamous Cell Carcinoma)10%[4]
400 ppm in diet56 weeksZymbal Gland (Squamous Cell Carcinoma)56%[4]
A/J Mice (Female) 600 ppm in diet32 weeksLung (Adenomas + Carcinomas)Significantly higher than controls[5][6]
C57BL/6J Mice (Male) 300 ppm in diet followed by 2 cycles of 1% DSS in drinking water20 weeksColon22%[7]
c-myc/lambda lacZ Bitransgenic Mice (Male) 0.06% in diet30 weeksLiver (Hepatocellular Carcinoma)100%[8]
40 weeksLiver (Hepatocellular Carcinoma)100%[8]
C57Bl/lambda lacZ Mice (Male) 0.06% in diet40 weeksLiver (Hepatocellular Carcinoma)44%[8]

Comparison with Other Heterocyclic Amines

The carcinogenic potential of Me-IQx can be contextualized by comparing it to other well-characterized HCAs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP).

Animal Model Carcinogen & Dose Duration Target Organ Tumor Incidence (%) Reference
C57BL/6J Mice (Male) 300 ppm IQ in diet + DSS20 weeksColon24%[7]
C57BL/6J Mice (Male) 300 ppm PhIP in diet + DSS20 weeksColon45%[7]
F344 Rats (Male) 400 ppm PhIP in diet52 weeksColon Carcinomas~50%[1]
CDF1 Mice 0.03% IQ in dietNot SpecifiedLiver, Forestomach, LungHigh incidences[7]

Experimental Protocols

The following sections detail the methodologies employed in key studies to provide a basis for experimental replication and comparison.

General Rodent Bioassay for Carcinogenicity

A typical long-term carcinogenicity study with heterocyclic amines involves the following steps:

  • Animal Selection: Specific strains of mice (e.g., CDF1, C57BL/6J, A/J) or rats (e.g., F344) are chosen based on their known susceptibility to chemical carcinogens.[3][4][5][7] Animals are typically young adults at the start of the study.

  • Housing and Diet: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity.[9] They are fed a basal diet, which is supplemented with the test carcinogen at specified concentrations.

  • Carcinogen Administration: Me-IQx or other HCAs are typically mixed into the powdered diet at concentrations ranging from parts per million (ppm) to a percentage of the diet by weight.[3][4][5][7] The animals are provided with the carcinogen-containing diet ad libitum for a predetermined duration, which can range from several weeks to the majority of the animal's lifespan.

  • Monitoring: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and tumor development (palpation).

  • Termination and Necropsy: At the end of the study, animals are euthanized. A complete necropsy is performed, and all major organs are examined for gross abnormalities.

  • Histopathology: Tissues, particularly the target organs (e.g., liver, lung, colon), are collected, fixed in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to identify and classify tumors.

Specific Experimental Protocol: Me-IQx-Induced Hepatocarcinogenesis in CDF1 Mice
  • Animal Model: Male and female CDF1 mice.[3]

  • Carcinogen: 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx).

  • Dose and Administration: Me-IQx was mixed into the diet at a concentration of 0.06% (600 ppm).[3]

  • Study Duration: 84 weeks.[3]

  • Tumor Assessment: At the termination of the study, a complete necropsy was performed. The liver, lungs, and hematopoietic system were examined for tumors, which were then histopathologically confirmed.[3]

Specific Experimental Protocol: Me-IQx-Induced Colon Tumorigenesis in C57BL/6J Mice with DSS Promotion
  • Animal Model: Male C57BL/6J mice.[7]

  • Carcinogen: Me-IQx.

  • Dose and Administration: Mice were fed a diet containing 300 ppm Me-IQx for 12 weeks.[7]

  • Tumor Promotion: Following the Me-IQx treatment, mice received two cycles of 1% dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for one week, with a two-week interval between cycles.[7]

  • Study Duration: 20 weeks from the start of the experiment.[7]

  • Tumor Assessment: The colon was removed, opened longitudinally, and examined for tumors. Tumors were counted, and their sizes were measured. Histopathological analysis was performed to confirm the presence of adenomas and adenocarcinomas.[7]

Visualizing the Molecular Mechanisms

The carcinogenic effects of Me-IQx are initiated by its metabolic activation and subsequent interaction with cellular macromolecules, leading to genetic and epigenetic alterations that drive tumorigenesis.

Experimental Workflow for Me-IQx Carcinogenicity Bioassay

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Animal Model Selection (e.g., CDF1 mice, F344 rats) D Chronic Oral Administration of Me-IQx A->D B Diet Preparation (Basal diet + Me-IQx) B->D C Control Group (Basal diet only) E Regular Monitoring (Health, Body Weight, Palpation) C->E D->E F Study Termination & Necropsy E->F G Histopathological Examination of Target Organs F->G H Tumor Incidence & Multiplicity Analysis G->H

Caption: Workflow of a typical Me-IQx carcinogenicity bioassay.

Signaling Pathway of Me-IQx-Induced Carcinogenesis

G cluster_activation Metabolic Activation cluster_damage DNA Damage & Mutation cluster_response Cellular Response & Tumorigenesis MeIQx Me-IQx N_hydroxy N-hydroxy-Me-IQx MeIQx->N_hydroxy CYP1A2 / CYP1A1 Reactive_ester Reactive Ester Intermediate N_hydroxy->Reactive_ester NAT2 (O-acetylation) DNA_adduct dG-C8-MeIQx DNA Adduct Reactive_ester->DNA_adduct Mutation Mutations in Oncogenes (e.g., Ha-ras) & Tumor Suppressor Genes (e.g., Apc, β-catenin) DNA_adduct->Mutation DDR DNA Damage Response Activation DNA_adduct->DDR Proliferation Altered Cell Proliferation, Apoptosis, & Differentiation Mutation->Proliferation DDR->Proliferation Tumor Tumor Initiation & Progression Proliferation->Tumor

Caption: Key steps in Me-IQx-induced carcinogenesis.

The initial and critical step in Me-IQx-induced carcinogenesis is its metabolic activation.[2] This process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2 in the liver, which converts Me-IQx to its N-hydroxy derivative.[5][10] Subsequent O-acetylation by N-acetyltransferase 2 (NAT2) generates a highly reactive ester intermediate that can form covalent adducts with DNA, predominantly at the C8 position of guanine (B1146940) (dG-C8-MeIQx).[2] These DNA adducts can lead to mutations in critical genes that regulate cell growth and differentiation, such as the Ha-ras oncogene and the Apc and β-catenin tumor suppressor genes. The accumulation of these genetic alterations, coupled with changes in cellular processes like proliferation and apoptosis, drives the initiation and progression of tumors. The cellular DNA damage response (DDR) is activated by the presence of these adducts, but if the damage is not properly repaired, it can lead to genomic instability and ultimately, cancer.

References

A Comparative Analysis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ), a heterocyclic amine commonly found in cooked meats. Understanding the species-specific metabolic pathways of this procarcinogen is crucial for toxicological risk assessment and the development of potential intervention strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows.

Quantitative Analysis of this compound Metabolism

The metabolism of this compound varies significantly across different species, influencing its potential toxicity and carcinogenicity. The following tables summarize the key differences in metabolic pathways, involved enzymes, and the profile of excreted metabolites in humans, monkeys, rats, and mice.

Table 1: Major Metabolic Pathways and Metabolites of this compound Across Species

SpeciesPrimary Phase I PathwayKey Phase I MetabolitesPrimary Phase II Pathway(s)Key Phase II Metabolites
Human N-hydroxylation, C8-hydroxylationN-hydroxy-Me-IQ, 8-hydroxy-Me-IQGlucuronidation, SulfationN2-glucuronide of N-hydroxy-Me-IQ, 5-O-glucuronide, N2-sulfamate
Monkey (Cynomolgus & Marmoset) N-hydroxylationN-hydroxy-Me-IQSulfation, GlucuronidationIQ-N-sulfamate, Glucuronides of IQ (tentatively identified for a related compound)
Rat N-hydroxylation, 5-hydroxylationN-hydroxy-Me-IQ, 5-hydroxy-Me-IQGlucuronidation, SulfationN2-glucuronide of N-hydroxy-Me-IQ, 5-O-glucuronide, N2-sulfamate
Mouse N-demethylation, 5-hydroxylationDemethyl-IQ, 5-hydroxy-Me-IQGlucuronidation, Sulfation5-O-glucuronide, N2-sulfamate

Table 2: Key Enzymes Involved in this compound Metabolism

SpeciesPrimary CYP450 EnzymeOther Involved Enzymes
Human CYP1A2[1]CYP1A1, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)
Monkey CYP1A2 (activity varies between species, higher in marmoset)[2]CYP1A1[2]
Rat CYP1A2UGTs, SULTs
Mouse CYP1A1/CYP1A2UGTs, SULTs

Table 3: Urinary and Fecal Excretion of this compound and its Metabolites (% of Administered Dose)

SpeciesRouteUnchanged this compoundMajor MetabolitesTotal Recovery (% in 24-72h)
Human Urine & Feces~1-3% (urine)Data not fully quantified in a single study~20-60% (urine)
Monkey (Cynomolgus) Urine & FecesNot detected in urine (for IQ)IQ-N-sulfamate, Glucuronides (for IQ)45-60% (urine, for IQ)
Rat Urine & Feces~1% (urine)N2-glucuronide, 5-O-glucuronide, N2-sulfamate~65% (urine and feces)[3]
Mouse UrineNot specifiedDemethyl-IQ (~26% of urinary metabolites), 5-O-glucuronideHigher urinary recovery than rats

Metabolic Pathways and Experimental Workflow

To visually represent the complex processes involved in this compound metabolism and its study, the following diagrams have been generated using Graphviz.

MeIQ_Metabolism cluster_phase2 Phase II Metabolism (Detoxification) cluster_excretion Excretion MeIQ This compound N_hydroxy N-hydroxy-Me-IQ (Genotoxic Metabolite) MeIQ->N_hydroxy CYP1A2 (Human, Monkey, Rat) CYP1A1 (Mouse) C8_hydroxy 8-hydroxy-Me-IQ MeIQ->C8_hydroxy CYP1A2 (Human) C5_hydroxy 5-hydroxy-Me-IQ MeIQ->C5_hydroxy CYP450 (Rat, Mouse) Demethyl Demethyl-IQ (Mouse) MeIQ->Demethyl CYP450 (Mouse) N_sulfamate N2-sulfamate MeIQ->N_sulfamate SULTs Feces Feces MeIQ->Feces Unchanged N_hydroxy_glucuronide N-hydroxy-Me-IQ-N2-glucuronide N_hydroxy->N_hydroxy_glucuronide UGTs Urine Urine C8_hydroxy->Urine C5_glucuronide 5-O-glucuronide C5_hydroxy->C5_glucuronide UGTs Demethyl->Urine N_hydroxy_glucuronide->Urine C5_glucuronide->Urine N_sulfamate->Urine

Caption: Generalized metabolic pathway of this compound in different species.

Experimental_Workflow cluster_animal_study In Vivo Metabolism Study cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis Dosing Administration of 14C-labeled this compound to test species (e.g., rat, mouse) Collection Collection of Urine and Feces over a defined period (e.g., 72h) Dosing->Collection Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) of urine and fecal homogenates Collection->Extraction Concentration Sample Concentration Extraction->Concentration HPLC HPLC Separation (e.g., C18 column, gradient elution) Concentration->HPLC MS Mass Spectrometry Detection (ESI-MS/MS in MRM mode) HPLC->MS Quantification Quantification using Liquid Scintillation Counting (for 14C) and comparison to standards MS->Quantification Identification Metabolite Identification based on mass spectra and retention times MS->Identification

Caption: A typical experimental workflow for studying this compound metabolism.

Detailed Experimental Protocols

In Vivo Metabolism Study Using Radiolabeled this compound

This protocol outlines the general procedure for an in vivo study to determine the metabolic fate of this compound in a rodent model.

a. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Animals are acclimated for at least one week with a standard diet and water ad libitum.

  • Dosing Solution: [2-¹⁴C]this compound is dissolved in a suitable vehicle (e.g., corn oil).

  • Administration: A single dose (e.g., 10 mg/kg body weight) is administered by oral gavage.

b. Sample Collection:

  • Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.

  • Samples are immediately frozen and stored at -80°C until analysis.

c. Radioactivity Measurement:

  • A portion of each urine sample is mixed with a scintillation cocktail and radioactivity is measured using a liquid scintillation counter (LSC).

  • Fecal samples are homogenized, and an aliquot is combusted in a sample oxidizer, with the resulting ¹⁴CO₂ trapped and counted by LSC.

Metabolite Profiling by HPLC-MS/MS

This protocol details the method for the separation, identification, and quantification of this compound and its metabolites.

a. Sample Preparation:

  • Urine: Thawed urine samples are centrifuged to remove any precipitate. An aliquot is then subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.

  • Feces: Fecal homogenates are extracted with an organic solvent (e.g., acetonitrile). The extract is then centrifuged, and the supernatant is concentrated and cleaned up using SPE.

b. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size) is used for separation.[4]

  • Mobile Phase: A gradient elution is employed using a binary solvent system, typically consisting of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[4]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[4]

  • Injection Volume: 5 µL of the prepared sample is injected.[4]

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: A tandem mass spectrometer (MS/MS) is operated in the multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and its expected metabolites. Precursor-to-product ion transitions are optimized for each analyte.

d. Data Analysis:

  • Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification is achieved by integrating the peak areas from the MRM chromatograms and comparing them to a calibration curve generated with known concentrations of the standards. For radiolabeled studies, fractions can be collected post-HPLC for LSC to quantify the amount of each radioactive metabolite.

Discussion of Species-Specific Differences

The data presented highlight significant species-specific differences in the metabolism of this compound. The primary activating step in humans, monkeys, and rats is N-hydroxylation, a reaction catalyzed predominantly by CYP1A2, leading to the formation of the genotoxic metabolite N-hydroxy-Me-IQ.[1][2] In contrast, N-demethylation is a major metabolic pathway in mice, a reaction that is not prominent in rats. This difference in the initial metabolic step can have profound implications for the ultimate carcinogenic potential of this compound in these species.

Phase II metabolism, which generally leads to detoxification, also shows species variability. Glucuronidation and sulfation are common pathways in all species studied; however, the specific conjugates formed and their relative abundance can differ. For instance, while N-hydroxy-Me-IQ can be detoxified via glucuronidation, the efficiency of this process can vary between species and individuals, influencing the amount of the reactive metabolite available to interact with DNA.

The route and rate of excretion also differ. While both urine and feces are important routes of elimination, the proportion of the dose excreted via each route and the chemical form of the excreted compounds vary. For example, a significant portion of the administered dose is recovered in the urine of rats and monkeys (for the related compound IQ), whereas fecal excretion is also a major pathway.[3]

Conclusion

The metabolism of this compound is a complex process that exhibits considerable variation across different species. The primary metabolic activation pathway, the profile of detoxification products, and the routes of excretion all differ, which has significant implications for the extrapolation of toxicological data from animal models to humans. Researchers and drug development professionals should consider these species-specific differences when designing and interpreting studies on the safety and efficacy of compounds that may interact with the metabolic pathways of heterocyclic amines. Further research is needed to obtain more detailed quantitative data on this compound metabolism in primates and to fully elucidate the metabolic pathways in other relevant species, such as dogs.

References

Benchmarking Me-IQ: A Comparative Guide to its Toxicological Profile Against Other Food Mutagens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological properties of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ), a heterocyclic amine formed during the cooking of meat, with other significant food mutagens. The data presented is intended to serve as a valuable resource for researchers in toxicology, food safety, and drug development.

Executive Summary

This compound is a potent mutagen, and its toxicity is benchmarked here against other well-known foodborne mutagens, including other heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1), and the mycotoxin Aflatoxin B1. This comparison encompasses both mutagenic potency and acute toxicity, providing a comprehensive overview of their relative risks.

Data Presentation

Mutagenic Potency in Salmonella Typhimurium TA98

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. The data below, presented in revertants per nanogram (revertants/ng), quantifies the mutagenic potency of this compound and other food mutagens in the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens.

CompoundMutagenic Potency (revertants/ng) in TA98 with S9 Activation
This compound ~150
PhIP ~2
Trp-P-1 ~100
Trp-P-2 ~1.5
Glu-P-1 ~49
Aflatoxin B1 ~15

Note: The mutagenic potency can vary between studies depending on the experimental conditions.

Acute Oral Toxicity in Rats

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The table below summarizes the available oral LD50 values for the selected food mutagens in rats.

CompoundOral LD50 in Rats (mg/kg body weight)
This compound Data not readily available
PhIP Data not readily available
Trp-P-1 Data not readily available
Trp-P-2 Data not readily available
Glu-P-1 Data not readily available
Aflatoxin B1 7.2 - 17.9[1][2]

Signaling Pathways and Experimental Workflows

Metabolic Activation and Detoxification of this compound

The genotoxicity of this compound, like many other heterocyclic amines, is dependent on its metabolic activation to reactive intermediates that can bind to DNA and cause mutations. This process is primarily carried out by cytochrome P450 enzymes in the liver, followed by further activation or detoxification through phase II conjugation reactions.

Metabolic Activation and Detoxification of this compound cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway This compound This compound N-hydroxy-Me-IQ N-hydroxy-Me-IQ This compound->N-hydroxy-Me-IQ CYP1A2 (N-hydroxylation) Detoxified Metabolites Detoxified Metabolites This compound->Detoxified Metabolites Direct Conjugation N-acetoxy-Me-IQ N-acetoxy-Me-IQ N-hydroxy-Me-IQ->N-acetoxy-Me-IQ NAT2 (O-acetylation) N-hydroxy-Me-IQ->Detoxified Metabolites Glucuronidation (UGTs) Sulfation (SULTs) DNA Adducts DNA Adducts N-acetoxy-Me-IQ->DNA Adducts Mutation Initiation

Metabolic pathways of this compound activation and detoxification.

Experimental Workflow: Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of chemical substances.

Ames Test Workflow A Prepare Salmonella typhimurium (e.g., TA98, TA100) B Mix bacteria with test compound and S9 metabolic activation mix A->B C Pour mixture onto minimal glucose agar (B569324) plates B->C D Incubate at 37°C for 48-72 hours C->D E Count revertant colonies D->E F Compare to control to determine mutagenicity E->F

A simplified workflow for the Ames test.

Experimental Workflow: In Vivo Micronucleus Assay

The in vivo micronucleus assay is a toxicological screening test for potential genotoxic compounds, assessing chromosomal damage.

In Vivo Micronucleus Assay Workflow A Administer test compound to rodents (e.g., rats, mice) B Collect bone marrow or peripheral blood cells A->B C Prepare and stain slides B->C D Microscopically score for micronucleated erythrocytes C->D E Analyze data and compare to control group D->E

A general workflow for the in vivo micronucleus assay.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test compound

  • S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

  • Molten top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation of Bacteria: Inoculate the Salmonella tester strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Assay: To a tube containing 2 ml of molten top agar at 45°C, add:

    • 0.1 ml of the overnight bacterial culture

    • 0.1 ml of the test compound solution (at various concentrations)

    • 0.5 ml of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

  • Plating: Vortex the mixture and immediately pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

In Vivo Micronucleus Assay in Rodents

Objective: To detect the genotoxic potential of a test substance by assessing chromosome damage in the bone marrow cells of treated animals.

Materials:

  • Test animals (e.g., rats or mice)

  • Test compound

  • Fetal bovine serum

  • Giemsa stain

  • Microscope slides

Procedure:

  • Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control group and a positive control group are also included.

  • Cell Collection: At appropriate time points after dosing (e.g., 24 and 48 hours after the last dose), humanely euthanize the animals and collect bone marrow from the femur.

  • Slide Preparation: Flush the bone marrow with fetal bovine serum to create a cell suspension. Centrifuge the suspension, remove the supernatant, and resuspend the cell pellet. Prepare smears of the cell suspension on microscope slides.

  • Staining: Air-dry the slides and stain with Giemsa stain.

  • Scoring: Under a microscope, score a predetermined number of polychromatic erythrocytes (PCEs) for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group. A significant, dose-dependent increase in micronucleated PCEs indicates a positive genotoxic response.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Materials:

  • Single-cell suspension from tissues of interest

  • Low melting point agarose (B213101)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Encapsulation: Mix the single-cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.

  • DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye.

  • Image Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail. An increase in tail DNA compared to control cells indicates DNA damage.

References

A Comparative Guide to Biomarkers for Me-IQ Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for monitoring exposure to 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ), a heterocyclic amine formed in cooked meats with potent mutagenic and carcinogenic properties. Understanding the most reliable biomarkers is crucial for risk assessment, mechanistic studies, and the development of potential therapeutic interventions. This document outlines the primary biomarkers, their validation status, analytical methodologies, and the biological pathways involved.

Comparison of Key Biomarkers for this compound Exposure

Two primary classes of biomarkers are utilized for assessing this compound exposure: DNA adducts and urinary metabolites. DNA adducts are considered biomarkers of biologically effective dose, indicating that the carcinogen has reached and reacted with its target macromolecule. Urinary metabolites, on the other hand, are biomarkers of internal exposure, reflecting the absorption and metabolism of the compound.

Biomarker TypeSpecific BiomarkersAnalytical Method(s)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
DNA Adducts N-(deoxyguanosin-8-yl)-Me-IQ (dG-C8-MeIQ)5-(deoxyguanosin-N2-yl)-Me-IQ (dG-N2-MeIQ)³²P-Postlabeling AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)1 adduct per 10⁹ - 10¹⁰ nucleotides (³²P-Postlabeling)[1][2]~1 adduct per 10⁷ - 10⁸ nucleotides (LC-MS/MS)[3][4]High specificity for genotoxic effectIndicates biologically effective doseWell-established methods for related compounds[3][5]Invasive sample collection (tissue biopsy, blood)Technically demanding and expensive analysis
Urinary Metabolites Unmodified Me-IQMetabolites (e.g., N-demethylated, hydroxylated, and conjugated forms)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)pg/mL to ng/mL range (method dependent)Non-invasive sample collection (urine)Reflects recent exposureSuitable for large-scale epidemiological studiesMay not directly correlate with target tissue doseMetabolite profiles can be influenced by individual metabolic differences

Experimental Protocols

Analysis of this compound DNA Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts.[1][2][6] The general procedure involves the following steps:

  • DNA Isolation: DNA is extracted from tissue or white blood cells using standard phenol-chloroform extraction or commercial kits.

  • DNA Digestion: The isolated DNA (1-10 µg) is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[1]

  • Adduct Enrichment: Adducted nucleotides are enriched by methods such as nuclease P1 digestion, which removes normal nucleotides, or by butanol extraction.

  • ³²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.[1][6]

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Analysis of this compound DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural confirmation of DNA adducts.

  • DNA Isolation and Hydrolysis: DNA is isolated as described above and enzymatically hydrolyzed to deoxynucleosides.

  • Sample Purification: The digested DNA sample is purified, often using solid-phase extraction (SPE), to remove unmodified deoxynucleosides and other interfering substances.

  • LC Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Adducts are separated on a C18 reversed-phase column.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The adducts are typically ionized using electrospray ionization (ESI) in positive ion mode. Detection is performed using selected reaction monitoring (SRM), where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion (often the protonated purine (B94841) base) is monitored.[3]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Analysis of Urinary this compound Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds in urine.[5][7]

  • Sample Preparation: A urine sample (e.g., 100 µL) is collected.[8] To remove urea, which can interfere with the analysis, the sample may be treated with urease.[5][7] Proteins are then precipitated with a solvent like methanol.

  • Derivatization: The metabolites in the extract are chemically modified (derivatized) to increase their volatility and thermal stability. A common two-step derivatization involves methoximation followed by silylation.[4]

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection: The separated compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra.

  • Quantification: Quantification is performed by comparing the peak area of the target metabolite to that of an internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound and DNA Adduct Formation

The genotoxicity of this compound is dependent on its metabolic activation to a reactive electrophile that can bind to DNA. This process is primarily carried out by cytochrome P450 enzymes and N-acetyltransferases.

MeIQ_Metabolic_Activation MeIQ This compound (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_hydroxy_MeIQ N-hydroxy-Me-IQ MeIQ->N_hydroxy_MeIQ CYP1A2 (N-hydroxylation) N_acetoxy_MeIQ N-acetoxy-Me-IQ (Reactive Intermediate) N_hydroxy_MeIQ->N_acetoxy_MeIQ NAT2 (O-acetylation) DNA_adducts dG-C8-MeIQ dG-N2-MeIQ N_acetoxy_MeIQ->DNA_adducts Covalent Binding to Guanine DNA DNA

Metabolic activation pathway of this compound leading to DNA adduct formation.
Experimental Workflow for Biomarker Validation

The validation of a biomarker is a critical process to ensure its reliability for a specific application. A typical workflow involves several stages, from initial discovery to clinical validation.

Biomarker_Validation_Workflow cluster_Discovery Discovery Phase cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation Discovery Biomarker Discovery (e.g., Metabolomics, Adductomics) Assay_Dev Assay Development Discovery->Assay_Dev Candidate Biomarker Identification Assay_Val Assay Validation (Accuracy, Precision, Sensitivity, Specificity) Assay_Dev->Assay_Val Cohort_Studies Observational/ Cohort Studies Assay_Val->Cohort_Studies Validated Assay Clinical_Utility Assessment of Clinical Utility Cohort_Studies->Clinical_Utility

A generalized workflow for the validation of exposure biomarkers.
Genotoxic Stress Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts can disrupt DNA replication and transcription, triggering a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to repair the damage or, if the damage is too severe, induce apoptosis (programmed cell death).

DNA_Damage_Response cluster_outcomes Cellular Outcomes MeIQ_Adducts This compound-DNA Adducts DDR_Sensors Damage Sensors (e.g., ATR, ATM) MeIQ_Adducts->DDR_Sensors Recognition of DNA Lesions Signal_Transducers Signal Transducers (e.g., Chk1, Chk2) DDR_Sensors->Signal_Transducers Activation Effectors Effector Proteins (e.g., p53) Signal_Transducers->Effectors Activation Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

Simplified signaling pathway of the DNA damage response to this compound.

References

A Researcher's Guide to Inter-Laboratory Comparison of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQ), a heterocyclic aromatic amine formed in cooked meats and fish.[1] Given the absence of a formal, publicly available inter-laboratory comparison study for this compound, this document serves as a comparative analysis of existing validated methods. It is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust quantification techniques.

The guide outlines the experimental protocols for prevalent analytical methods, presents their performance characteristics in clear tabular format, and illustrates key workflows and biological pathways using diagrams.

Comparison of Quantitative Performance of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, the complexity of the food matrix, and the available instrumentation. The following table summarizes the performance of commonly employed methods based on published validation data.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
GC-MS Food0.05 ng/g--[2]
LC-MS/MS Food Crops-<20 µg/kg80-120[3]
HPLC-UV Meat0.2 µg/kg0.7 µg/kg71.4-99.5[4]
HPLC-UV Chicken Meat0.3 mg/kg0.9 mg/kg92.25-102.25[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results between laboratories. Below are outlines of typical protocols for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds. For this compound analysis, derivatization is typically required to increase its volatility.

Sample Preparation and Extraction:

  • Homogenization: A representative sample of the food matrix is homogenized.

  • Solid-Phase Extraction (SPE): The homogenized sample is extracted using a non-polar solvent and subjected to SPE for cleanup and concentration. This often involves using a C18 cartridge.

  • Derivatization: The extracted this compound is derivatized to a more volatile form. A common approach involves reaction with a derivatizing agent to modify the amine groups.

  • Final Extraction: The derivatized this compound is extracted into a suitable organic solvent (e.g., n-heptane) for GC-MS analysis.

GC-MS Analysis:

  • Column: A capillary column suitable for the separation of the derivatized this compound is used.

  • Injection: A splitless injection is typically employed to maximize sensitivity.

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone technique for the analysis of trace contaminants in complex matrices due to its high selectivity and sensitivity, often without the need for derivatization.

Sample Preparation and Extraction:

  • Extraction: The homogenized food sample is typically extracted with an acidified solvent mixture (e.g., methanol (B129727)/water/acetic acid).

  • Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove matrix interferences. For some applications, a "dilute-and-shoot" approach may be feasible, where the extract is simply diluted before injection.[6]

  • Filtration: The final extract is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique than mass spectrometry-based methods and can be suitable for this compound quantification, although it may have higher detection limits.

Sample Preparation and Extraction:

  • Extraction: Similar to LC-MS/MS, extraction is performed using a suitable solvent, often followed by an acid-base partitioning step to isolate the basic this compound from the matrix.

  • Solid-Phase Extraction (SPE): A cleanup step using an SPE cartridge (e.g., C18 or cation exchange) is crucial to minimize interferences for UV detection.[4]

HPLC-UV Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a suitable mobile phase is used for separation.

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the screening of this compound in food samples. It relies on the specific binding of an antibody to this compound.

General Protocol:

  • Coating: A microtiter plate is coated with a known amount of this compound-protein conjugate.

  • Competition: The food sample extract is mixed with a specific anti-Me-IQ antibody and added to the coated wells. The this compound in the sample competes with the coated this compound for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.[7]

Visualizations

Metabolic Activation of this compound

This compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by cytochrome P450 enzymes in the liver.[8][9] The activated metabolites can then form DNA adducts, leading to mutations.

Metabolic Activation of this compound Metabolic Activation Pathway of this compound MeIQ This compound (2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline) N_hydroxy_MeIQ N-hydroxy-MeIQ MeIQ->N_hydroxy_MeIQ CYP1A2 (N-hydroxylation) Detoxification Detoxification Products (e.g., IQx-8-COOH) MeIQ->Detoxification CYP1A2 (Oxidation) N_acetoxy_MeIQ N-acetoxy-MeIQ N_hydroxy_MeIQ->N_acetoxy_MeIQ NAT2 (O-acetylation) DNA_adduct DNA Adducts N_acetoxy_MeIQ->DNA_adduct Covalent Binding

Caption: Metabolic activation and detoxification pathway of this compound.

Conceptual Workflow for an Inter-Laboratory Comparison Study

An inter-laboratory comparison (ILC) is designed to assess the performance of laboratories and analytical methods.[10] The following diagram illustrates a typical workflow for such a study.

Inter-Laboratory Comparison Workflow Conceptual Workflow for an Inter-Laboratory Comparison Study cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Coordination Coordinating Body Establishes Protocol SamplePrep Preparation of Homogeneous Test Material Coordination->SamplePrep LabRecruitment Recruitment of Participating Laboratories SamplePrep->LabRecruitment Distribution Distribution of Test Material and Instructions LabRecruitment->Distribution LabAnalysis Analysis of Samples by Laboratories Distribution->LabAnalysis DataSubmission Submission of Results to Coordinating Body LabAnalysis->DataSubmission StatAnalysis Statistical Analysis of Results (e.g., z-scores) DataSubmission->StatAnalysis PerformanceEval Evaluation of Laboratory and Method Performance StatAnalysis->PerformanceEval FinalReport Issuance of Final Report PerformanceEval->FinalReport

Caption: A generalized workflow for conducting an inter-laboratory comparison study.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance for the safe and compliant disposal of Me-IQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline), a known carcinogen. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is recognized as a carcinogen by the state of California under Proposition 65.[1]

Chemical and Physical Properties of this compound

A thorough understanding of the chemical's properties is fundamental to safe handling and disposal.

PropertyValue
Synonyms 3,4-Dimethyl-3H-imidazo(4,5-f)quinolin-2-amine; MeIQ
Appearance Pale orange or light yellow solid
Chemical Class Heterocyclic aromatic compound
Carcinogenicity Listed as a carcinogen under California Proposition 65.[1] IARC Group 2B (Possibly carcinogenic to humans). NTP Anticipated human carcinogen.

Immediate Steps for this compound Spills

In the event of a small spill of this compound, immediate and precise action is required to mitigate exposure and contamination.

Spill Response Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or where dust may be generated, respiratory protection is advised.

  • Containment of Solid Spills:

    • Carefully dampen the spilled solid material with 60-70% ethanol (B145695) to prevent airborne dust.[2]

    • Using a scoop or other appropriate tool, transfer the dampened material into a clearly labeled, sealable hazardous waste container.[2]

  • Decontamination:

    • Wipe the spill area with absorbent paper dampened with 60-70% ethanol.[2]

    • Follow with a thorough cleaning of the contaminated surface using a soap and water solution.[2]

  • Waste Disposal: All contaminated materials, including absorbent paper, gloves, and any other disposable equipment, must be placed in the designated hazardous waste container.[2]

Step-by-Step this compound Disposal Procedure

The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure regulatory compliance and safety.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent accidental reactions. Store it separately from incompatible materials.

  • Waste Containerization:

    • Use only designated, leak-proof, and chemically compatible hazardous waste containers.

    • The container must be kept closed at all times, except when adding waste.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline)," and the associated hazards (e.g., "Carcinogen," "Toxic").

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal Request:

    • Once the waste container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, submit a hazardous waste pickup request.

    • Do not dispose of this compound waste down the drain or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MeIQ_Disposal_Workflow cluster_0 Start Start Waste_Generated This compound Waste Generated (Unused chemical, contaminated labware, PPE) Start->Waste_Generated Is_Spill Spill? Waste_Generated->Is_Spill Follow_Spill_Protocol Follow Spill Cleanup Protocol Is_Spill->Follow_Spill_Protocol Yes Segregate_Waste Segregate this compound Waste Is_Spill->Segregate_Waste No Containerize_Waste Place in Labeled, Sealed Hazardous Waste Container Follow_Spill_Protocol->Containerize_Waste Segregate_Waste->Containerize_Waste Store_Waste Store in Designated Satellite Accumulation Area with Secondary Containment Containerize_Waste->Store_Waste Request_Pickup Submit Hazardous Waste Pickup Request to EHS Store_Waste->Request_Pickup End End Request_Pickup->End

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can effectively manage this compound waste, ensuring a safe laboratory environment and compliance with all relevant regulations. Your commitment to these protocols is a cornerstone of our collective responsibility in chemical safety.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Me-IQ

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of Me-IQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline), a known carcinogenic and mutagenic compound. Adherence to these protocols is mandatory to ensure the safety of all laboratory and research professionals.

This compound, identified by CAS number 77094-11-2, is a heterocyclic amine that requires stringent safety measures due to its health risks.[1][2][3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate exposure and ensure a safe working environment.

Hazard Identification and Health Risks

This compound is classified as a confirmed carcinogen and is mutagenic.[1][2] Exposure can lead to severe health consequences. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard Statement
Carcinogenicity Suspected of causing cancer.[4]H351
Mutagenicity Known to cause genetic mutations.[1][2]Not explicitly stated in search results
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation.[4]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[4]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]H335
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[4]H373
Other Hazards Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition.[1][2]Not explicitly stated in search results

Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound. This equipment should be donned before entering the designated handling area and removed before exiting.

PPE CategorySpecification
Respiratory Protection A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter is required, especially when handling the solid chemical.[5]
Hand Protection Chemical-resistant gloves must be worn. Inspect gloves for integrity before each use.[6]
Eye and Face Protection Tight-sealing safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[7]
Body Protection Wear appropriate protective clothing to prevent skin exposure. While specific DuPont Tychem® suit fabric information is not available, a lab coat should be considered the minimum requirement, with more extensive protection based on the scale of the work.[5][7]

This compound Handling and Disposal Workflow

The following diagram outlines the essential step-by-step procedure for safely handling this compound from initial preparation to final disposal.

MeIQ_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response (if necessary) cluster_disposal Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh and Dilute this compound in Fume Hood B->C D Conduct Experiment C->D E Dampen Spill with 60-70% Ethanol (B145695) C->E D->E H Dispose of Waste in Accordance with Regulations D->H F Transfer to Sealed Container E->F G Clean Area with Ethanol & Soap/Water F->G G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

Experimental Protocols

Storage of this compound

  • Store this compound in a refrigerated, tightly closed container under an inert atmosphere.

  • The storage area must be protected from light.[5][8]

Handling Procedures

  • Always handle this compound within a designated chemical fume hood.[7]

  • Avoid the creation of dust and aerosols.

  • Do not breathe dust, vapor, mist, or gas.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Keep the container tightly sealed when not in use.

Spill Cleanup Protocol In the event of a small spill:

  • Immediately remove all sources of ignition.

  • Dampen the solid spill material with 60-70% ethanol to minimize airborne dust.[5]

  • Carefully transfer the dampened material to a suitable, sealable container for hazardous waste.[5]

  • Use absorbent paper dampened with 60-70% ethanol to clean any remaining material.[5]

  • Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for proper disposal.[5]

  • Wash the contaminated surface with 60-70% ethanol, followed by a thorough washing with soap and water.[5]

  • Do not re-enter the area until it has been verified as clean by a safety officer.[5]

Disposal Plan

  • All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Follow all local, regional, national, and international regulations for hazardous waste disposal.[4]

  • Do not allow this compound to enter drains, sewers, or surface and ground water.[4][6]

By strictly following these guidelines, researchers and scientists can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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